molecular formula C26H29ClO15 B10826557 Cyanidin 3-sambubioside

Cyanidin 3-sambubioside

Cat. No.: B10826557
M. Wt: 616.9 g/mol
InChI Key: BWHXEGJOYVNGQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyanidin 3-sambubioside is a useful research compound. Its molecular formula is C26H29ClO15 and its molecular weight is 616.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-[2-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28O15.ClH/c27-7-18-20(34)21(35)24(41-25-22(36)19(33)15(32)8-37-25)26(40-18)39-17-6-11-13(30)4-10(28)5-16(11)38-23(17)9-1-2-12(29)14(31)3-9;/h1-6,15,18-22,24-27,32-36H,7-8H2,(H3-,28,29,30,31);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWHXEGJOYVNGQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC4=C(C=C(C=C4[O+]=C3C5=CC(=C(C=C5)O)O)O)O)CO)O)O)O)O)O.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29ClO15
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

616.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31073-32-2
Record name (2S,3R,4S,5R)-2-[(2S,3R,4S,5R,6R)-2-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol;chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Technical Guide to the Natural Sources of Cyanidin 3-sambubioside: From Identification to Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the natural sources of Cyanidin (B77932) 3-sambubioside, a bioactive anthocyanin with significant potential in pharmaceutical and nutraceutical applications. This document details the primary plant sources, quantitative data on concentration, experimental protocols for extraction and analysis, and insights into the molecular signaling pathways modulated by this compound.

Natural Sources and Quantitative Analysis

Cyanidin 3-sambubioside is a naturally occurring pigment found in a variety of plants, contributing to the red, purple, and blue hues of their flowers, fruits, and leaves. Notable sources include members of the Adoxaceae, Grossulariaceae, and Malvaceae families. The concentration of this anthocyanin can vary significantly depending on the plant species, cultivar, and environmental conditions.

Black elderberry (Sambucus nigra) stands out as a particularly rich source of this compound.[1] Other significant sources include redcurrant (Ribes rubrum) and roselle (Hibiscus sabdariffa).[1][2] The flowers of certain ornamental plants, such as Ranunculus and Matthiola incana cultivars, also contain this compound.[3][4]

The following table summarizes the quantitative data available for this compound in prominent natural sources.

Plant SourcePartConcentration (mg/100g FW)Reference
Black elderberry (Sambucus nigra)Fruit462.96[1]
Redcurrant (Ribes rubrum)Fruit9.47[1]

Experimental Protocols

The accurate extraction and quantification of this compound are critical for research and development purposes. High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) is the most common and reliable method for this analysis.

Extraction of this compound from Plant Material

This protocol is a general guideline and may require optimization based on the specific plant matrix.

Materials:

  • Plant material (e.g., fresh or frozen elderberries)

  • Methanol (B129727)

  • Formic acid (or Trifluoroacetic acid)

  • Distilled water

  • Homogenizer or blender

  • Centrifuge

  • Rotary evaporator

  • Solid-Phase Extraction (SPE) C18 cartridges

Procedure:

  • Sample Preparation: Homogenize 10 g of the plant material with 50 mL of acidified methanol (e.g., methanol with 0.1% formic acid).

  • Extraction: Sonicate the mixture for 30 minutes in an ultrasonic bath, followed by centrifugation at 4000 rpm for 15 minutes.

  • Solvent Evaporation: Collect the supernatant and concentrate it using a rotary evaporator at a temperature below 40°C to remove the methanol.

  • Purification (SPE):

    • Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of acidified water (0.1% formic acid).

    • Load the aqueous extract onto the cartridge.

    • Wash the cartridge with 10 mL of acidified water to remove sugars and other polar impurities.

    • Elute the anthocyanins with 5 mL of acidified methanol.

  • Final Preparation: Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume of the mobile phase for HPLC analysis.

Quantification by High-Performance Liquid Chromatography (HPLC-DAD)

Instrumentation and Conditions:

  • HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and diode-array detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.5% formic acid.

  • Mobile Phase B: Acetonitrile with 0.5% formic acid.

  • Gradient Elution: A typical gradient starts with a low percentage of mobile phase B, which is linearly increased to elute the anthocyanins. An example gradient is as follows:

    • 0-5 min: 5% B

    • 5-25 min: 5-30% B

    • 25-30 min: 30-50% B

    • 30-35 min: 50-5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 520 nm for quantification of cyanidin glycosides.

  • Injection Volume: 10 µL.

Quantification: A calibration curve should be prepared using a certified reference standard of this compound. The concentration of the analyte in the sample is determined by comparing its peak area with the calibration curve.

Signaling Pathways and Bioactivity

This compound exhibits a range of biological activities, making it a compound of interest for drug development. Its mechanisms of action often involve the modulation of key signaling pathways.

Inhibition of Cancer Cell Metastasis via Akt/MMP-9 Pathway

Research has shown that this compound can inhibit the metastasis of breast cancer cells. This is achieved through the downregulation of Matrix Metalloproteinase-9 (MMP-9) expression and the inhibition of Akt phosphorylation.[5] MMP-9 is a key enzyme involved in the degradation of the extracellular matrix, a crucial step in cancer cell invasion and metastasis. The PI3K/Akt pathway is a central regulator of cell survival, proliferation, and migration.

Akt_MMP9_Inhibition C3S This compound Akt Akt C3S->Akt Inhibits Phosphorylation MMP9 MMP-9 Akt->MMP9 Promotes Expression Metastasis Metastasis MMP9->Metastasis Facilitates

Caption: Inhibition of the Akt/MMP-9 pathway by this compound.

Inhibition of Angiotensin-Converting Enzyme (ACE)

This compound has been identified as a competitive inhibitor of the Angiotensin-Converting Enzyme (ACE).[6] ACE plays a crucial role in the renin-angiotensin system, which regulates blood pressure. By inhibiting ACE, this compound can potentially contribute to antihypertensive effects.

ACE_Inhibition C3S This compound ACE ACE (Active Site) C3S->ACE Competitive Inhibition Angiotensin_II Angiotensin II ACE->Angiotensin_II Conversion Angiotensin_I Angiotensin I Angiotensin_I->ACE

Caption: Competitive inhibition of ACE by this compound.

Inhibition of Nitric Oxide (NO) Production

This compound can inhibit the production of nitric oxide (NO) induced by lipopolysaccharides (LPS) in macrophage cell lines.[4] While NO has important physiological roles, its overproduction is associated with inflammatory conditions. The inhibitory effect of cyanidin glycosides on NO production is partly mediated through the suppression of inducible nitric oxide synthase (iNOS) expression. This involves the attenuation of the NF-κB and MAPK signaling pathways.[3]

NO_Inhibition C3S This compound NFkB_MAPK NF-κB / MAPK Pathways C3S->NFkB_MAPK Inhibits LPS LPS LPS->NFkB_MAPK Activates iNOS iNOS Expression NFkB_MAPK->iNOS Induces NO Nitric Oxide (NO) iNOS->NO Produces

Caption: Inhibition of LPS-induced NO production by this compound.

General Experimental Workflow

The following diagram illustrates a typical workflow for the investigation of this compound from its natural source to the assessment of its biological activity.

Experimental_Workflow Plant_Material Plant Material (e.g., Elderberry) Extraction Extraction (Acidified Methanol) Plant_Material->Extraction Purification Purification (SPE) Extraction->Purification Quantification Quantification (HPLC-DAD) Purification->Quantification Bioassays In Vitro Bioassays (e.g., Enzyme Inhibition, Cell Culture) Quantification->Bioassays Data_Analysis Data Analysis and Interpretation Bioassays->Data_Analysis

Caption: General experimental workflow for this compound research.

This technical guide provides a foundational understanding of this compound, from its natural origins to its potential therapeutic applications. The provided protocols and pathway diagrams serve as a starting point for researchers to explore and harness the properties of this promising natural compound.

References

A Technical Guide to Cyanidin 3-sambubioside: Chemical Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Cyanidin (B77932) 3-sambubioside is a naturally occurring anthocyanin, a subclass of flavonoids, responsible for the vibrant red-to-purple pigmentation in numerous fruits and flowers. It is a glycoside of cyanidin, consisting of the cyanidin aglycone linked to a sambubiose disaccharide. This compound has garnered significant attention within the scientific community for its potent antioxidant, anti-inflammatory, anti-cancer, and antiviral properties. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and key biological activities of Cyanidin 3-sambubioside. It details established experimental protocols for its extraction, isolation, and analysis, and visualizes its molecular structure and relevant biological pathways, offering a valuable resource for researchers, scientists, and professionals in drug development.

Chemical Structure and Identification

This compound's core structure is the cyanidin cation, a member of the anthocyanidin class, which is characterized by the flavylium (B80283) ion backbone. This aglycone is O-glycosidically linked at the C3 position to sambubiose, a disaccharide composed of a xylose molecule attached to a glucose molecule (specifically 2-O-β-D-xylopyranosyl-β-D-glucopyranoside).

cluster_C3S This compound Aglycone Cyanidin (Aglycone) Sugar Sambubiose (Xylose-Glucose) Aglycone->Sugar C3 O-Glycosidic Bond

Caption: Molecular composition of this compound.

Table 1: Chemical Identifiers for this compound

IdentifierValueReference(s)
IUPAC Name (2S,3R,4S,5R)-2-[(2S,3R,4S,5S,6R)-2-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol chloride[1]
CAS Number 33012-73-6[1][2][3]
Molecular Formula C₂₆H₂₉ClO₁₅[1][2][4][5]
Molecular Weight 616.95 g/mol [2][3]
Synonyms Sambicyanin, Cyanidin 3-O-(2''-O-β-xylopyranosyl-β-glucopyranoside), Cyanidin 3-O-xylosyl-glucoside[4][5]
Classification Anthocyanin, Flavonoid, Polyphenol[4][6][7]

Physicochemical and Spectroscopic Properties

This compound is a dark red or purple powder that is highly soluble in water and polar organic solvents like methanol (B129727) and ethanol.[4][8] It is sensitive to heat and pH changes; degradation is observed at temperatures above 40°C.[4] For long-term storage, it should be kept in darkness at temperatures below -5°C.[4]

Table 2: Physicochemical and Spectroscopic Data for this compound

PropertyValueReference(s)
Appearance Dark red/purple powder[4]
Solubility Highly water-soluble; soluble in methanol, ethanol, DMSO[4][8]
Acidity Constant (pKa₁) 4.38 (at 25°C)[9]
Hydration Constant (Kʜ) 7.74 × 10⁻⁴ (at 25°C)[9]
UV-Vis (λmax) ~520 nm (in acidified methanol)[4]
Mass Spectrometry Precursor Ion [M]⁺: m/z 581.15; Major Fragment: m/z 287.05 (Cyanidin aglycone)[10]

Biological Activities and Mechanisms of Action

This compound exhibits a range of biological activities relevant to human health and drug development. Its antioxidant capacity is fundamental to many of its other observed effects.

Table 3: Summary of Key Biological Activities

ActivityModelKey Finding(s)Reference(s)
Antiviral Influenza Neuraminidase AssayInhibits neuraminidase (H274Y mutant) with an IC₅₀ of 72 μM.[11]
Anti-inflammatory LPS-stimulated RAW 264.7 MacrophagesInhibits nitric oxide (NO) production in a dose-dependent manner (50-400 μM).[11]
Anti-metastatic MDA-MB-231 Human Breast Cancer CellsSuppresses cell migration and invasion (1-30 µg/mL); inhibits Akt phosphorylation and MMP-9 expression.[11][12]
Antioxidant DPPH Radical Scavenging AssayExhibits significant free-radical-scavenging properties.[11][13]
Enzyme Inhibition Angiotensin-Converting Enzyme (ACE) AssayDemonstrates ACE inhibitory activity.[11]
Anti-Metastatic Activity via Akt/MMP-9 Signaling

A significant area of research is the anti-cancer potential of this compound. In highly invasive MDA-MB-231 breast cancer cells, it has been shown to inhibit metastasis.[11][12] The mechanism involves the suppression of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. By inhibiting the phosphorylation of Akt, it downregulates the expression of Matrix Metalloproteinase-9 (MMP-9), a key enzyme involved in the degradation of the extracellular matrix, which is a critical step in cancer cell invasion and metastasis.[11][12]

C3S This compound Akt Akt Phosphorylation C3S->Akt Inhibits MMP9 MMP-9 Expression Akt->MMP9 Promotes Metastasis Cell Migration & Invasion MMP9->Metastasis Enables

Caption: Inhibition of breast cancer metastasis by this compound.

Experimental Protocols

Extraction and Isolation from Natural Sources

This compound can be efficiently isolated from various plant sources, particularly the calyces of Hibiscus sabdariffa (Roselle) or the fruits of Ribes species.[9][13]

Methodology:

  • Extraction: Dried, powdered plant material is macerated with an acidified methanol solution (e.g., 1% HCl in MeOH) or aqueous acetic acid (5%).[13][14] Heat- or ultrasound-assisted techniques can be employed to improve extraction efficiency.[15]

  • Initial Purification: The crude extract is filtered and concentrated under reduced pressure. It is then passed through a solid-phase extraction (SPE) column, such as Amberlite XAD-7 or Diaion HP-20, to remove sugars and other primary metabolites. The anthocyanin fraction is eluted with acidified ethanol.[14]

  • Chromatographic Separation: The enriched anthocyanin fraction is subjected to preparative High-Performance Liquid Chromatography (HPLC). A C18 column is typically used with a gradient mobile phase of formic acid in water (Solvent A) and formic acid in methanol or acetonitrile (B52724) (Solvent B).[13]

  • Compound Identification: Fractions corresponding to this compound are collected, and their purity and identity are confirmed using analytical HPLC-DAD and LC-MS/MS.[10]

cluster_workflow Extraction & Purification Workflow Plant Plant Material (e.g., Hibiscus calyces) Extract Acidified Solvent Extraction Plant->Extract Filter Filtration & Concentration Extract->Filter SPE Solid-Phase Extraction (e.g., HP-20 resin) Filter->SPE Prep_HPLC Preparative HPLC (C18 Column) SPE->Prep_HPLC Analysis Purity & ID Check (Analytical HPLC, LC-MS) Prep_HPLC->Analysis Pure_C3S Pure this compound Analysis->Pure_C3S

References

Spectroscopic and Mechanistic Insights into Cyanidin 3-sambubioside: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for Cyanidin 3-sambubioside, a naturally occurring anthocyanin. It includes detailed Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, comprehensive experimental protocols for its analysis, and a visualization of its role in a key biological signaling pathway. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Spectroscopic Data

The structural elucidation of this compound is heavily reliant on modern spectroscopic techniques. The following tables summarize the key NMR and MS data that are critical for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra provide a detailed fingerprint of the molecular structure of this compound. The data presented below was acquired in deuterated methanol (B129727) (CD₃OD).

Table 1: ¹H NMR Spectroscopic Data for this compound (600 MHz, CD₃OD)

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
8.80sH-4
8.41d9.0H-2', H-6'
6.87d9.0H-3', H-5'
6.75sH-8
6.53sH-6
5.13d7.8H-1'' (Glc)
4.54sH-1''' (Xyl)
3.94d10.2Glc Proton
3.69-3.70mGlc/Xyl Protons
3.58-3.60mGlc/Xyl Protons
3.41-3.51mGlc/Xyl Protons
3.27-3.30mGlc/Xyl Protons
3.19-3.22mGlc/Xyl Protons
1.04d6.6Xyl CH₃

s: singlet, d: doublet, m: multiplet, Glc: Glucose, Xyl: Xylose

Table 2: ¹³C NMR Spectroscopic Data for this compound (150 MHz, CD₃OD) [1]

Chemical Shift (δ) ppmAssignment
170.7C-5''' (Xyl)
166.6C-7
164.1C-5
159.1C-9
157.7C-2
145.4C-3'
136.8C-4'
135.7C-3
120.7C-1'
117.9C-6'
113.4C-2', C-5'
103.6C-1'' (Glc)
103.5C-10
102.1C-1''' (Xyl)
95.3C-4
78.0, 77.4, 74.7, 73.8, 72.4, 71.8, 71.2, 69.7, 67.8Sugar Carbons (Glc & Xyl)
17.9Xyl CH₃
Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a compound. For this compound, Electrospray Ionization (ESI) is a commonly used technique.

Table 3: Mass Spectrometry Data for this compound

ParameterValueReference(s)
Molecular FormulaC₂₆H₂₉O₁₅⁺[2]
Monoisotopic Mass581.15064521 Da[2]
LC-ESI-MS/MS
Parent Ion [M]⁺ (m/z)581.1506[2]
MS/MS Fragment (m/z)287.0562 (Cyanidin aglycone)[2][3]

Experimental Protocols

The following sections detail the methodologies for the extraction, purification, and spectroscopic analysis of this compound.

Sample Preparation: Extraction and Purification

A generalized protocol for the extraction and purification of anthocyanins from plant material is as follows:

  • Extraction : The plant material is first macerated and then extracted with a solvent, typically a mixture of methanol or ethanol (B145695) and water, acidified with a small amount of hydrochloric or formic acid to maintain the stability of the anthocyanins.

  • Filtration and Concentration : The extract is filtered to remove solid residues. The solvent is then removed under reduced pressure using a rotary evaporator to yield a concentrated crude extract.

  • Purification : The crude extract is subjected to column chromatography for purification. A common choice is a C18 solid-phase extraction (SPE) cartridge. The cartridge is first conditioned with methanol and then with acidified water. The extract is loaded, and non-anthocyanin compounds are washed away with acidified water. The anthocyanins are then eluted with acidified methanol. Further purification can be achieved using preparative High-Performance Liquid Chromatography (HPLC).

NMR Spectroscopy
  • Sample Preparation : A purified sample of this compound (typically 1-5 mg for ¹H NMR and 5-20 mg for ¹³C NMR) is dissolved in approximately 0.6 mL of deuterated methanol (CD₃OD).

  • Instrumentation : NMR spectra are recorded on a high-field NMR spectrometer, for instance, a Bruker AVANCE III spectrometer operating at 600 MHz for ¹H and 150 MHz for ¹³C nuclei.

  • Data Acquisition : Standard pulse sequences are used to acquire 1D (¹H and ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR spectra. The temperature is maintained at a constant value, typically 25°C.

LC-MS/MS Analysis
  • Chromatographic System : An HPLC or UHPLC system equipped with a C18 reversed-phase column is used for separation.

  • Mobile Phase : A gradient elution is typically employed.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Program : A typical gradient might start with a low percentage of mobile phase B, which is gradually increased to elute the compounds of interest.

  • Mass Spectrometer : A triple quadrupole or Q-TOF mass spectrometer equipped with an electrospray ionization (ESI) source is used for detection.

  • Ionization Mode : Positive ion mode is generally used for the analysis of anthocyanins.

  • Data Acquisition : Data is acquired in full scan mode to determine the parent ion and in product ion scan mode (MS/MS) to obtain fragmentation patterns. For quantification, Multiple Reaction Monitoring (MRM) is often used. The transition for this compound is typically m/z 581.2 → 287.1.

Visualizations

The following diagrams, created using the DOT language, illustrate a typical experimental workflow for anthocyanin analysis and a known signaling pathway modulated by this compound.

experimental_workflow cluster_extraction Extraction & Purification cluster_analysis Analysis cluster_data Data Interpretation plant_material Plant Material extraction Solvent Extraction (Acidified Methanol/Ethanol) plant_material->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporation) filtration->concentration purification Purification (SPE/HPLC) concentration->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr lcms LC-MS/MS Analysis purification->lcms structure Structural Elucidation nmr->structure lcms->structure quantification Quantification lcms->quantification

Figure 1. A generalized experimental workflow for the analysis of anthocyanins.

signaling_pathway cluster_cell Breast Cancer Cell C3S This compound pAkt p-Akt (Active) C3S->pAkt Inhibits Akt Akt Akt->pAkt Phosphorylation MMP9_exp MMP-9 Gene Expression pAkt->MMP9_exp Upregulates MMP9 MMP-9 Protein MMP9_exp->MMP9 Leads to Metastasis Metastasis (Invasion, Angiogenesis) MMP9->Metastasis Promotes

Figure 2. Inhibition of Akt/MMP-9 signaling pathway by this compound.

Concluding Remarks

The spectroscopic data and analytical methodologies presented in this guide provide a solid foundation for the identification and quantification of this compound. The visualization of its inhibitory effect on the Akt/MMP-9 signaling pathway highlights its potential as a therapeutic agent in the context of cancer metastasis. This compilation of technical information aims to facilitate further research and development efforts focused on this promising natural compound.

References

A Technical Guide to the Discovery and Isolation of Cyanidin 3-sambubioside from Hibiscus sabdariffa

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of Cyanidin (B77932) 3-sambubioside, a key anthocyanin found in the calyces of Hibiscus sabdariffa (Roselle). This document details the scientific methodologies and presents quantitative data to support further research and development.

Introduction

Hibiscus sabdariffa L., a member of the Malvaceae family, is a plant recognized for its medicinal and culinary uses. The vibrant red color of its calyces is primarily due to a high concentration of anthocyanins, which are phenolic compounds with significant antioxidant properties. Among these, Cyanidin 3-sambubioside and Delphinidin 3-sambubioside are the most predominant.[1][2][3][4] The presence of these compounds justifies the plant's traditional use in folk medicine and its growing interest in the pharmaceutical and food industries as a natural colorant and health-promoting ingredient.[1]

This guide focuses on this compound, outlining the established protocols for its extraction, purification, and identification from Hibiscus sabdariffa.

Quantitative Data Summary

The concentration of this compound in Hibiscus sabdariffa calyces can vary depending on the accession and maturity.[2][3][4] The following tables summarize key quantitative data from various studies.

Table 1: Concentration of this compound in Hibiscus sabdariffa Calyces

Plant MaterialExtraction MethodQuantification MethodConcentration (mg/g Dry Weight)Reference
Dried Roselle CalycesSonication with water (50°C, 30 min)HPLC-PDA0.55 - 1.01[2]
Dried H. sabdariffa CalycesNot specifiedHPLCMajor anthocyanin[3][4]
Dried H. sabdariffa FlowersUltrasound-assisted extractionHPLC-ESI-MS2.91 ± 0.03 (µg/g w/w)[5]

Table 2: Spectroscopic and Chromatographic Data for this compound

Analytical TechniqueParameterValueReference
UV-Vis Spectroscopyλmax522 nm[1]
HPLCRetention Time13.910 min[1]
Mass Spectrometry (MS)Molecular Weight616.9 g/mol [6]

Experimental Protocols

The following sections provide detailed methodologies for the extraction, purification, and identification of this compound from Hibiscus sabdariffa.

Extraction of Anthocyanins

A common method for extracting anthocyanins from Hibiscus sabdariffa involves the use of acidified methanol (B129727) to maintain the stability of the anthocyanins in their flavylium (B80283) cation form.

Protocol: Acidified Methanol Extraction

  • Sample Preparation: Dry the Hibiscus sabdariffa calyces and grind them into a fine powder.

  • Extraction: Macerate 100 g of the powdered calyces in 200 mL of methanol acidified with 0.1% (v/v) trifluoroacetic acid (TFA).[1]

  • Incubation: Allow the mixture to stand for 24 hours at 4°C in the dark to facilitate complete extraction and minimize degradation.[1]

  • Filtration: Filter the mixture through a muslin cloth or Whatman No. 2 filter paper to separate the extract from the solid plant material.[5]

  • Centrifugation: Centrifuge the filtrate at approximately 2060 x g for 10 minutes to remove any remaining fine particles.[5]

  • Storage: Store the resulting crude extract at -30°C in the dark prior to purification.

An alternative method, ultrasound-assisted extraction (UAE), can also be employed to enhance extraction efficiency.

Protocol: Ultrasound-Assisted Extraction (UAE)

  • Sample Preparation: Place 2 g of dried and ground calyces into a 100 mL flask.

  • Solvent Addition: Add 40 mL of 80% ethanol (B145695) (v/v), resulting in a solid-to-liquid ratio of 1:20.[7]

  • Sonication: Perform the extraction using an ultrasonic bath at 180 W and 40 KHz, maintaining a temperature of 32°C for 20 to 120 minutes.[7]

  • Filtration and Storage: Filter the extract through Whatman No. 2 paper and store it at -4°C.[7]

G Diagram 1: General Workflow for Extraction A Dried Hibiscus sabdariffa Calyces B Grinding A->B C Powdered Calyces B->C D Extraction with Acidified Solvent C->D E Filtration D->E F Crude Anthocyanin Extract E->F

Diagram 1: General Workflow for Extraction
Purification of this compound

Purification of the crude extract is essential to isolate this compound from other compounds. This is typically achieved through column chromatography.

Protocol: Solid-Phase Extraction (SPE) using a C18 Cartridge

  • Cartridge Conditioning: Condition a Sep-Pak C18 cartridge by passing methanol followed by acidified water (e.g., water with 0.1% TFA).

  • Sample Loading: Load the crude anthocyanin extract onto the conditioned C18 cartridge.

  • Washing: Wash the cartridge with acidified water to remove sugars and other polar compounds.

  • Elution: Elute the anthocyanins from the cartridge using acidified methanol.[5][8] This step yields a purified anthocyanin-rich extract.

Protocol: Preparative High-Performance Liquid Chromatography (HPLC)

For higher purity, the anthocyanin-rich extract can be further fractionated using preparative HPLC.

  • System: Use a preparative HPLC system equipped with a C18 column.

  • Mobile Phase: A gradient of two solvents is typically used:

    • Solvent A: Aqueous buffer (e.g., water with 0.1% TFA).

    • Solvent B: Acetonitrile.

  • Gradient Elution: A linear gradient from 0% to 23% Solvent B over 23 minutes can be effective for separation.[9]

  • Detection: Monitor the elution at 520 nm, the characteristic absorbance maximum for cyanidin glycosides.[1]

  • Fraction Collection: Collect the fractions corresponding to the peak of this compound based on retention time comparison with standards.[1]

G Diagram 2: Purification Workflow A Crude Anthocyanin Extract B Solid-Phase Extraction (C18 Cartridge) A->B C Purified Anthocyanin Extract B->C D Preparative HPLC C->D E Isolated this compound D->E

Diagram 2: Purification Workflow
Identification and Characterization

The isolated compound is identified and characterized using various analytical techniques.

Protocol: High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD)

  • System: An analytical HPLC system with a C18 column and a DAD detector.

  • Mobile Phase and Gradient: Similar to the preparative HPLC method.

  • Analysis: Inject the isolated fraction and compare its retention time and UV-Vis spectrum with a known standard of this compound. The characteristic λmax is around 522 nm.[1]

Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)

  • System: An LC system coupled to a mass spectrometer (e.g., ESI-MS/MS).

  • Analysis: The mass spectrometer will provide information on the molecular weight of the compound and its fragmentation pattern. This data is used to confirm the identity of the cyanidin aglycone and the sambubioside sugar moiety.

Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve the purified compound in a suitable deuterated solvent, such as methanol-d4 (B120146) (CD3OD).

  • Analysis: Perform 1H NMR and 13C NMR spectroscopy to elucidate the chemical structure of the molecule. The chemical shifts and coupling constants will confirm the structure of this compound.

Conclusion

This technical guide has outlined the key methodologies for the discovery and isolation of this compound from Hibiscus sabdariffa. The provided protocols and quantitative data serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development. The consistent identification of this compound as a major anthocyanin in Hibiscus sabdariffa underscores its potential for various applications, warranting further investigation into its biological activities and therapeutic benefits.

References

Cyanidin 3-Sambubioside in Edible Berries: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the occurrence of cyanidin (B77932) 3-sambubioside in a variety of edible berries. The information is compiled from peer-reviewed scientific literature and is intended to serve as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug development. This document summarizes quantitative data, details relevant experimental methodologies, and visualizes a key signaling pathway associated with the bioactivity of cyanidin-based anthocyanins.

Quantitative Occurrence of Cyanidin 3-Sambubioside in Edible Berries

This compound is a significant anthocyanin found in several edible berries, contributing to their vibrant red, purple, and blue hues. The concentration of this compound can vary considerably depending on the berry species, cultivar, growing conditions, and ripeness. The following table summarizes the quantitative data for this compound content in various edible berries.

Berry SpeciesCommon NameCultivar/VarietyThis compound Content (mg/100g FW)Reference(s)
Sambucus nigraBlack ElderberryNot Specified462.96 (average); Range: 269.00 - 706.38[1]
Rubus idaeusRed Raspberry'Nantahala'Particularly high levels noted[2][3]
Rubus idaeusRed RaspberryNot SpecifiedDetected[4]
Rubus occidentalisBlack RaspberryNot SpecifiedDetected[5][6]
Vaccinium myrtillusBilberryNot SpecifiedDetected[7][8]
Aronia melanocarpaAronia Berry/ChokeberryNot SpecifiedNot typically a major anthocyanin; primary anthocyanins are cyanidin-3-galactoside (B13802184) and cyanidin-3-arabinoside.[9][10][9][10][11][12]
Ribes nigrumBlack CurrantNot SpecifiedNot typically reported as a major anthocyanin; primary anthocyanins are delphinidin (B77816) and cyanidin glycosides.[13][14][15][16][13][14][15][16]

FW: Fresh Weight

Experimental Protocols for Quantification

The quantification of this compound in berries is predominantly achieved through High-Performance Liquid Chromatography (HPLC) coupled with Diode Array Detection (DAD) and Mass Spectrometry (MS). Below are detailed methodologies representative of the techniques cited in the literature.

Sample Preparation and Extraction

A generalized yet robust protocol for the extraction of anthocyanins from berry matrices is as follows:

  • Sample Homogenization: Fresh or frozen berry samples are typically homogenized to a fine powder or puree. This is often done under cryogenic conditions (e.g., with liquid nitrogen) to prevent enzymatic degradation of the anthocyanins.

  • Solvent Extraction: The homogenized sample is extracted with an acidified solvent. A common solvent system is methanol (B129727) or ethanol (B145695) containing a small percentage of acid (e.g., 0.1% HCl or 1% formic acid) to maintain the stability of the anthocyanins in their flavylium (B80283) cation form. The ratio of sample to solvent is typically in the range of 1:5 to 1:10 (w/v).

  • Extraction Procedure: The mixture is subjected to vortexing, sonication, or shaking for a defined period (e.g., 30-60 minutes) to ensure thorough extraction. This process is often repeated multiple times with fresh solvent to maximize the yield.

  • Centrifugation and Filtration: The extract is centrifuged to pellet solid debris. The resulting supernatant is then filtered through a syringe filter (e.g., 0.22 or 0.45 µm) to remove any remaining particulate matter before HPLC analysis.

HPLC-DAD-MS/MS Analysis

The following provides a representative set of conditions for the chromatographic separation and detection of this compound:

  • HPLC System: An Agilent 1200 series or equivalent system equipped with a quaternary pump, autosampler, and diode array detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

  • Mobile Phase: A binary gradient system is typically employed:

    • Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Solvent B: 50% Acetonitrile in 0.1% TFA/water.

  • Gradient Program: A linear gradient from an initial concentration of B (e.g., 15%) to a final concentration (e.g., 30%) over a period of 60 minutes is a common starting point.[17] The column is then washed and re-equilibrated.

  • Flow Rate: A flow rate of 0.5 mL/min is often used.[17]

  • Column Temperature: The column is typically maintained at 40°C.[17]

  • Detection:

    • DAD: The diode array detector is set to scan a wavelength range of 250-600 nm, with a specific monitoring wavelength for anthocyanins at approximately 520 nm.[17]

    • MS/MS: An electrospray ionization (ESI) source in positive ion mode is used.[17] The mass spectrometer is set to perform full scan analysis to identify the molecular ion of this compound (m/z 581) and its aglycone fragment (cyanidin, m/z 287) in MS/MS mode.[17]

  • Quantification: Quantification is achieved by comparing the peak area of the analyte in the sample to a calibration curve generated from a pure standard of this compound.

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow for Anthocyanin Analysis

The following diagram illustrates a typical workflow for the extraction and analysis of this compound from berry samples.

Experimental_Workflow cluster_extraction Sample Preparation & Extraction cluster_analysis Analysis cluster_data Data Processing BerrySample Berry Sample (Fresh/Frozen) Homogenization Homogenization (e.g., with Liquid N2) BerrySample->Homogenization Extraction Solvent Extraction (Acidified Methanol/Ethanol) Homogenization->Extraction Centrifugation Centrifugation Extraction->Centrifugation Filtration Filtration (0.45 µm filter) Centrifugation->Filtration HPLC HPLC Separation (C18 Column) Filtration->HPLC DAD DAD Detection (520 nm) HPLC->DAD MS MS/MS Detection (ESI+) HPLC->MS Quantification Quantification (vs. Standard) DAD->Quantification MS->Quantification NFkB_Inhibition cluster_nucleus InflammatoryStimuli Inflammatory Stimuli (e.g., TNF-α, LPS) IKK IKK Complex InflammatoryStimuli->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_cytoplasm NF-κB (p65/p50) (Inactive) IKK->NFkB_cytoplasm Leads to IκBα degradation & NF-κB release IkB->NFkB_cytoplasm Inhibits NFkB_nucleus NF-κB (p65/p50) (Active) NFkB_cytoplasm->NFkB_nucleus Translocation GeneExpression Pro-inflammatory Gene Expression NFkB_nucleus->GeneExpression Induces Nucleus Nucleus C3S This compound C3S->IKK Inhibits

References

The Antioxidant Profile of Cyanidin 3-Sambubioside: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyanidin 3-sambubioside, a prominent anthocyanin found in sources such as Roselle (Hibiscus sabdariffa), has garnered significant interest for its potential therapeutic properties, largely attributed to its potent antioxidant activity.[1] This technical guide provides an in-depth overview of the antioxidant capacity of this compound, detailing its efficacy in various antioxidant assays, the experimental protocols for a comprehensive evaluation, and its modulatory effects on key cellular signaling pathways involved in the oxidative stress response.

Data Presentation: In Vitro Antioxidant Capacity

The antioxidant potential of a compound is typically evaluated using a battery of in vitro assays that measure its ability to scavenge free radicals and reduce oxidants. The following tables summarize the available quantitative data for this compound.

AssayIC50 (µg/mL)Reference CompoundIC50 (µg/mL)Source
DPPH Radical Scavenging4.10 ± 0.04Trolox7.39 ± 0.09[1]
Ascorbic Acid7.60 ± 0.07[1]

Note: IC50 represents the concentration required to inhibit 50% of the DPPH radicals.

Data on ABTS, FRAP, and ORAC Assays for Purified this compound

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of antioxidant activities. The following are detailed protocols for key in vitro and cellular antioxidant assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) (spectrophotometric grade)

  • Trolox or Ascorbic Acid (as a positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should have an absorbance of approximately 1.0 at 517 nm.

  • Sample Preparation: Prepare a stock solution of this compound in methanol. From this stock, prepare a series of dilutions to obtain a range of concentrations. Prepare similar dilutions for the positive control.

  • Reaction: In a 96-well plate, add 100 µL of each sample dilution to a well. Add 100 µL of the DPPH solution to each well. For the blank, use 100 µL of methanol instead of the sample.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    where A_control is the absorbance of the blank and A_sample is the absorbance of the sample.

  • IC50 Determination: Plot the percentage of inhibition against the concentration of this compound to determine the IC50 value.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).

Materials:

  • This compound

  • ABTS diammonium salt

  • Potassium persulfate

  • Ethanol (B145695) or phosphate-buffered saline (PBS)

  • Trolox (as a positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+): Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in a 1:1 ratio and allow them to stand in the dark at room temperature for 12-16 hours.

  • Dilution of ABTS•+ Solution: Before use, dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare a stock solution of this compound and the positive control in a suitable solvent. Create a series of dilutions.

  • Reaction: In a 96-well plate, add 20 µL of each sample dilution to a well. Add 180 µL of the diluted ABTS•+ solution to each well.

  • Incubation: Incubate the plate at room temperature for 6 minutes.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.

FRAP (Ferric Reducing Antioxidant Power) Assay

This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

Materials:

  • This compound

  • FRAP reagent (300 mM acetate (B1210297) buffer, pH 3.6; 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl; 20 mM FeCl₃·6H₂O)

  • Ferrous sulfate (B86663) (FeSO₄) or Trolox (as a standard)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of FRAP Reagent: Prepare the FRAP reagent by mixing the acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 ratio. Warm the reagent to 37°C before use.

  • Sample and Standard Preparation: Prepare dilutions of this compound and a series of ferrous sulfate or Trolox standards.

  • Reaction: In a 96-well plate, add 20 µL of each sample or standard dilution to a well. Add 180 µL of the pre-warmed FRAP reagent to each well.

  • Incubation: Incubate the plate at 37°C for 4 minutes.

  • Measurement: Measure the absorbance at 593 nm.

  • Calculation: Create a standard curve using the absorbance values of the standards. The FRAP value of the sample is expressed as µmol of Fe²⁺ equivalents or Trolox equivalents per gram or mole of the compound.

ORAC (Oxygen Radical Absorbance Capacity) Assay

This assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals.

Materials:

  • This compound

  • Fluorescein (B123965) sodium salt

  • AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)

  • Trolox (as a standard)

  • Phosphate (B84403) buffer (75 mM, pH 7.4)

  • Black 96-well microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation: Prepare a working solution of fluorescein in phosphate buffer. Prepare a solution of AAPH in phosphate buffer. Prepare a series of Trolox standards.

  • Sample Preparation: Prepare dilutions of this compound in phosphate buffer.

  • Reaction Setup: In a black 96-well plate, add 25 µL of each sample, standard, or blank (phosphate buffer) to the wells. Add 150 µL of the fluorescein working solution to all wells.

  • Incubation: Incubate the plate at 37°C for 15 minutes in the plate reader.

  • Initiation of Reaction: Add 25 µL of the AAPH solution to all wells to start the reaction.

  • Measurement: Immediately begin kinetic reading of fluorescence (excitation at 485 nm, emission at 520 nm) every 2 minutes for at least 60 minutes.

  • Calculation: Calculate the area under the curve (AUC) for each sample and standard. The ORAC value is expressed as µmol of Trolox equivalents per gram or mole of the compound.

Cellular Antioxidant Activity (CAA) Assay

This assay measures the antioxidant activity of a compound within a cellular environment.

Materials:

  • This compound

  • HepG2 human liver cancer cells (or other suitable cell line)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • DCFH-DA (2',7'-dichlorofluorescin diacetate)

  • ABAP (2,2'-azobis(2-amidinopropane) dihydrochloride) or AAPH

  • Quercetin (as a positive control)

  • Black 96-well clear-bottom cell culture plates

  • Fluorescence microplate reader

Procedure:

  • Cell Seeding: Seed HepG2 cells into a black 96-well plate at a density that will result in a confluent monolayer after 24 hours.

  • Treatment: Remove the culture medium and wash the cells with PBS. Treat the cells with various concentrations of this compound and 25 µM DCFH-DA in culture medium for 1 hour at 37°C.

  • Induction of Oxidative Stress: Remove the treatment medium and wash the cells with PBS. Add 600 µM ABAP or AAPH solution to the cells.

  • Measurement: Immediately place the plate in a fluorescence microplate reader and measure the fluorescence (excitation at 485 nm, emission at 535 nm) every 5 minutes for 1 hour.

  • Calculation: Calculate the area under the curve (AUC) for each concentration. The CAA value is calculated as:

    where ∫SA is the integrated area under the sample curve and ∫CA is the integrated area under the control curve. Determine the EC50 value, which is the concentration required to provide 50% of the maximum CAA.

Signaling Pathways and Mechanistic Insights

This compound exerts its antioxidant effects not only through direct radical scavenging but also by modulating intracellular signaling pathways that control the expression of antioxidant enzymes and inflammatory mediators.

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. Upon exposure to oxidative stress or in the presence of activators like this compound, Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus C3S This compound Keap1 Keap1 C3S->Keap1 inactivates ROS Oxidative Stress (ROS) ROS->Keap1 oxidizes Nrf2_cyto Nrf2 Keap1->Nrf2_cyto sequesters & targets for degradation Ub Ubiquitin Nrf2_cyto->Ub Nrf2_nucleus Nrf2 Nrf2_cyto->Nrf2_nucleus translocation Proteasome Proteasome Degradation Ub->Proteasome ARE ARE Nrf2_nucleus->ARE binds Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes promotes transcription Cell_Protection Cellular Protection Antioxidant_Enzymes->Cell_Protection leads to

Nrf2 signaling pathway activation by this compound.
NF-κB and MAPK Signaling Pathways

Chronic inflammation is closely linked to oxidative stress. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are key regulators of inflammation. Cyanidin and its glycosides have been shown to inhibit the activation of NF-κB and modulate MAPK signaling, thereby reducing the expression of pro-inflammatory cytokines and enzymes.

Inflammatory_Pathways C3S This compound MAPK MAPK Pathway (p38, JNK, ERK) C3S->MAPK NFkB NF-κB Pathway C3S->NFkB Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Inflammatory_Stimuli->MAPK Inflammatory_Stimuli->NFkB Proinflammatory_Genes Pro-inflammatory Genes (e.g., COX-2, iNOS, IL-6) MAPK->Proinflammatory_Genes activate NFkB->Proinflammatory_Genes activate Inflammation Inflammation Proinflammatory_Genes->Inflammation

Inhibition of inflammatory pathways by this compound.

Experimental Workflow for Antioxidant Evaluation

A systematic approach is essential for the comprehensive evaluation of the antioxidant properties of a natural compound like this compound.

Antioxidant_Workflow Start Start: Compound Isolation (this compound) In_Vitro In Vitro Assays Start->In_Vitro DPPH DPPH In_Vitro->DPPH ABTS ABTS In_Vitro->ABTS FRAP FRAP In_Vitro->FRAP ORAC ORAC In_Vitro->ORAC Cellular Cell-Based Assays DPPH->Cellular ABTS->Cellular FRAP->Cellular ORAC->Cellular CAA CAA Cellular->CAA ROS Intracellular ROS Measurement Cellular->ROS Enzyme Antioxidant Enzyme Activity Cellular->Enzyme Mechanism Mechanistic Studies CAA->Mechanism ROS->Mechanism Enzyme->Mechanism Signaling Signaling Pathway Analysis (Nrf2, NF-κB, MAPK) Mechanism->Signaling End End: Comprehensive Antioxidant Profile Signaling->End

Workflow for evaluating the antioxidant properties of this compound.

Conclusion

This compound demonstrates significant antioxidant potential, evidenced by its potent radical scavenging activity in the DPPH assay. While specific quantitative data for other in vitro assays are yet to be fully elucidated for the purified compound, its presence in extracts with high antioxidant capacity suggests a strong contribution. Furthermore, its ability to modulate key cellular signaling pathways, including the activation of the Nrf2 antioxidant response and the inhibition of pro-inflammatory NF-κB and MAPK pathways, underscores its potential as a therapeutic agent for conditions associated with oxidative stress and inflammation. This guide provides a foundational framework for researchers and drug development professionals to further investigate and harness the antioxidant properties of this compound.

References

A Technical Guide to the Anti-inflammatory Effects of Cyanidin 3-Sambubioside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the anti-inflammatory properties of Cyanidin (B77932) 3-sambubioside (C3S), an anthocyanin found in various pigmented plants. The document synthesizes current scientific findings, detailing the molecular mechanisms of action, quantitative effects on inflammatory mediators, and comprehensive experimental protocols for researchers investigating its therapeutic potential.

Core Mechanism of Action: Inhibition of Pro-inflammatory Pathways

Cyanidin 3-sambubioside exerts its anti-inflammatory effects primarily through the downregulation of key signaling pathways, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1][2][3] These pathways are central to the inflammatory response, orchestrating the production of a cascade of pro-inflammatory cytokines and enzymes. By inhibiting these signaling cascades, C3S effectively reduces the expression and release of inflammatory mediators, thereby mitigating the inflammatory response.

NF-κB Signaling Pathway

In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκBα.[4] Upon stimulation by inflammatory triggers like lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα.[4] This allows the p65 subunit of NF-κB to translocate to the nucleus, where it initiates the transcription of genes encoding pro-inflammatory proteins.[4][5] this compound and its aglycone, cyanidin, have been shown to inhibit the degradation of IκBα, thereby preventing the nuclear translocation of p65 and suppressing the expression of NF-κB target genes.[1][3]

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activation IkBa IκBα IKK->IkBa Phosphorylation NFkB_complex p65/p50 p65 p65 p50 p50 Nucleus Nucleus NFkB_complex->Nucleus Translocation p65_nuc p65 p50_nuc p50 DNA DNA p65_nuc->DNA Binding Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines Transcription iNOS iNOS DNA->iNOS Transcription C3S This compound C3S->IKK Inhibition

Figure 1: Inhibition of the NF-κB signaling pathway by this compound.
MAPK Signaling Pathway

The MAPK family, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38, plays a crucial role in transducing extracellular signals into cellular responses, including inflammation.[6] The activation of these kinases through phosphorylation leads to the activation of transcription factors that regulate the expression of pro-inflammatory genes.[6] Studies have demonstrated that cyanidin and its glycosides can suppress the phosphorylation of ERK, JNK, and p38 in response to inflammatory stimuli.[1][7]

MAPK_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 Activation MKKs MKKs TAK1->MKKs Phosphorylation ERK ERK MKKs->ERK JNK JNK MKKs->JNK p38 p38 MKKs->p38 AP1 AP-1 ERK->AP1 Activation JNK->AP1 Activation p38->AP1 Activation Nucleus Nucleus AP1->Nucleus Translocation Cytokines Pro-inflammatory Cytokines Nucleus->Cytokines Gene Expression C3S This compound C3S->TAK1 Inhibition

Figure 2: Inhibition of the MAPK signaling pathway by this compound.

Quantitative Data on Anti-inflammatory Effects

The following tables summarize the quantitative effects of this compound and related cyanidin glycosides on key inflammatory markers.

Table 1: Effect on Nitric Oxide (NO) Production

Cell LineTreatmentConcentration of C3GInhibition of NO Production (%)Reference
RAW 264.7LPS10 µg/mL~40%[1]
RAW 264.7LPS20 µg/mL~60%[1]
RAW 264.7LPS40 µg/mL~80%[1]
RAW 264.7LPS80 µg/mL~95%[1]

Table 2: Effect on Pro-inflammatory Cytokine Production

CytokineCell Line/ModelTreatmentConcentration of C3G/C3SInhibition (%)Reference
TNF-αTHP-1 macrophagesLPS50 µM C3GSignificant reduction[8]
TNF-αMouse Mastitis ModelLPS20 mg/kg C3GSignificant reduction[9]
IL-6THP-1 macrophagesLPS50 µM C3GSignificant reduction[8]
IL-6Mouse Mastitis ModelLPS20 mg/kg C3GSignificant reduction[9]
IL-1βMouse Mastitis ModelLPS20 mg/kg C3GSignificant reduction[9]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the anti-inflammatory effects of this compound.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[10][11]

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals.[10] The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength.[12]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubate for 24 hours.[12][13]

  • Treatment: Treat the cells with varying concentrations of this compound for the desired time period.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[12]

  • Solubilization: Remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or SDS-HCl solution) to each well to dissolve the formazan crystals.[11][12][13]

  • Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 570-590 nm using a microplate reader.

Nitric Oxide (NO) Production Assay (Griess Assay)

The Griess assay is a common method for the indirect measurement of NO production by quantifying its stable metabolite, nitrite (B80452).[14][15][16]

Principle: The Griess reagent converts nitrite into a colored azo compound, and the intensity of the color is proportional to the nitrite concentration.[17]

Protocol:

  • Sample Collection: Collect the cell culture supernatant after treatment with this compound and inflammatory stimuli.

  • Griess Reagent Preparation: Prepare the Griess reagent by mixing equal volumes of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water.[17]

  • Reaction: Mix equal volumes of the cell supernatant and the Griess reagent in a 96-well plate.[17]

  • Incubation: Incubate the plate at room temperature for 10-15 minutes in the dark.[17]

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.[14][17]

  • Quantification: Determine the nitrite concentration from a standard curve prepared with known concentrations of sodium nitrite.

Cytokine Quantification (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive technique used to quantify the concentration of specific proteins, such as cytokines (e.g., TNF-α, IL-6), in biological samples.[18][19]

Principle: A sandwich ELISA involves capturing the target cytokine between two specific antibodies. A detection antibody conjugated to an enzyme catalyzes a colorimetric reaction, and the resulting color intensity is proportional to the amount of cytokine present.[19]

Protocol (General):

  • Coating: Coat a 96-well plate with a capture antibody specific for the target cytokine and incubate overnight.[18]

  • Blocking: Block non-specific binding sites with a blocking buffer (e.g., BSA in PBS).[18]

  • Sample/Standard Addition: Add cell culture supernatants and a series of known standards to the wells and incubate.[18]

  • Detection Antibody: Add a biotinylated detection antibody specific for the cytokine and incubate.[18]

  • Streptavidin-HRP: Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate.[18]

  • Substrate Addition: Add a chromogenic substrate (e.g., TMB) to initiate the colorimetric reaction.[18]

  • Stop Reaction: Stop the reaction with a stop solution (e.g., sulfuric acid).[18]

  • Absorbance Measurement: Measure the absorbance at 450 nm.[18]

  • Quantification: Calculate the cytokine concentration in the samples based on the standard curve.

Western Blotting for NF-κB and MAPK Pathway Proteins

Western blotting is used to detect and quantify the expression levels of specific proteins, such as phosphorylated and total forms of p65, IκBα, ERK, JNK, and p38.[4][5]

Principle: Proteins are separated by size via SDS-PAGE, transferred to a membrane, and then detected using specific primary and secondary antibodies.

Protocol:

  • Cell Lysis: Lyse the treated cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE: Separate the proteins by electrophoresis on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-phospho-p65).

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities to determine the relative protein expression levels.

Experimental_Workflow Cell_Culture Cell Culture (e.g., RAW 264.7) Treatment Treatment with C3S ± Inflammatory Stimulus (LPS) Cell_Culture->Treatment Cell_Viability Cell Viability Assay (MTT) Treatment->Cell_Viability Supernatant_Collection Collect Supernatant Treatment->Supernatant_Collection Cell_Lysis Cell Lysis Treatment->Cell_Lysis Data_Analysis Data Analysis and Interpretation Cell_Viability->Data_Analysis NO_Assay Nitric Oxide Assay (Griess) Supernatant_Collection->NO_Assay ELISA Cytokine ELISA (TNF-α, IL-6) Supernatant_Collection->ELISA Western_Blot Western Blot (NF-κB, MAPK proteins) Cell_Lysis->Western_Blot NO_Assay->Data_Analysis ELISA->Data_Analysis Western_Blot->Data_Analysis

Figure 3: A typical experimental workflow for evaluating anti-inflammatory effects.

Conclusion

This compound demonstrates significant anti-inflammatory potential by targeting the core NF-κB and MAPK signaling pathways. The compiled quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals. Further investigation into the bioavailability, pharmacokinetics, and in vivo efficacy of this compound is warranted to fully elucidate its therapeutic applications in inflammatory diseases.

References

The Antiviral Potential of Cyanidin 3-sambubioside: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyanidin (B77932) 3-sambubioside, a prominent anthocyanin found in sources such as elderberry, has garnered significant attention for its antiviral properties. This technical guide provides an in-depth overview of the current scientific understanding of its antiviral activity, with a primary focus on its well-documented effects against influenza virus. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the proposed mechanisms of action and experimental workflows. While robust evidence highlights its role as a neuraminidase inhibitor for influenza, emerging research on its aglycone, cyanidin, suggests a broader spectrum of antiviral potential that warrants further investigation.

Introduction

The emergence and re-emergence of viral pathogens underscore the urgent need for novel antiviral agents. Natural products represent a rich reservoir of chemical diversity with therapeutic potential. Cyanidin 3-sambubioside, a glycosidic form of cyanidin, is a water-soluble flavonoid that contributes to the vibrant red, purple, and blue pigmentation of many fruits and flowers. Beyond its role as a natural colorant, this compound has demonstrated notable biological activities, including antioxidant and anti-inflammatory effects. This guide focuses on the compelling evidence supporting the antiviral activity of this compound, offering a technical resource for the scientific community.

Quantitative Data on Antiviral Activity

The primary body of quantitative data for this compound relates to its inhibitory effect on influenza virus neuraminidase. Research on its broader antiviral effects is ongoing, with significant findings for its aglycone, cyanidin, against other viruses.

Table 1: In Vitro Antiviral Activity of this compound and its Aglycone (Cyanidin)

CompoundVirusAssay TypeTarget/MechanismQuantitative MetricValueCell LineReference(s)
This compound Influenza A (H1N1)Neuraminidase Inhibition AssayNeuraminidase (NA)IC₅₀72 µMN/A[1][2]
Cyanidin (Aglycone)Herpes Simplex Virus 1 (HSV-1)Plaque Reduction AssayViral AdsorptionEC₅₀4.6 µg/mLHCLE[3]
Cyanidin (Aglycone)Respiratory Syncytial Virus (RSV)Virus Yield Reduction AssayViral AdsorptionEC₅₀Not specifiedA549, HEp-2[4]
Cyanidin (Aglycone)SARS-CoV-2Virus Yield Reduction AssayViral AdsorptionEC₅₀Not specifiedCalu-3[4]

*IC₅₀ (Half-maximal inhibitory concentration): Concentration of the compound that inhibits 50% of the target's activity. *EC₅₀ (Half-maximal effective concentration): Concentration of the compound that produces 50% of the maximal antiviral effect. *N/A: Not Applicable.

Mechanisms of Antiviral Action

Inhibition of Influenza Neuraminidase

The most well-characterized antiviral mechanism of this compound is the inhibition of influenza virus neuraminidase (NA).[1] NA is a critical enzyme for the release of progeny virions from infected cells. By inhibiting NA, this compound effectively traps the newly synthesized viruses on the host cell surface, preventing their spread.

Molecular docking and mass spectrometry studies have revealed that this compound binds to the 430-cavity of the neuraminidase enzyme.[1] This binding site is remote from the catalytic residues Asp 151 and Glu 119, which are often associated with the development of resistance to common antiviral drugs like oseltamivir.[1] This suggests that this compound may have potential against oseltamivir-resistant influenza strains.[2][5]

neuraminidase_inhibition cluster_virus_release Influenza Virus Release cluster_inhibition Inhibition by this compound Progeny_Virions Progeny Virions Neuraminidase Neuraminidase (NA) Progeny_Virions->Neuraminidase binds to Host_Cell Host Cell Surface (with Sialic Acid Receptors) Neuraminidase->Host_Cell cleaves sialic acid Released_Virions Released Virions Neuraminidase->Released_Virions C3S This compound Neuraminidase_Inhibited Neuraminidase (NA) (Inhibited) C3S->Neuraminidase_Inhibited binds to 430-cavity No_Release Virion Release Blocked Neuraminidase_Inhibited->No_Release

Caption: Inhibition of influenza neuraminidase by this compound.

Inhibition of Viral Entry

Studies on the aglycone, cyanidin, have shown that it can inhibit the initial stages of viral infection, specifically viral adsorption to the host cell.[4] This mechanism has been observed for Herpes Simplex Virus-1 (HSV-1), Respiratory Syncytial Virus (RSV), and SARS-CoV-2.[4] It is hypothesized that polyphenols like cyanidin can bind to viral surface proteins, thereby blocking their interaction with host cell receptors.[4]

viral_entry_inhibition cluster_normal_entry Normal Viral Entry cluster_inhibition_entry Inhibition by Cyanidin Virus Virus Particle Host_Receptor Host Cell Receptor Virus->Host_Receptor binds Viral_Entry Viral Entry Host_Receptor->Viral_Entry Cyanidin Cyanidin Virus_Bound Virus Particle (Bound by Cyanidin) Cyanidin->Virus_Bound binds to No_Binding Binding Blocked Virus_Bound->No_Binding Host_Receptor_2 Host Cell Receptor No_Binding->Host_Receptor_2

Caption: Inhibition of viral entry by cyanidin.

Modulation of Host Immune Response

Beyond direct antiviral effects, cyanidin has been shown to modulate the host's immune response. Specifically, it can inhibit the NF-κB signaling pathway.[4] The NF-κB pathway is a key regulator of inflammation, and its activation is a common feature of many viral infections.[6][7] By suppressing this pathway, cyanidin may help to reduce the excessive inflammation and tissue damage associated with severe viral infections.[4]

nfkb_pathway_inhibition cluster_nfkb_activation NF-κB Activation by Viral Infection cluster_inhibition_nfkb Inhibition by Cyanidin Viral_Infection Viral Infection IKK_Complex IKK Complex Viral_Infection->IKK_Complex activates IkB IκB IKK_Complex->IkB phosphorylates NFkB NF-κB IkB->NFkB inhibits IkB_degradation IκB Degradation IkB->IkB_degradation NFkB_translocation NF-κB Translocation to Nucleus NFkB->NFkB_translocation Inflammatory_Genes Pro-inflammatory Gene Expression NFkB_translocation->Inflammatory_Genes Cyanidin Cyanidin IKK_Inhibited IKK Complex (Inhibited) Cyanidin->IKK_Inhibited inhibits No_Inflammation Reduced Inflammation IKK_Inhibited->No_Inflammation

Caption: Modulation of the NF-κB signaling pathway by cyanidin.

Experimental Protocols

This section provides detailed methodologies for key in vitro assays used to evaluate the antiviral activity of compounds like this compound.

Neuraminidase Inhibition Assay (Fluorometric)

This assay measures the ability of a compound to inhibit the enzymatic activity of influenza neuraminidase.

  • Principle: The assay utilizes a fluorogenic substrate, 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA). When cleaved by neuraminidase, MUNANA releases the fluorescent product 4-methylumbelliferone (B1674119) (4-MU). The fluorescence intensity is directly proportional to the enzyme activity.

  • Materials:

    • Recombinant influenza neuraminidase

    • This compound (test compound)

    • MUNANA substrate

    • Assay buffer (e.g., MES buffer with CaCl₂)

    • Stop solution (e.g., ethanol/NaOH mixture)

    • 96-well black microplates

    • Fluorometer

  • Procedure:

    • Prepare serial dilutions of this compound in assay buffer.

    • Add the diluted compound to the wells of a 96-well plate. Include wells for virus control (no inhibitor) and blank control (no enzyme).

    • Add a standardized amount of recombinant neuraminidase to each well (except the blank).

    • Incubate the plate at room temperature for a defined period (e.g., 30-60 minutes) to allow the inhibitor to bind to the enzyme.

    • Add the MUNANA substrate to all wells and incubate at 37°C for a specified time (e.g., 60 minutes).

    • Terminate the reaction by adding the stop solution.

    • Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., 365 nm excitation, 450 nm emission).

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the virus control.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.[8][9]

Cytopathic Effect (CPE) Inhibition Assay

This assay determines the ability of a compound to protect cells from the destructive effects of a virus.

  • Principle: Many viruses cause visible damage to host cells, known as the cytopathic effect (CPE), which can be observed microscopically. An effective antiviral agent will prevent or reduce CPE.

  • Materials:

    • Susceptible host cell line (e.g., Madin-Darby Canine Kidney (MDCK) cells for influenza)

    • Virus stock

    • This compound

    • Cell culture medium

    • 96-well tissue culture plates

    • Inverted microscope

    • Staining solution (e.g., crystal violet or neutral red) for quantification

  • Procedure:

    • Seed the 96-well plates with host cells and incubate until a confluent monolayer is formed.

    • Prepare serial dilutions of this compound in cell culture medium.

    • Remove the growth medium from the cells and add the diluted compound.

    • Infect the cells with a pre-determined amount of virus. Include cell control (no virus, no compound) and virus control (virus, no compound) wells.

    • Incubate the plates at 37°C in a CO₂ incubator for a period sufficient to observe significant CPE in the virus control wells (e.g., 48-72 hours).

    • Visually assess the degree of CPE in each well using an inverted microscope.

    • For quantitative analysis, fix the cells and stain with crystal violet. The amount of stain retained is proportional to the number of viable cells.

    • Elute the stain and measure the absorbance using a microplate reader.

    • Calculate the percentage of CPE inhibition for each compound concentration.

    • Determine the EC₅₀ value from the dose-response curve.

Plaque Reduction Assay

This is a quantitative assay to determine the effect of a compound on infectious virus production.

  • Principle: A viral plaque is a localized area of cell death and lysis on a cell monolayer caused by a single infectious virus particle and its progeny. The number of plaques is a measure of the infectious virus titer. An antiviral compound will reduce the number or size of the plaques.

  • Materials:

    • Susceptible host cell line

    • Virus stock

    • This compound

    • Cell culture medium

    • Semi-solid overlay medium (e.g., containing agarose (B213101) or methylcellulose)

    • 6- or 12-well tissue culture plates

    • Staining solution (e.g., crystal violet)

  • Procedure:

    • Grow a confluent monolayer of host cells in multi-well plates.

    • Prepare serial dilutions of the virus and incubate with various concentrations of this compound for a set period (e.g., 1 hour).

    • Adsorb the virus-compound mixture onto the cell monolayer for 1 hour at 37°C.

    • Remove the inoculum and wash the cells.

    • Overlay the cells with the semi-solid medium containing the respective concentrations of the test compound. This restricts the spread of the virus to adjacent cells.

    • Incubate the plates for 2-3 days until plaques are visible.

    • Fix the cells and stain with crystal violet to visualize and count the plaques.

    • Calculate the percentage of plaque reduction for each compound concentration compared to the virus control.

    • Determine the EC₅₀ value.

Cytotoxicity Assay (CC₅₀ Determination)

This assay is crucial to determine the concentration of the compound that is toxic to the host cells.

  • Principle: The assay measures the reduction in cell viability in the presence of increasing concentrations of the test compound. The MTT assay is a common colorimetric method for this purpose.

  • Materials:

    • Host cell line (the same as used in antiviral assays)

    • This compound

    • Cell culture medium

    • 96-well tissue culture plates

    • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

    • Solubilizing agent (e.g., DMSO or isopropanol)

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate and incubate to allow for cell attachment.

    • Add serial dilutions of this compound to the wells. Include cell control wells with no compound.

    • Incubate for the same duration as the antiviral assays (e.g., 48-72 hours).

    • Add MTT reagent to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692) product.

    • Add the solubilizing agent to dissolve the formazan crystals.

    • Measure the absorbance at the appropriate wavelength (e.g., 570 nm).

    • Calculate the percentage of cell viability for each concentration relative to the cell control.

    • Determine the CC₅₀ (50% cytotoxic concentration) from the dose-response curve.

The Selectivity Index (SI), calculated as the ratio of CC₅₀ to EC₅₀ (SI = CC₅₀/EC₅₀), is a critical parameter for evaluating the therapeutic potential of an antiviral compound. A higher SI value indicates greater selectivity for antiviral activity over host cell toxicity.

experimental_workflow cluster_workflow General Workflow for In Vitro Antiviral Evaluation Start Start Compound_Prep Prepare Serial Dilutions of this compound Start->Compound_Prep Cell_Culture Culture Host Cells in 96-well plates Start->Cell_Culture Cytotoxicity_Assay Cytotoxicity Assay (CC₅₀) Compound_Prep->Cytotoxicity_Assay Antiviral_Assay Antiviral Assay (EC₅₀) (e.g., CPE or Plaque Reduction) Compound_Prep->Antiviral_Assay Cell_Culture->Cytotoxicity_Assay Cell_Culture->Antiviral_Assay Data_Analysis Data Analysis Cytotoxicity_Assay->Data_Analysis Antiviral_Assay->Data_Analysis SI_Calculation Calculate Selectivity Index (SI) SI = CC₅₀ / EC₅₀ Data_Analysis->SI_Calculation End End SI_Calculation->End

Caption: A generalized workflow for the in vitro evaluation of antiviral compounds.

Future Directions and Conclusion

The existing evidence strongly supports the role of this compound as a potent inhibitor of influenza neuraminidase. Its unique binding site presents a promising avenue for the development of novel anti-influenza therapies, potentially circumventing common resistance mechanisms.

The broad-spectrum antiviral activity observed for its aglycone, cyanidin, against other significant human pathogens like HSV-1 and RSV is highly encouraging. Future research should focus on:

  • Evaluating the direct antiviral activity of this compound against a wider range of viruses to determine if the glycosidic moiety impacts its broader efficacy.

  • Conducting in vivo studies to assess the pharmacokinetic profile, safety, and therapeutic efficacy of this compound in animal models of viral infection.

  • Further elucidating the molecular mechanisms underlying its inhibition of viral entry and its immunomodulatory effects on signaling pathways such as NF-κB.

References

An In-depth Technical Guide on the Acidity and Hydration Equilibrium Constants of Cyanidin 3-sambubioside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the acidity and hydration equilibrium constants of Cyanidin 3-sambubioside, a key anthocyanin found in various plants, including Hibiscus sabdariffa. The equilibrium constants are crucial for understanding the stability, color expression, and biological activity of this compound under different pH conditions. This document summarizes the key quantitative data, details the experimental protocols for their determination, and provides a visual representation of the chemical equilibria involved.

Quantitative Data: Acidity and Hydration Equilibrium Constants

The acidity constant (Ka) and the hydration constant (Kh) for this compound have been determined experimentally. These constants describe the equilibrium between the different chemical forms of the anthocyanin in aqueous solution. The data presented below is based on studies conducted at 25 °C.[1][2][3][4]

ConstantSymbolValue at 25 °CpK
Acidity ConstantKa4.12 x 10-5 M4.38
Hydration ConstantKh7.74 x 10-43.11

Note: The pK value is calculated as -log10(K).

These values are critical for predicting the predominant species of this compound at a given pH, which in turn influences its color, stability, and potential for interaction with biological targets.

Chemical Equilibrium of this compound

In aqueous solutions, this compound exists in a dynamic equilibrium involving several species. The primary equilibrium reactions governed by the acidity and hydration constants are the proton transfer reaction forming the quinonoidal base and the nucleophilic attack of water on the flavylium (B80283) cation to form the colorless hemiketal.

At a low pH, the red flavylium cation (AH+) is the predominant form. As the pH increases, it can lose a proton to form the purple quinonoidal base (A) or react with water to form the colorless hemiketal (B).[1][2][3]

This compound Equilibrium AH Flavylium Cation (AH+) Red A Quinonoidal Base (A) Purple AH->A + H2O - H3O+ (Ka) B Hemiketal (B) Colorless AH->B + 2H2O - H3O+ (Kh) A->AH + H3O+ - H2O B->AH + H3O+ - 2H2O

Caption: Chemical equilibrium of this compound.

Experimental Protocol: pH-Jump Method

The determination of the acidity and hydration equilibrium constants of this compound is commonly achieved using a pH-jump method coupled with UV-visible spectroscopy.[1][3][4] This technique allows for the monitoring of changes in the concentration of the different colored species as a function of pH and time.

Materials and Reagents
  • Pure this compound chloride (commercial standard)[4]

  • Malic acid solution (0.1 M, pH 2.2) for stock solution preparation[4]

  • Buffer solutions covering a range of pH values

  • Concentrated HCl

  • Spectrophotometer with a stopped-flow accessory for rapid mixing and data acquisition[5][6][7]

Experimental Workflow

The following diagram illustrates the workflow for the pH-jump experiment.

pH-Jump Experimental Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis stock Prepare this compound stock solution in acidic buffer (pH 2.2) jump Induce a pH-jump by rapidly mixing the stock solution with a buffer stock->jump buffers Prepare a series of buffer solutions with varying pH buffers->jump spec Monitor the change in absorbance over time using UV-vis spectroscopy jump->spec kinetics Analyze the kinetic traces at different wavelengths spec->kinetics constants Calculate Ka and Kh from the dependence of observed rates on pH kinetics->constants

Caption: Workflow for the pH-jump experimental protocol.

Detailed Steps
  • Preparation of Stock Solution: A stock solution of this compound is prepared in an acidic buffer (e.g., 0.1 M malic acid, pH 2.2) to ensure that the flavylium cation is the predominant species.[4]

  • pH-Jump: The experiment is initiated by rapidly mixing the acidic stock solution with a buffer of a higher pH using a stopped-flow device. This sudden increase in pH shifts the chemical equilibrium.

  • Spectroscopic Monitoring: The spectral changes are monitored over time using a UV-visible spectrophotometer. The flavylium cation has a characteristic absorbance maximum in the visible region, which decreases as it converts to the quinonoidal base and the hemiketal.

  • Kinetic Analysis: The rate of disappearance of the flavylium cation is measured at its absorbance maximum. The observed rate constant (kobs) is determined by fitting the absorbance decay to a first-order kinetic model.

  • Determination of Equilibrium Constants: The experiment is repeated over a range of pH values. The acidity constant (Ka) and the hydration constant (Kh) are then determined by analyzing the dependence of the observed rate constants on the hydrogen ion concentration.

Conclusion

The acidity and hydration equilibrium constants of this compound are fundamental parameters for researchers and professionals working with this anthocyanin. The provided data, obtained through the robust pH-jump method, offers a solid foundation for studies in food science, pharmacology, and drug development. Understanding these equilibria is essential for controlling the color and stability of products containing this compound and for elucidating its mechanisms of action in biological systems.

References

In Vitro Bioactivity of Cyanidin 3-Sambubioside: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro biological activities of Cyanidin 3-sambubioside, a prominent anthocyanin found in various pigmented plants. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes associated signaling pathways and workflows to support further research and development.

Core Bioactivities and Quantitative Data

This compound exhibits a range of beneficial biological effects in vitro, including antioxidant, anti-inflammatory, and anti-cancer properties. The following table summarizes the available quantitative data for these activities.

BioactivityAssayCell LineIC50 ValueReference
Antioxidant DPPH Radical Scavenging-4.10 µg/mL[1]
Anti-inflammatory Nitric Oxide (NO) ProductionRAW 264.7Data Not Available-
Anti-cancer CytotoxicityMDA-MB-231Data Not Available-

Experimental Protocols

Detailed methodologies for the key in vitro assays used to characterize the bioactivity of this compound are provided below.

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay quantifies the free radical scavenging capacity of a compound.

Principle: The stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) has a deep purple color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.

Protocol:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol (B129727).

  • Sample Preparation: Dissolve this compound in methanol to prepare a stock solution and then create a series of dilutions.

  • Reaction Mixture: In a 96-well plate, add 50 µL of each sample dilution to a well.

  • Initiation of Reaction: Add 150 µL of the DPPH solution to each well.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 The IC50 value is determined by plotting the percentage of inhibition against the sample concentrations.

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis DPPH Prepare 0.1 mM DPPH in Methanol Mix Mix Sample and DPPH Solution DPPH->Mix Sample Prepare Serial Dilutions of this compound Sample->Mix Incubate Incubate 30 min in the Dark Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Inhibition and IC50 Measure->Calculate

DPPH Assay Experimental Workflow
Anti-inflammatory Activity: Nitric Oxide (NO) Assay in RAW 264.7 Macrophages

This cell-based assay is used to screen for compounds with anti-inflammatory potential.

Principle: Lipopolysaccharide (LPS) stimulates RAW 264.7 murine macrophage cells to produce nitric oxide (NO), a pro-inflammatory mediator. The amount of NO produced can be indirectly measured by quantifying the accumulation of its stable metabolite, nitrite (B80452), in the cell culture supernatant using the Griess reagent.

Protocol:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and antibiotics.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 104 cells/well and incubate for 24 hours.

  • Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours.

  • Nitrite Measurement:

    • Collect 100 µL of the cell culture supernatant.

    • Add 100 µL of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).

    • Incubate at room temperature for 10 minutes.

  • Measurement: Measure the absorbance at 540 nm.

  • Calculation: The concentration of nitrite is determined from a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

NO_Assay_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment & Stimulation cluster_measurement Measurement Seed Seed RAW 264.7 cells in 96-well plate Incubate_24h Incubate for 24h Seed->Incubate_24h Pretreat Pre-treat with This compound Incubate_24h->Pretreat Stimulate Stimulate with LPS (1 µg/mL) for 24h Pretreat->Stimulate Collect Collect Supernatant Stimulate->Collect Griess Add Griess Reagent Collect->Griess Measure_Abs Measure Absorbance at 540 nm Griess->Measure_Abs

Nitric Oxide Assay Experimental Workflow
Anti-cancer Activity: Cell Invasion Assay

This assay assesses the inhibitory effect of a compound on the invasive potential of cancer cells.

Principle: The Boyden chamber assay is used to model cell invasion through an extracellular matrix. The upper chamber contains cancer cells in serum-free media, and the lower chamber contains a chemoattractant. Invasive cells degrade the matrix and migrate through the porous membrane towards the chemoattractant.

Protocol:

  • Chamber Preparation: Coat the upper surface of a transwell insert (8 µm pore size) with Matrigel and allow it to solidify.

  • Cell Preparation: Culture MDA-MB-231 human breast cancer cells and serum-starve them overnight.

  • Cell Seeding: Resuspend the cells in serum-free medium containing different concentrations of this compound and seed them into the upper chamber.

  • Chemoattractant: Add complete medium (containing FBS) to the lower chamber.

  • Incubation: Incubate the plate for 24-48 hours.

  • Cell Removal: Remove the non-invading cells from the upper surface of the membrane with a cotton swab.

  • Staining: Fix and stain the invading cells on the lower surface of the membrane with crystal violet.

  • Quantification: Elute the stain and measure the absorbance, or count the number of stained cells under a microscope.

Cell Invasion Assay Experimental Workflow
Western Blotting for Akt and MMP-9

This technique is used to detect and quantify the expression levels of specific proteins involved in cell signaling pathways.

Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies to detect the proteins of interest.

Protocol:

  • Cell Lysis: Treat MDA-MB-231 cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Gel Electrophoresis: Separate equal amounts of protein on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against total Akt, phosphorylated Akt (p-Akt), and MMP-9 overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.

Signaling Pathway Modulation

This compound has been shown to inhibit the metastatic potential of breast cancer cells by modulating the Akt/MMP-9 signaling pathway.[2]

Akt/MMP-9 Pathway: The Akt signaling pathway is a crucial regulator of cell survival, proliferation, and migration. Upon activation, Akt can phosphorylate downstream targets, leading to the activation of transcription factors that upregulate the expression of genes involved in metastasis, such as matrix metalloproteinase-9 (MMP-9). MMP-9 is an enzyme that degrades the extracellular matrix, facilitating cancer cell invasion and migration. This compound has been observed to inhibit the phosphorylation of Akt, which in turn leads to the downregulation of MMP-9 expression and secretion, thereby reducing the invasive capacity of cancer cells.[2]

Akt_MMP9_Pathway C3S This compound Akt Akt C3S->Akt Inhibits pAkt p-Akt (Active) Akt->pAkt Phosphorylation Transcription_Factors Transcription Factors pAkt->Transcription_Factors Activates MMP9_Gene MMP-9 Gene Transcription_Factors->MMP9_Gene Upregulates MMP9_Protein MMP-9 Protein MMP9_Gene->MMP9_Protein Expression Invasion Cell Invasion & Metastasis MMP9_Protein->Invasion Promotes

Inhibition of Akt/MMP-9 Pathway by this compound

References

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Cyanidin 3-sambubioside

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cyanidin 3-sambubioside is a naturally occurring anthocyanin found in various pigmented plants.[1] As a member of the flavonoid class of compounds, it exhibits potent antioxidant properties and is of significant interest for its potential health benefits, including anti-inflammatory, anti-angiogenic, and antiviral activities.[2] Accurate and precise quantification of this compound in different matrices is crucial for quality control, pharmacokinetic studies, and formulation development. This application note provides a detailed protocol for the quantification of this compound using a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV-Vis detection.

Principle

This method utilizes a reversed-phase C18 column to separate this compound from other components in the sample matrix. The separation is achieved through a gradient elution using a mobile phase consisting of acidified water and an organic solvent, typically methanol (B129727) or acetonitrile. The acidic mobile phase is essential for maintaining the stability of the anthocyanin in its flavylium (B80283) cation form, which is intensely colored and allows for sensitive detection. Quantification is performed by monitoring the absorbance at a wavelength of approximately 520 nm, where anthocyanins exhibit maximum absorption.[3][4]

Experimental Protocols

1. Materials and Reagents

  • This compound chloride reference standard (≥95.0% purity)[5]

  • HPLC grade methanol[4]

  • HPLC grade acetonitrile[6]

  • HPLC grade formic acid[4]

  • Trifluoroacetic acid (TFA)

  • Ultrapure water (18.2 MΩ·cm)

  • 0.45 µm syringe filters (PTFE or other compatible material)[7]

2. Equipment

  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Quaternary or binary pump

    • Autosampler

    • Column oven

    • Diode array detector (DAD) or UV-Vis detector[3]

  • Analytical balance

  • pH meter

  • Vortex mixer

  • Centrifuge

  • Sonicator

3. Preparation of Standard Solutions and Reagents

  • Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh a known amount of this compound chloride reference standard and dissolve it in a suitable solvent, such as acidified methanol (e.g., methanol with 0.1% HCl or 1% formic acid). Store stock solutions at -20°C in the dark.[5][8] Anthocyanin solutions are sensitive to light and pH changes.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve a desired concentration range for the calibration curve (e.g., 1-100 µg/mL).

  • Mobile Phase A: 5% Formic Acid in Water.[4]

  • Mobile Phase B: Methanol.[4]

4. Sample Preparation

The sample preparation method will vary depending on the matrix. A general procedure for a solid plant extract is provided below.

  • Accurately weigh a known amount of the sample (e.g., 100 mg of powdered plant material).

  • Add a suitable extraction solvent (e.g., 1.5 mL of water/methanoic acid (95:5, v/v)).[7]

  • Sonicate the sample for 20 minutes at 25°C to facilitate extraction.[7]

  • Centrifuge the sample at 8000 rpm for 30 minutes to pellet solid debris.[7]

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.[7]

For liquid samples like plasma, a solid-phase extraction (SPE) or protein precipitation protocol may be necessary to remove interfering substances.[9]

5. HPLC Chromatographic Conditions

  • Column: Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm).[4]

  • Mobile Phase:

    • A: 5% Formic Acid in Water[4]

    • B: Methanol[4]

  • Gradient Elution: A typical gradient would start with a low percentage of organic modifier and gradually increase. An example is provided in the table below. The gradient should be optimized based on the specific column and system to achieve the best separation.

  • Flow Rate: 1.0 mL/min.[4]

  • Column Temperature: 40 °C.[4]

  • Detection Wavelength: 520 nm.[4]

  • Injection Volume: 5 µL.[4]

Example Gradient Elution Program

Time (min) % Mobile Phase A % Mobile Phase B
0 95 5
20 60 40
25 60 40
30 95 5

| 35 | 95 | 5 |

6. Method Validation

To ensure the reliability of the method, it should be validated according to ICH guidelines, assessing the following parameters:

  • Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the sample matrix.[4]

  • Linearity: The calibration curve should demonstrate a linear relationship between the peak area and the concentration of the analyte. A correlation coefficient (R²) of > 0.99 is generally considered acceptable.[4]

  • Accuracy: The closeness of the measured value to the true value, often assessed by spike and recovery experiments. Recoveries are typically expected to be within 80-120%.[4]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). The relative standard deviation (%RSD) should ideally be less than 10%.[4]

  • Limit of Detection (LOD): The lowest concentration of the analyte that can be detected but not necessarily quantified.[4]

  • Limit of Quantification (LOQ): The lowest concentration of the analyte that can be determined with acceptable precision and accuracy.[4]

  • Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters such as mobile phase composition, pH, column temperature, and flow rate.[4]

Data Presentation

Table 1: Summary of Quantitative Data and Method Validation Parameters

ParameterTypical Value/Range
Retention Time Dependent on specific column and conditions
Linearity Range 1 - 500 µg/mL
Correlation Coefficient (R²) ≥ 0.999
Accuracy (% Recovery) 96.5 - 102.6%
Precision (%RSD) Intra-day: 2.1 - 8.2% Inter-day: 4.1 - 17.1%
Limit of Detection (LOD) 0.098 - 0.339 µg/mL
Limit of Quantification (LOQ) 0.171 - 1.027 µg/mL

Note: The values presented in this table are representative and may vary depending on the specific instrumentation and experimental conditions. These values are based on data for similar anthocyanins like cyanidin-3-glucoside and cyanidin-3-rutinoside.[6][10]

Mandatory Visualization

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis sample Sample Weighing extraction Solvent Extraction & Sonication sample->extraction centrifugation Centrifugation extraction->centrifugation filtration Filtration (0.45 µm) centrifugation->filtration injection Sample Injection filtration->injection Inject into HPLC standard_prep Standard Stock & Working Solutions standard_prep->injection hplc_system HPLC System with C18 Column separation Gradient Elution Separation detection UV-Vis Detection at 520 nm chromatogram Chromatogram Generation detection->chromatogram Generate Data calibration Calibration Curve Construction chromatogram->calibration quantification Quantification of this compound calibration->quantification validation Method Validation quantification->validation

Caption: Experimental workflow for the HPLC quantification of this compound.

References

Application Notes: Extraction and Purification of Cyanidin 3-Sambubioside

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cyanidin 3-sambubioside is a prominent anthocyanin, a class of water-soluble flavonoids responsible for the red, purple, and blue pigmentation in many plants. It is notably abundant in the calyces of Roselle (Hibiscus sabdariffa) and has garnered significant interest from researchers, scientists, and drug development professionals due to its potent antioxidant properties and potential health benefits. This document provides detailed protocols for the extraction and purification of this compound, tailored for a scientific audience.

Chemical Properties

This compound is sensitive to changes in pH, temperature, and light, which can lead to its degradation.[1] Acidic conditions are generally required to maintain its stability during extraction and purification.

Extraction Protocols

The extraction of this compound is a critical first step in its isolation. The choice of method can significantly impact the yield and purity of the final product. Roselle (Hibiscus sabdariffa) is a primary source for this compound.[1][2][3]

Protocol 1: Ultrasound-Assisted Solvent Extraction (UAE)

Ultrasound-assisted extraction is an efficient method that utilizes acoustic cavitation to disrupt plant cell walls, enhancing solvent penetration and improving extraction yield.

Materials and Equipment:

  • Dried and powdered Roselle (Hibiscus sabdariffa) calyces

  • 80% Ethanol (B145695) (v/v)

  • 1% Hydrochloric acid (HCl)

  • Ultrasonic bath or probe sonicator

  • Centrifuge and centrifuge tubes

  • Rotary evaporator

  • Filtration apparatus (e.g., Whatman No. 1 filter paper)

Procedure:

  • Combine 10 g of powdered Roselle calyces with 200 mL of 80% ethanol containing 1% HCl in a beaker.

  • Place the beaker in an ultrasonic bath or use a probe sonicator to treat the mixture. Set the temperature to 50°C and sonicate for 30 minutes.[2]

  • After sonication, centrifuge the mixture at 4000 rpm for 15 minutes to pellet the solid plant material.

  • Decant the supernatant. The extraction can be repeated on the pellet to maximize yield.

  • Combine the supernatants and filter to remove any remaining particulate matter.

  • Concentrate the filtered extract using a rotary evaporator at a temperature not exceeding 40°C to remove the ethanol.

  • The resulting aqueous extract can be lyophilized or proceed directly to purification.

Protocol 2: Conventional Solvent Extraction

This method involves the maceration of the plant material in an acidified solvent.

Materials and Equipment:

  • Dried and powdered Roselle (Hibiscus sabdariffa) calyces

  • Methanol or Ethanol (acidified with 0.1% HCl or 1% Formic Acid)

  • Shaker or magnetic stirrer

  • Centrifuge and centrifuge tubes

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • Suspend 10 g of powdered Roselle calyces in 200 mL of acidified solvent.

  • Agitate the mixture on a shaker or with a magnetic stirrer for 2-4 hours at room temperature, protected from light.

  • Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Collect the supernatant and repeat the extraction on the remaining solid material.

  • Pool the supernatants and filter.

  • Concentrate the extract using a rotary evaporator under reduced pressure at a temperature below 40°C.

  • The concentrated extract is now ready for purification.

Purification Protocols

Purification is essential to isolate this compound from other co-extracted compounds such as other anthocyanins, flavonoids, sugars, and organic acids.

Protocol 1: Solid-Phase Extraction (SPE) using C18 Cartridges

This protocol is suitable for initial cleanup and enrichment of the target compound from the crude extract.

Materials and Equipment:

  • C18 SPE cartridges

  • Crude this compound extract

  • Methanol

  • Acidified water (e.g., with 0.1% formic acid)

  • Vacuum manifold

Procedure:

  • Conditioning: Activate the C18 cartridge by passing 5 mL of methanol, followed by 5 mL of acidified water.

  • Loading: Load the crude aqueous extract onto the cartridge. The anthocyanins will adsorb to the C18 stationary phase.

  • Washing: Wash the cartridge with 10 mL of acidified water to remove sugars and other polar impurities.

  • Elution: Elute the anthocyanins with 5 mL of acidified methanol. The fraction containing this compound will be in this eluate.

  • The eluted fraction can be concentrated and further purified by HPLC or used for analysis.

Protocol 2: Preparative High-Performance Liquid Chromatography (Prep-HPLC)

For obtaining high-purity this compound, preparative HPLC is the method of choice.

Materials and Equipment:

  • Preparative HPLC system with a Diode Array Detector (DAD)

  • Preparative C18 column

  • Mobile Phase A: Water with 0.5% formic acid

  • Mobile Phase B: Acetonitrile with 0.5% formic acid

  • Partially purified extract from SPE

Procedure:

  • Dissolve the partially purified extract in a small volume of Mobile Phase A.

  • Filter the sample through a 0.45 µm syringe filter before injection.

  • Set up the preparative HPLC system with a C18 column.

  • Equilibrate the column with the initial mobile phase conditions (e.g., 95% A, 5% B).

  • Inject the sample and run a gradient elution. A typical gradient might be:

    • 0-10 min: 5-15% B

    • 10-30 min: 15-30% B

    • 30-35 min: 30-50% B

    • 35-40 min: 50-5% B (column wash and re-equilibration)

  • Monitor the elution at 520 nm.

  • Collect the fraction corresponding to the this compound peak.

  • Concentrate the collected fraction using a rotary evaporator and then lyophilize to obtain the pure compound.

Protocol 3: High-Speed Counter-Current Chromatography (HSCCC)

HSCCC is a liquid-liquid chromatography technique that avoids the use of a solid stationary phase, which can be advantageous for preventing irreversible adsorption of the target compound.

Materials and Equipment:

  • HSCCC instrument

  • Two-phase solvent system: e.g., tert-butyl methyl ether/n-butanol/acetonitrile/water/trifluoroacetic acid (TMBE/n-BuOH/ACN/H₂O/TFA) in a ratio of 1:3:1:5:0.01 (v/v).

Procedure:

  • Prepare and thoroughly equilibrate the two-phase solvent system in a separatory funnel.

  • Fill the HSCCC column with the stationary phase (typically the upper phase).

  • Pump the mobile phase (typically the lower phase) through the column at a specific flow rate while the column is rotating at a set speed.

  • Once hydrodynamic equilibrium is reached, inject the crude extract dissolved in a small amount of the solvent system.

  • Monitor the effluent with a UV-Vis detector at 520 nm.

  • Collect fractions and analyze them by analytical HPLC to identify those containing pure this compound.

  • Combine the pure fractions and remove the solvent to obtain the purified compound.

Quantitative Data

The following tables summarize quantitative data for the extraction and purification of this compound from Roselle (Hibiscus sabdariffa).

Table 1: Extraction Yield of this compound from Roselle

Extraction MethodSolventTemperature (°C)Time (min)Yield (mg/g DW)Reference
SonicationWater50300.55 - 1.01[1]
Ultrasound-Assisted80% Ethanol + 1% HCl---[4][5]
MacerationAcidified MethanolRoom Temp120-240-

DW: Dry Weight. Yields can vary depending on the specific variety of Roselle and growing conditions.

Table 2: Purity of this compound after Purification

Purification MethodPurity (%)Reference
Polyamide Column Chromatography57 - 64% (combined with Delphinidin-3-sambubioside)[6]
Macroporous Resin + C18 Cartridge>96% (for Delphinidin-3-O-sambubioside, similar expected for Cyanidin-3-sambubioside)[7]
HSCCC followed by Prep-HPLC>95%[8]

Visualizations

Extraction_Purification_Workflow cluster_extraction Extraction cluster_purification Purification Plant Material Plant Material Extraction Extraction Plant Material->Extraction Solvent (e.g., Acidified Ethanol) Crude Extract Crude Extract Extraction->Crude Extract Initial Purification Initial Purification (e.g., SPE) Crude Extract->Initial Purification Fine Purification Fine Purification (e.g., Prep-HPLC) Initial Purification->Fine Purification Pure Compound Pure Cyanidin 3-sambubioside Fine Purification->Pure Compound

Caption: General workflow for the extraction and purification of this compound.

HPLC_Purification_Workflow Start Start | Partially Purified Extract Injection Injection into Prep-HPLC System Start->Injection Separation Chromatographic Separation C18 Column Gradient Elution (A: H2O+FA, B: ACN+FA) Injection->Separation Detection Detection DAD at 520 nm Separation->Detection Fraction_Collection Fraction Collection Collect Peak for This compound Detection->Fraction_Collection Final_Processing Solvent Evaporation & Lyophilization Fraction_Collection->Final_Processing End End | Pure this compound Final_Processing->End

Caption: Detailed workflow for the purification of this compound using preparative HPLC.

References

Solid-Phase Extraction of Cyanidin 3-Sambubioside from Plant Material: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyanidin 3-sambubioside is a prominent anthocyanin found in various plant materials, notably in Roselle (Hibiscus sabdariffa) and Elderberry (Sambucus nigra).[1] As a member of the flavonoid family, it exhibits significant antioxidant properties and is of great interest for its potential applications in the pharmaceutical, nutraceutical, and food industries.[2] Effective isolation and purification are critical for its characterization and utilization. Solid-phase extraction (SPE) is a widely used technique for the purification of anthocyanins from crude plant extracts, offering a rapid and efficient method to remove interfering substances such as sugars, organic acids, and other polyphenols.[3]

This document provides detailed application notes and protocols for the solid-phase extraction of this compound from plant sources. It includes methodologies for sample preparation, SPE procedures using both C18 silica (B1680970) gel and macroporous resins, and subsequent analysis.

Data Presentation

The following tables summarize quantitative data related to the extraction and purification of this compound and related anthocyanins from plant materials.

Table 1: Extraction Yields of Anthocyanins from Elderberry Under Optimal Conditions

ParameterValueReference
Total Anthocyanin Content21.0 mg/g-biomass[4]
Total Phenol Content67.4 mg/g-biomass[4]
Total Flavonoid Content43.8 mg/g-biomass[4]
Anthocyanin Percentage of Total Polyphenols~31.2%[4]
Optimal extraction conditions were determined as 20.0 °C, 15.0 min, and 40.9% ethanol (B145695).[4]

Table 2: Purification of Roselle Anthocyanins Using Macroporous Resin

ParameterResultReference
Initial Anthocyanin ContentNot specified[5]
Final Anthocyanin Content (post-SPE)214 mg/g[5]
Fold Increase in Anthocyanin Content6-fold[5]
Dominant Anthocyanins IdentifiedDelphinidin-3-O-sambubioside, Cyanidin-3-O-sambubioside[5]

Experimental Protocols

Protocol 1: Solid-Phase Extraction of this compound from Elderberry Juice using C18 Cartridge

This protocol is adapted from a method for the analysis of anthocyanins in elderberry juice.[6]

1. Sample Preparation:

  • Use elderberry juice directly or a crude extract prepared by macerating elderberry fruits in an acidified ethanol solution (e.g., 70% ethanol with 1% citric acid).[7]

  • Centrifuge the crude extract to remove solid debris.

  • Filter the supernatant through a 0.45 µm filter.

2. SPE Cartridge and Reagents:

  • C18 SPE Cartridge (e.g., 6 mL)

  • Acidified Water (0.1% formic acid)

  • Acidified Methanol (B129727) (0.1% formic acid)

  • Elution Solvent: Methanol/Water (40:60, v/v) containing 1% NH4OH

  • Formic Acid (concentrated)

3. SPE Procedure: a. Conditioning: Condition the C18 SPE cartridge by passing 6 mL of methanol, followed by 6 mL of acidified water (0.1% formic acid). Do not allow the cartridge to dry out.[6][8] b. Sample Loading: Load 100 µL of the filtered elderberry juice or prepared extract onto the conditioned cartridge.[6] c. Washing: Wash the cartridge with 6 mL of acidified water (0.1% formic acid) to remove polar impurities like sugars and organic acids.[6] d. Elution: i. Elute other phenolic compounds with 6 mL of acidified methanol (0.1% formic acid) and discard this fraction.[6] ii. Elute the anthocyanins, including this compound, with 2 mL of methanol followed by 2 mL of methanol/water (40:60, v/v), both containing 1% NH4OH.[6] e. Post-Elution Treatment: Immediately add 250 µL of formic acid to the collected anthocyanin fraction to stabilize the compounds.[6] f. Concentration: Dry the sample using a rotary evaporator at 35°C or under a stream of nitrogen.[6] g. Reconstitution: Re-dissolve the dried extract in a suitable solvent for analysis, such as the initial mobile phase for HPLC.

Protocol 2: Purification of this compound from Roselle Extract using Macroporous Resin

This protocol is based on a study that achieved a significant increase in anthocyanin purity from Roselle extracts.[5]

1. Sample Preparation:

  • Extract dried Roselle calyces with water containing 0.2% HCl.

  • Filter the extract to remove solid plant material.

2. SPE Column and Reagents:

  • Macroporous Resin (e.g., DM21) packed in a column.

  • Deionized Water

  • Elution Solvent: 70% Ethanol

3. SPE Procedure: a. Adsorption (Loading): Load the crude Roselle extract onto the macroporous resin fixed bed column. b. Washing: Wash the column with deionized water to remove unbound impurities. c. Desorption (Elution): Desorb the retained anthocyanins, including this compound, by passing 70% ethanol through the column.[5] d. Concentration: Collect the eluate and lyophilize (freeze-dry) to obtain a purified anthocyanin powder. The resulting product should have a significantly higher concentration of this compound and Delphinidin-3-O-sambubioside.[5]

Mandatory Visualization

experimental_workflow plant_material Plant Material (e.g., Roselle, Elderberry) extraction Solvent Extraction (e.g., Acidified Ethanol) plant_material->extraction filtration Filtration / Centrifugation extraction->filtration crude_extract Crude Anthocyanin Extract filtration->crude_extract spe Solid-Phase Extraction (SPE) crude_extract->spe purified_fraction Purified Anthocyanin Fraction (Containing this compound) spe->purified_fraction spe_steps 1. Conditioning 2. Sample Loading 3. Washing 4. Elution spe_steps->spe concentration Solvent Evaporation / Lyophilization purified_fraction->concentration final_product Concentrated Cyanidin 3-sambubioside concentration->final_product analysis Analysis (HPLC-DAD, LC-MS) final_product->analysis

Caption: Workflow for the Isolation of this compound.

biosynthesis_pathway phenylalanine Phenylalanine coumaroyl_coa p-Coumaroyl-CoA phenylalanine->coumaroyl_coa PAL, C4H, 4CL naringenin_chalcone Naringenin Chalcone coumaroyl_coa->naringenin_chalcone CHS naringenin Naringenin (Flavanone) naringenin_chalcone->naringenin CHI dihydrokaempferol Dihydrokaempferol naringenin->dihydrokaempferol F3H leucocyanidin Leucocyanidin dihydrokaempferol->leucocyanidin DFR cyanidin Cyanidin (Anthocyanidin) leucocyanidin->cyanidin ANS c3g Cyanidin 3-O-glucoside cyanidin->c3g UFGT c3s This compound c3g->c3s Glycosyltransferase pal PAL c4h C4H fourcl 4CL chs CHS chi CHI f3h F3H dfr DFR ans ANS ufgt UFGT (Glucosylation) glycosyltransferase Glycosyltransferase (Xylosylation)

Caption: Biosynthesis Pathway of this compound.

References

Application Notes and Protocols for Cell-Based Assays to Determine the Efficacy of Cyanidin 3-Sambubioside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyanidin (B77932) 3-sambubioside is a naturally occurring anthocyanin found in various pigmented fruits and vegetables. As a member of the flavonoid family, it exhibits a range of bioactive properties, including antioxidant, anti-inflammatory, anti-cancer, and neuroprotective effects.[1] These properties make it a compound of significant interest for pharmaceutical and nutraceutical applications. This document provides detailed application notes and protocols for a suite of cell-based assays to evaluate the efficacy of Cyanidin 3-sambubioside, enabling researchers to investigate its therapeutic potential.

Antioxidant Efficacy

The antioxidant capacity of this compound is a cornerstone of its therapeutic potential. The following assays can be employed to quantify its ability to mitigate oxidative stress at a cellular level.

Cellular Antioxidant Activity (CAA) Assay

The CAA assay measures the ability of a compound to prevent the formation of fluorescent 2',7'-dichlorofluorescein (B58168) (DCF) from the non-fluorescent 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) within cells, providing a more biologically relevant measure of antioxidant activity than simple chemical assays.[2][3][4][5][6][7]

Experimental Protocol

  • Cell Culture: Seed human liver cancer cells (HepG2) in a 96-well black, clear-bottom microplate at a density that will achieve 90-100% confluency after 24 hours.

  • Cell Treatment:

    • Remove the culture medium and wash the cells gently with Phosphate-Buffered Saline (PBS).

    • Add 50 µL of DCFH-DA solution (25 µM in cell culture medium) to each well.

    • Immediately add 50 µL of this compound at various concentrations (e.g., 1-100 µM) or a quercetin (B1663063) standard to the respective wells.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 1 hour.

  • Induction of Oxidative Stress:

    • Remove the treatment solution and wash the cells three times with PBS.

    • Add 100 µL of a free radical initiator solution (e.g., 600 µM 2,2'-Azobis(2-amidinopropane) dihydrochloride (B599025) - AAPH) to all wells except for the negative control.

  • Fluorescence Measurement:

    • Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

    • Measure the fluorescence intensity every 5 minutes for 1 hour, with excitation at 485 nm and emission at 538 nm.

  • Data Analysis:

    • Calculate the area under the curve (AUC) for both the control and treated wells.

    • Determine the CAA value using the following formula: CAA (%) = (1 - (AUC_sample / AUC_control)) * 100

Data Presentation

CompoundConcentration (µM)Mean AUC% Inhibition
Control-500000
This compound14500010
103000040
501500070
100800084
Quercetin (Positive Control)102500050

Experimental Workflow

CAA_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_stress Oxidative Stress Induction cluster_measurement Measurement & Analysis cell_seeding Seed HepG2 cells in 96-well plate incubation_24h Incubate for 24h to reach confluency cell_seeding->incubation_24h wash_pbs1 Wash cells with PBS incubation_24h->wash_pbs1 add_dcfhda Add DCFH-DA solution wash_pbs1->add_dcfhda add_compound Add this compound add_dcfhda->add_compound incubation_1h Incubate for 1h add_compound->incubation_1h wash_pbs2 Wash cells with PBS incubation_1h->wash_pbs2 add_aaph Add AAPH solution wash_pbs2->add_aaph read_fluorescence Read fluorescence kinetically add_aaph->read_fluorescence calculate_auc Calculate Area Under the Curve (AUC) read_fluorescence->calculate_auc calculate_caa Calculate CAA values calculate_auc->calculate_caa

Workflow for the Cellular Antioxidant Activity (CAA) assay.

Anti-inflammatory Efficacy

Chronic inflammation is implicated in a multitude of diseases. This compound's potential to modulate inflammatory pathways can be assessed using the following assays.

Nitric Oxide (NO) Production Assay in Macrophages

This assay quantifies the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7), a key indicator of anti-inflammatory activity.[8][9][10]

Experimental Protocol

  • Cell Culture: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.

  • Cell Treatment:

    • Pre-treat the cells with various concentrations of this compound for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Nitrite (B80452) Measurement (Griess Assay):

    • Collect 100 µL of the cell culture supernatant.

    • Add 100 µL of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.

    • Incubate at room temperature for 10 minutes in the dark.

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis:

    • Generate a standard curve using known concentrations of sodium nitrite.

    • Calculate the concentration of nitrite in the samples and express the results as a percentage of inhibition compared to the LPS-stimulated control.

Data Presentation

TreatmentConcentrationNitrite (µM)% Inhibition of NO Production
Control-2.5-
LPS (1 µg/mL)-45.00
This compound + LPS10 µM35.022.2
50 µM20.055.6
100 µM10.077.8
Dexamethasone (Positive Control) + LPS1 µM8.082.2
Pro-inflammatory Cytokine (TNF-α, IL-6) Quantification by ELISA

This protocol measures the levels of key pro-inflammatory cytokines, Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), secreted by LPS-stimulated macrophages.[5][6][11][12][13][14][15][16][17]

Experimental Protocol

  • Cell Culture and Treatment: Follow the same procedure as the NO Production Assay (Section 2.1).

  • Supernatant Collection: After the 24-hour incubation with LPS and this compound, centrifuge the plate and collect the cell culture supernatant.

  • ELISA Procedure:

    • Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions for the specific ELISA kits.[5][12][13][14][15][16]

    • Briefly, this involves adding the supernatant to antibody-coated plates, followed by the addition of detection antibodies and a substrate for colorimetric detection.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically 450 nm) using a microplate reader.

  • Data Analysis:

    • Generate a standard curve for each cytokine.

    • Calculate the concentration of TNF-α and IL-6 in the samples and determine the percentage of inhibition.

Data Presentation

TreatmentConcentrationTNF-α (pg/mL)% InhibitionIL-6 (pg/mL)% Inhibition
Control-50-30-
LPS (1 µg/mL)-3000025000
This compound + LPS10 µM220026.7180028
50 µM110063.390064
100 µM6008050080

Signaling Pathway

NFkB_Pathway cluster_stimulus Inflammatory Stimulus cluster_inhibition Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TNFR TNFR IKK IKK Complex TNFR->IKK activates C3S This compound C3S->IKK inhibits IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB degrades, releasing NFkB_nuc NF-κB NFkB->NFkB_nuc translocates to IkB_NFkB IκB NF-κB DNA DNA NFkB_nuc->DNA binds to Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) DNA->Genes promotes transcription of

Inhibition of the NF-κB signaling pathway by this compound.

Anti-cancer Efficacy

The potential of this compound to inhibit cancer cell growth and induce apoptosis can be evaluated through the following assays.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[18][19][20][21][22]

Experimental Protocol

  • Cell Culture: Seed cancer cells (e.g., MCF-7 breast cancer, A549 lung cancer) in a 96-well plate and incubate for 24 hours.[18][23]

  • Cell Treatment: Treat the cells with various concentrations of this compound for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 value (the concentration that inhibits 50% of cell growth).

Data Presentation

Cell LineTreatment Time (h)IC50 (µM)
MCF-724150
4885
A54924200
48120
Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[11][24][25][26][27]

Experimental Protocol

  • Cell Culture and Treatment: Seed cancer cells in a 6-well plate and treat with this compound at its IC50 concentration for 24 or 48 hours.

  • Cell Harvesting: Harvest the cells (including floating cells) and wash them with cold PBS.

  • Staining:

    • Resuspend the cells in 1X Binding Buffer.

    • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.[25]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

Data Presentation

Treatment% Viable Cells% Early Apoptotic Cells% Late Apoptotic/Necrotic Cells
Control95.22.12.7
This compound (IC50)55.825.318.9

Experimental Workflow

Apoptosis_Workflow cluster_prep Cell Preparation & Treatment cluster_harvest Harvesting & Staining cluster_analysis Analysis seed_cells Seed cancer cells in 6-well plate treat_compound Treat with this compound seed_cells->treat_compound harvest_cells Harvest cells treat_compound->harvest_cells wash_pbs Wash with cold PBS harvest_cells->wash_pbs resuspend_buffer Resuspend in Binding Buffer wash_pbs->resuspend_buffer add_stains Add Annexin V-FITC and PI resuspend_buffer->add_stains incubate_dark Incubate in the dark add_stains->incubate_dark flow_cytometry Analyze by flow cytometry incubate_dark->flow_cytometry quantify_populations Quantify cell populations flow_cytometry->quantify_populations

Workflow for the Annexin V/PI apoptosis assay.

Neuroprotective Efficacy

The potential of this compound to protect neuronal cells from damage can be investigated using models of neurotoxicity.

Neuroprotection Assay in SH-SY5Y Cells

This assay assesses the ability of this compound to protect human neuroblastoma SH-SY5Y cells from a neurotoxin, such as amyloid-beta (Aβ) or 6-hydroxydopamine (6-OHDA).[2][3][4][22][25][28][29][30]

Experimental Protocol

  • Cell Culture: Differentiate SH-SY5Y cells into a neuronal phenotype by treating them with retinoic acid. Seed the differentiated cells in a 96-well plate.

  • Pre-treatment: Pre-treat the cells with various concentrations of this compound for 24 hours.

  • Neurotoxin Challenge: Expose the cells to a neurotoxin (e.g., Aβ1-42 oligomers or 6-OHDA) for another 24 hours.

  • Cell Viability Assessment: Perform an MTT assay (as described in Section 3.1) to measure cell viability.

  • Data Analysis: Calculate the percentage of cell viability in the treated groups compared to the neurotoxin-only treated group.

Data Presentation

TreatmentConcentration (µM)% Cell Viability
Control-100
Neurotoxin (Aβ1-42)1052.3
This compound + Neurotoxin165.8
1082.1
5091.5

Signaling Pathway

Nrf2_Pathway cluster_stimulus Stimulus cluster_activation Activation cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Oxidative_Stress Oxidative Stress Keap1 Keap1 Oxidative_Stress->Keap1 induces conformational change in C3S This compound C3S->Keap1 induces conformational change in Nrf2 Nrf2 Keap1->Nrf2 releases Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc translocates to Keap1_Nrf2 Keap1 Nrf2 ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds to Genes Antioxidant Genes (HO-1, NQO1) ARE->Genes promotes transcription of

References

Application Notes and Protocols for In Vitro Antioxidant Capacity Assays of Cyanidin 3-Sambubioside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyanidin 3-sambubioside is an anthocyanin, a type of flavonoid, found in various pigmented plants, including hibiscus and elderberry. Anthocyanins are known for their potent antioxidant properties, which are attributed to their ability to scavenge free radicals. The evaluation of the in vitro antioxidant capacity of pure compounds like this compound is a critical step in the research and development of new pharmaceuticals, nutraceuticals, and cosmetic ingredients. This document provides detailed application notes and experimental protocols for two of the most common in vitro antioxidant capacity assays: the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays.

The DPPH assay is based on the reduction of the stable DPPH radical by an antioxidant, leading to a color change from purple to yellow, which is measured spectrophotometrically. The ABTS assay involves the generation of the ABTS radical cation (ABTS•+), which is then reduced by the antioxidant, causing a decolorization of the solution. These assays provide a rapid and reliable means to assess the radical scavenging potential of compounds.

Quantitative Data Summary

The antioxidant capacity of this compound and common standards is typically expressed as the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the initial radicals. A lower IC50 value indicates a higher antioxidant activity.

CompoundDPPH Assay IC50ABTS Assay IC50
This compound 4.10 µg/mL[1]Data not available
Cyanidin 3-glucoside (for comparison)~7.40 µg/mL[1]~1.14 µg/mL
Trolox~7.39 µg/mL[1]~2.93 µg/mL
Ascorbic Acid~7.60 µg/mL[1]~3.55 µg/mL

Note: The provided IC50 values are compiled from various sources and should be used for comparative purposes. Experimental conditions can influence these values. A specific IC50 value for this compound in the ABTS assay was not found in the surveyed literature; therefore, the value for the structurally similar Cyanidin 3-glucoside is provided as a reference.

Experimental Protocols

DPPH Radical Scavenging Assay

This protocol details the procedure for determining the antioxidant capacity of this compound using the DPPH radical.

Materials and Reagents:

  • This compound

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol (B129727) (or Ethanol), spectrophotometric grade

  • Trolox or Ascorbic Acid (as positive control)

  • 96-well microplate or quartz cuvettes

  • Spectrophotometer (microplate reader or standard spectrophotometer)

  • Micropipettes

Procedure:

  • Preparation of DPPH Stock Solution (1 mM):

    • Dissolve 39.4 mg of DPPH in 100 mL of methanol.

    • Store in an amber bottle at 4°C.

  • Preparation of DPPH Working Solution (0.1 mM):

    • Dilute the DPPH stock solution with methanol to an absorbance of approximately 1.0 ± 0.1 at 517 nm. This solution should be prepared fresh daily.

  • Preparation of Sample and Standard Solutions:

    • Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).

    • Perform serial dilutions to obtain a range of concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

    • Prepare similar dilutions for the positive control (Trolox or Ascorbic Acid).

  • Assay Protocol (96-well plate format):

    • Add 100 µL of the DPPH working solution to each well.

    • Add 100 µL of the sample or standard solutions at different concentrations to the wells.

    • For the blank (control), add 100 µL of methanol instead of the sample.

    • Mix gently by pipetting.

  • Incubation:

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement:

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation of Radical Scavenging Activity:

    • The percentage of DPPH radical scavenging activity is calculated using the following formula:

      where A_control is the absorbance of the blank and A_sample is the absorbance of the sample.

  • Determination of IC50:

    • Plot the percentage of inhibition against the concentration of the sample.

    • The IC50 value is the concentration of the sample that causes 50% inhibition of the DPPH radical.

ABTS Radical Cation Scavenging Assay

This protocol describes the methodology to assess the antioxidant potential of this compound by measuring its ability to scavenge the ABTS radical cation.

Materials and Reagents:

  • This compound

  • 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt (ABTS)

  • Potassium persulfate (K₂S₂O₈)

  • Phosphate-buffered saline (PBS) or Ethanol (B145695)

  • Trolox or Ascorbic Acid (as positive control)

  • 96-well microplate or quartz cuvettes

  • Spectrophotometer (microplate reader or standard spectrophotometer)

  • Micropipettes

Procedure:

  • Preparation of ABTS Stock Solution (7 mM):

    • Dissolve 38.4 mg of ABTS in 10 mL of deionized water.

  • Preparation of Potassium Persulfate Solution (2.45 mM):

    • Dissolve 6.6 mg of potassium persulfate in 10 mL of deionized water.

  • Generation of ABTS Radical Cation (ABTS•+):

    • Mix the ABTS stock solution and the potassium persulfate solution in a 1:1 ratio (v/v).

    • Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This will produce a dark blue-green solution containing the ABTS•+ radical.

  • Preparation of ABTS•+ Working Solution:

    • Dilute the ABTS•+ stock solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm. This solution should be prepared fresh for each assay.

  • Preparation of Sample and Standard Solutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL).

    • Perform serial dilutions to obtain a range of concentrations (e.g., 0.1, 0.5, 1, 2.5, 5, 10 µg/mL).

    • Prepare similar dilutions for the positive control (Trolox or Ascorbic Acid).

  • Assay Protocol (96-well plate format):

    • Add 190 µL of the ABTS•+ working solution to each well.

    • Add 10 µL of the sample or standard solutions at different concentrations to the wells.

    • For the blank (control), add 10 µL of the solvent instead of the sample.

    • Mix gently by pipetting.

  • Incubation:

    • Incubate the plate at room temperature for 6 minutes.

  • Measurement:

    • Measure the absorbance at 734 nm using a microplate reader.

  • Calculation of Radical Scavenging Activity:

    • The percentage of ABTS•+ radical scavenging activity is calculated using the following formula:

      where A_control is the absorbance of the blank and A_sample is the absorbance of the sample.

  • Determination of IC50:

    • Plot the percentage of inhibition against the concentration of the sample.

    • The IC50 value is the concentration of the sample that causes 50% inhibition of the ABTS•+ radical.

Visualizations

DPPH_Assay_Workflow cluster_prep Solution Preparation cluster_assay Assay Execution cluster_analysis Data Analysis DPPH_Stock Prepare 1 mM DPPH Stock Solution DPPH_Work Prepare 0.1 mM DPPH Working Solution DPPH_Stock->DPPH_Work Mix Mix DPPH Working Solution with Sample/Standard DPPH_Work->Mix Sample_Prep Prepare this compound & Standard Dilutions Sample_Prep->Mix Incubate Incubate in Dark (30 min, RT) Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Inhibition Measure->Calculate Plot Plot % Inhibition vs. Concentration Calculate->Plot IC50 Determine IC50 Value Plot->IC50

DPPH Assay Experimental Workflow

ABTS_Assay_Workflow cluster_prep Radical & Solution Preparation cluster_assay Assay Execution cluster_analysis Data Analysis ABTS_Stock Prepare 7 mM ABTS & 2.45 mM Potassium Persulfate Solutions ABTS_Radical Generate ABTS•+ Radical (12-16h, Dark, RT) ABTS_Stock->ABTS_Radical ABTS_Work Prepare ABTS•+ Working Solution ABTS_Radical->ABTS_Work Mix Mix ABTS•+ Working Solution with Sample/Standard ABTS_Work->Mix Sample_Prep Prepare this compound & Standard Dilutions Sample_Prep->Mix Incubate Incubate (6 min, RT) Mix->Incubate Measure Measure Absorbance at 734 nm Incubate->Measure Calculate Calculate % Inhibition Measure->Calculate Plot Plot % Inhibition vs. Concentration Calculate->Plot IC50 Determine IC50 Value Plot->IC50

ABTS Assay Experimental Workflow

References

Application Notes and Protocols for Anti-inflammatory Assays of Cyanidin 3-sambubioside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for assessing the anti-inflammatory properties of Cyanidin 3-sambubioside, a naturally occurring anthocyanin. The methodologies described are based on established in vitro cell-based assays relevant to the inflammatory cascade. While many of the cited studies utilize the closely related compound Cyanidin 3-glucoside (C3G), the protocols are readily adaptable for this compound due to their structural similarity.

Overview of Anti-inflammatory Mechanisms

Inflammation is a complex biological response involving the activation of various signaling pathways, leading to the production of pro-inflammatory mediators. Key targets for anti-inflammatory agents include:

  • Nitric Oxide (NO): Overproduction by inducible nitric oxide synthase (iNOS) contributes to inflammation.

  • Pro-inflammatory Cytokines: Molecules like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1beta (IL-1β) propagate the inflammatory response.

  • Prostaglandins: Synthesized by cyclooxygenase-2 (COX-2), they are key mediators of pain and inflammation.

  • Nuclear Factor-kappa B (NF-κB): A crucial transcription factor that regulates the expression of many pro-inflammatory genes.

The following sections detail protocols to investigate the effect of this compound on these key inflammatory markers and pathways.

Quantitative Data Summary

The following tables summarize the inhibitory effects of Cyanidin 3-glucoside (C3G), a structurally similar anthocyanin, on various inflammatory markers. This data provides a benchmark for evaluating the potential efficacy of this compound.

Table 1: Inhibition of Nitric Oxide (NO) Production and iNOS Expression by Cyanidin 3-glucoside

Cell LineStimulantCompoundConcentration% Inhibition of NO% Inhibition of iNOS ExpressionIC50Reference
J774 MacrophagesLPSBlackberry Extract (88% C3G)11 µg/ml23%-36 µg/ml
J774 MacrophagesLPSBlackberry Extract (88% C3G)22 µg/ml34%-36 µg/ml
J774 MacrophagesLPSBlackberry Extract (88% C3G)45 µg/ml60%-36 µg/ml
J774 MacrophagesLPSBlackberry Extract (88% C3G)90 µg/ml70%-36 µg/ml
J774 MacrophagesLPSCyanidin-3-O-glucoside20 µg/ml-69%-
J774 MacrophagesLPSCyanidin-3-O-glucoside40 µg/ml-81%-
J774 MacrophagesLPSCyanidin-3-O-glucoside80 µg/ml-99%-
HT-29Cytokine MixCyanidin-3-glucoside25 µMSignificant InhibitionSignificant Inhibition-[1][2]

Table 2: Inhibition of Pro-inflammatory Cytokine Production

Cell LineStimulantCompoundCytokine% InhibitionReference
THP-1 MacrophagesLPSCyanidin-3-O-glucosideTNF-α, IL-1β, IL-6, IL-8Significant Reduction[3][4]
Caco-2TNF-αCyanidin-3-O-glucoside (20-40µM)IL-6Significant Prevention[5]

Table 3: Inhibition of COX-2 Expression and Activity

Cell Line/SystemStimulantCompoundEffectReference
HT-29Cytokine MixCyanidin-3-glucosideReduced COX-2 expression[1][2]
Caco-2TNF-αCyanidin-3-O-glucoside (20-40µM)Prevented COX-2 expression[5]
In vitro assay-Kuwanon A (from Morus alba)IC50 = 14 µM[6]

Experimental Protocols

Cell Culture and Treatment
  • Cell Lines: Murine macrophage cell lines like RAW 264.7 or J774, human monocytic cell line THP-1 (differentiated into macrophages), or human intestinal epithelial cell lines like Caco-2 or HT-29 are commonly used.

  • Culture Conditions: Cells are maintained in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent like DMSO. Further dilutions should be made in cell culture medium to achieve the desired final concentrations. Ensure the final solvent concentration in the culture does not exceed a non-toxic level (typically <0.1%).

  • Experimental Procedure:

    • Seed cells in appropriate culture plates (e.g., 96-well for viability and NO assays, 24- or 6-well for protein and RNA analysis).

    • Allow cells to adhere overnight.

    • Pre-treat cells with varying concentrations of this compound for a specified period (e.g., 1-2 hours).

    • Induce inflammation by adding a stimulant such as Lipopolysaccharide (LPS; e.g., 1 µg/mL) or a pro-inflammatory cytokine like TNF-α (e.g., 10 ng/mL).[7]

    • Include appropriate controls: untreated cells (negative control), cells treated with the vehicle (e.g., DMSO), and cells treated with the inflammatory stimulus only (positive control).

    • Incubate for a suitable duration (e.g., 24 hours for cytokine and NO measurement).

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the accumulation of nitrite (B80452), a stable product of NO, in the cell culture supernatant.

  • Materials:

  • Protocol:

    • After the treatment period, collect 50-100 µL of cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent Component A to each supernatant sample in a new 96-well plate.

    • Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Component B.

    • Incubate for another 10 minutes at room temperature, protected from light.

    • Measure the absorbance at 540-550 nm.

    • Calculate the nitrite concentration based on a standard curve generated with sodium nitrite. The reduction in nitrite levels in treated groups compared to the LPS-only control indicates inhibition of NO production.

Pro-inflammatory Cytokine Quantification (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of specific cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant.

  • Materials:

    • Commercially available ELISA kits for the specific cytokines of interest (e.g., human or murine TNF-α, IL-6, IL-1β).[4]

    • Microplate reader.

  • Protocol:

    • Collect cell culture supernatants after treatment.

    • Perform the ELISA according to the manufacturer's instructions.[7] This typically involves:

      • Coating a 96-well plate with a capture antibody.

      • Adding standards and supernatant samples.

      • Incubating with a detection antibody.

      • Adding a substrate solution to produce a colorimetric signal.

      • Stopping the reaction and measuring the absorbance.

    • Calculate the cytokine concentrations in the samples based on the standard curve. The anti-inflammatory effect is determined by the reduction in cytokine levels in the this compound-treated groups compared to the stimulated control.[3]

COX-2 and iNOS Protein Expression (Western Blot)

Western blotting is used to determine the effect of this compound on the protein levels of inflammatory enzymes like COX-2 and iNOS.

  • Materials:

    • Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors.

    • Protein assay kit (e.g., BCA assay).

    • SDS-PAGE gels and electrophoresis equipment.

    • PVDF or nitrocellulose membranes.

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Primary antibodies (specific for COX-2, iNOS, and a loading control like β-actin or GAPDH).

    • HRP-conjugated secondary antibodies.

    • Chemiluminescent substrate.

    • Imaging system.

  • Protocol:

    • After treatment, wash cells with cold PBS and lyse them.

    • Determine the protein concentration of the lysates.

    • Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE.

    • Transfer the proteins to a membrane.

    • Block the membrane for 1 hour at room temperature.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and apply the chemiluminescent substrate.

    • Detect the signal using an imaging system.

    • Quantify band intensities and normalize to the loading control to determine the relative protein expression. A decrease in COX-2 or iNOS bands indicates an inhibitory effect.

NF-κB Signaling Pathway Analysis

The activation of the NF-κB pathway involves the phosphorylation and degradation of its inhibitor, IκBα, allowing the p65 subunit to translocate to the nucleus.

  • Protocol (Western Blot for IκBα and p65):

    • To assess IκBα degradation, treat cells for a shorter duration (e.g., 15-60 minutes) with the inflammatory stimulus.

    • To assess nuclear translocation of p65, prepare cytoplasmic and nuclear protein fractions using a nuclear extraction kit.

    • Perform Western blotting as described in section 3.4, using antibodies against total and phosphorylated IκBα, and p65. Use β-actin as a cytoplasmic marker and Lamin B1 or Histone H3 as a nuclear marker.

    • Inhibition of IκBα phosphorylation/degradation and reduced nuclear p65 levels in treated cells indicate suppression of the NF-κB pathway.[3]

Visualizations

Signaling Pathway and Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate a key inflammatory signaling pathway and a typical experimental workflow.

NF_kappaB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activation IkB IκBα IKK->IkB Phosphorylation NFkB_complex IkB->NFkB_complex IkB_p P-IκBα (Degradation) IkB->IkB_p p65 p65 p65->NFkB_complex p50 p50 p50->NFkB_complex p65_nuc p65 NFkB_complex->p65_nuc Translocation p50_nuc p50 NFkB_complex->p50_nuc C3S Cyanidin 3-sambubioside C3S->IKK Inhibition DNA DNA (κB site) p65_nuc->DNA p50_nuc->DNA Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) DNA->Genes Transcription

Caption: NF-κB signaling pathway and a potential point of inhibition.

Experimental_Workflow cluster_assays Downstream Assays cluster_supernatant_assays cluster_cell_assays start Seed Cells (e.g., RAW 264.7) pretreat Pre-treat with This compound start->pretreat stimulate Stimulate with LPS (e.g., 1 µg/mL for 24h) pretreat->stimulate supernatant Collect Supernatant stimulate->supernatant cells Harvest Cells stimulate->cells griess Griess Assay (NO) supernatant->griess elisa ELISA (Cytokines) supernatant->elisa western Western Blot (iNOS, COX-2, NF-κB) cells->western viability Cell Viability (MTT/MTS) cells->viability

Caption: General workflow for in vitro anti-inflammatory assays.

References

Application Notes and Protocols for Liposomal Formulation of Cyanidin 3-Sambubioside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the formulation, characterization, and cellular application of liposomes designed for the enhanced delivery of Cyanidin (B77932) 3-sambubioside. The protocols and data presented are based on established methodologies for similar anthocyanin compounds, such as Cyanidin 3-O-glucoside (C3G), and are intended to serve as a comprehensive starting point for research and development.

Introduction

Cyanidin 3-sambubioside, a naturally occurring anthocyanin, exhibits potent antioxidant and anti-inflammatory properties. However, its therapeutic application is often limited by poor stability, low bioavailability, and rapid metabolism. Liposomal encapsulation offers a promising strategy to overcome these limitations by protecting the molecule from degradation, improving its solubility, and facilitating its uptake into cells. This document outlines the necessary protocols for developing and evaluating a liposomal formulation of this compound for enhanced cellular delivery and bioactivity.

Data Presentation: Formulation and Characterization

The following tables summarize typical quantitative data obtained from the formulation and characterization of cyanidin glycoside-loaded liposomes, providing a benchmark for expected results.

Table 1: Liposome (B1194612) Formulation Parameters

ParameterThin-Film HydrationEthanol InjectionReverse-Phase Evaporation
Lipid Composition Phosphatidylcholine:Cholesterol (2.87:1 w/w)[1]Phosphatidylcholine, Cholesterol[2][3]Phosphatidylcholine:Cholesterol (2.87:1 w/w)[1]
Cyanidin Glycoside Conc. 0.17 mg/mL[1]3 mg in 10 mL ethanol[3]0.17 mg/mL[1]
Organic Solvent Chloroform/Methanol[4]Ethanol[2][3]Diethyl ether/Isopropyl ether
Aqueous Phase Phosphate-Buffered Saline (PBS)Phosphate-Buffered Saline (PBS)Phosphate-Buffered Saline (PBS)

Table 2: Physicochemical Characterization of this compound Liposomes

PropertyExpected RangeMethod of Analysis
Particle Size (Diameter) 150 - 260 nm[1][5]Dynamic Light Scattering (DLS)
Polydispersity Index (PDI) < 0.3Dynamic Light Scattering (DLS)
Zeta Potential -20 to -40 mVLaser Doppler Velocimetry
Encapsulation Efficiency (%) 70 - 80%[1][5]UV-Vis Spectrophotometry

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Preparation of Liposomes by Thin-Film Hydration

This method is a common and reliable technique for preparing multilamellar vesicles (MLVs), which can be further processed to form unilamellar vesicles.[6][7]

Materials:

  • This compound

  • Phosphatidylcholine (PC)

  • Cholesterol (CH)

  • Chloroform

  • Methanol (B129727)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Rotary evaporator

  • Probe sonicator or bath sonicator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Dissolve phosphatidylcholine and cholesterol in a chloroform:methanol (2:1, v/v) mixture in a round-bottom flask.

  • Add this compound to the lipid solution.

  • Attach the flask to a rotary evaporator and remove the organic solvents under reduced pressure at a temperature above the lipid transition temperature (e.g., 40-50°C) until a thin, uniform lipid film is formed on the flask wall.

  • Further dry the film under a stream of nitrogen gas for at least 1 hour to remove any residual solvent.

  • Hydrate the lipid film by adding PBS (pH 7.4) and gently agitating the flask. The hydration temperature should be kept above the lipid phase transition temperature.

  • To reduce the size of the resulting multilamellar vesicles (MLVs), sonicate the liposome suspension using a probe sonicator (in pulses to avoid overheating) or a bath sonicator.

  • For a more uniform size distribution, extrude the liposome suspension multiple times (e.g., 11-21 passes) through polycarbonate membranes with a defined pore size (e.g., 100 nm).

  • Store the prepared liposomes at 4°C for further use.

Characterization of Liposomes

3.2.1. Particle Size and Zeta Potential Analysis

  • Dilute the liposome suspension with deionized water.

  • Measure the particle size (hydrodynamic diameter) and polydispersity index (PDI) using a Dynamic Light Scattering (DLS) instrument.

  • Measure the zeta potential using the same instrument equipped with a zeta potential analyzer to assess the surface charge and stability of the liposomes.

3.2.2. Encapsulation Efficiency (EE%) Determination

  • Separate the unencapsulated this compound from the liposomal formulation by ultracentrifugation or size exclusion chromatography.

  • Collect the supernatant containing the free drug.

  • Disrupt the liposome pellet using a suitable solvent (e.g., methanol or ethanol) to release the encapsulated drug.

  • Quantify the concentration of this compound in both the supernatant and the disrupted liposome fraction using a UV-Vis spectrophotometer at its maximum absorbance wavelength.

  • Calculate the EE% using the following formula: EE% = (Amount of encapsulated drug / Total amount of drug) x 100

In Vitro Release Study

This protocol helps to determine the release kinetics of this compound from the liposomes.

Materials:

  • Dialysis tubing (with an appropriate molecular weight cut-off)

  • Phosphate-Buffered Saline (PBS), pH 7.4 and pH 5.5 (to simulate physiological and endosomal pH)

  • Shaking incubator or water bath

  • UV-Vis spectrophotometer

Procedure:

  • Place a known amount of the liposomal this compound formulation into a dialysis bag.

  • Seal the dialysis bag and immerse it in a larger volume of release medium (PBS at pH 7.4 or 5.5).

  • Place the setup in a shaking incubator at 37°C.

  • At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.

  • Measure the concentration of released this compound in the collected aliquots using a UV-Vis spectrophotometer.

  • Plot the cumulative percentage of drug released against time to obtain the release profile.

Cellular Uptake and Antioxidant Activity Assay

Materials:

  • Human cell line (e.g., GES-1 or Caco-2 cells)[1][5]

  • Cell culture medium and supplements

  • Liposomal this compound

  • Free this compound

  • Hydrogen peroxide (H₂O₂) for inducing oxidative stress

  • Fluorescent probe for Reactive Oxygen Species (ROS) (e.g., DCFH-DA)

  • Fluorescence microscope or plate reader

Procedure:

  • Cell Culture: Culture the selected cell line under standard conditions.

  • Cellular Uptake:

    • Seed the cells in appropriate culture plates.

    • Treat the cells with liposomal this compound and free this compound at various concentrations for different time points.

    • Wash the cells with PBS to remove extracellular compounds.

    • Lyse the cells and quantify the intracellular concentration of this compound using an appropriate analytical method (e.g., HPLC or spectrophotometry).

  • Antioxidant Activity:

    • Pre-treat the cells with liposomal this compound and free this compound for a specific duration.

    • Induce oxidative stress by exposing the cells to hydrogen peroxide.

    • Incubate the cells with a ROS-sensitive fluorescent probe (e.g., DCFH-DA).

    • Measure the fluorescence intensity using a fluorescence microscope or a microplate reader. A decrease in fluorescence intensity indicates a reduction in intracellular ROS levels and thus, antioxidant activity.

Visualizations

Experimental Workflow

G cluster_prep Liposome Preparation cluster_char Characterization cluster_eval In Vitro Evaluation prep1 Lipid & Drug Dissolution in Organic Solvent prep2 Thin-Film Formation (Rotary Evaporation) prep1->prep2 prep3 Hydration with Aqueous Buffer prep2->prep3 prep4 Sonication & Extrusion prep3->prep4 char1 Particle Size & Zeta Potential (DLS) prep4->char1 char2 Encapsulation Efficiency (Spectrophotometry) prep4->char2 eval1 In Vitro Release Study (Dialysis) prep4->eval1 eval2 Cellular Uptake & Antioxidant Activity Assay prep4->eval2

Caption: Experimental workflow for liposome preparation and evaluation.

Cellular Uptake and Release Mechanism

G liposome Liposomal This compound endocytosis Endocytosis liposome->endocytosis cell_membrane Cell Membrane endosome Endosome endocytosis->endosome Internalization release pH-triggered Release endosome->release drug This compound release->drug cytosol Cytosol drug->cytosol Exerts Antioxidant Effect

Caption: Proposed mechanism of cellular uptake and release.

Antioxidant Signaling Pathway

G C3S Liposomal This compound ROS Reduced Intracellular ROS C3S->ROS Nrf2 Nrf2 Activation ROS->Nrf2 ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocation to Nucleus HO1 HO-1 Expression ARE->HO1 Gene Transcription Antioxidant_Defense Enhanced Antioxidant Defense HO1->Antioxidant_Defense

Caption: Nrf2/HO-1 antioxidant signaling pathway activation.

Stability Considerations

The stability of the liposomal formulation is critical for its shelf-life and efficacy. Key factors influencing stability include:

  • Storage Temperature: Liposomes should generally be stored at 4°C to minimize lipid degradation and drug leakage. Freezing should be avoided unless specific cryoprotectants are included in the formulation.[8]

  • pH: The pH of the storage buffer should be maintained around neutral (pH 7.4) to prevent hydrolysis of the phospholipids.

  • Light Exposure: Anthocyanins are sensitive to light, so formulations should be stored in light-protected containers.

Stability can be assessed by monitoring particle size, PDI, zeta potential, and drug leakage over time under different storage conditions.

Conclusion

The protocols and guidelines presented in this document provide a robust framework for the successful formulation and evaluation of this compound-loaded liposomes. By enhancing the stability and cellular delivery of this potent antioxidant, liposomal encapsulation holds significant promise for advancing its therapeutic potential in various research and clinical applications. Further optimization of the formulation parameters may be necessary to achieve the desired characteristics for specific applications.

References

Analytical Standards for Cyanidin 3-sambubioside: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cyanidin 3-sambubioside is a prominent anthocyanin, a class of water-soluble pigments responsible for the red, purple, and blue colors in many fruits and flowers.[1] Beyond its role as a natural colorant, it is recognized for its potent antioxidant, anti-inflammatory, and antiviral properties.[2] This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals working with analytical standards of this compound.

Physicochemical Properties and Handling

Analytical standards of this compound are typically supplied as a dark red or purple powder in the form of this compound chloride.[1] It is crucial to handle and store the standard correctly to ensure its integrity and the accuracy of experimental results.

Table 1: Physicochemical Data of this compound Chloride

PropertyValueReference(s)
Chemical Name Cyanidin 3-O-(2"-O-β-xylopyranosyl-β-glucopyranoside) chloride[1]
Synonyms Sambicyanin, Cyanidin 3-(2-O-xylosylglucoside) chloride[1][3]
Molecular Formula C₂₆H₂₉ClO₁₅[1][4]
Molecular Weight 616.95 g/mol [4][5]
CAS Number 33012-73-6[4][5]
Appearance Dark red/purple powder[1]
Purity Typically >95% (HPLC)[1][5][6]
Solubility Soluble in methanol (B129727), ethanol, DMSO, and water.[1][7]

Storage and Stability

This compound is sensitive to heat, light, and changes in pH.[1][8] For long-term storage, it is recommended to keep the analytical standard in a dark place at temperatures below -15°C.[1][3][5] The compound is stable under these recommended storage conditions.[9] It is easily degraded by hydrolysis at temperatures above 40°C.[1] Stock solutions should be stored at -20°C and protected from light.[10]

Analytical Methodologies

Accurate quantification and qualification of this compound are essential for research and development. High-Performance Liquid Chromatography (HPLC) with Diode-Array Detection (DAD) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are the most common and reliable techniques.

High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)

HPLC-DAD is a robust method for the quantification of this compound. The detection wavelength is typically set at 520 nm, the characteristic absorption maximum for anthocyanins.[1][11]

Protocol 1: HPLC-DAD Analysis of this compound

1. Instrumentation:

  • HPLC system with a quaternary pump, autosampler, and DAD detector.

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[11]

  • Mobile Phase A: 0.5% Formic acid in water.[11]

  • Mobile Phase B: 0.5% Formic acid in acetonitrile (B52724).[11]

  • Flow Rate: 1.0 mL/min.[11]

  • Column Temperature: 30°C.[12]

  • Injection Volume: 10-20 µL.

  • Detection Wavelength: 520 nm.[11]

  • Gradient Elution:

    • 0-15 min: 5-20% B

    • 15-30 min: 20-30% B

    • 30-31 min: 30-5% B

    • 31-35 min: 5% B (re-equilibration)

3. Standard Preparation:

  • Prepare a stock solution of this compound chloride in methanol (e.g., 1 mg/mL).

  • Prepare a series of working standards by diluting the stock solution with the initial mobile phase to create a calibration curve (e.g., 1-100 µg/mL).

Table 2: HPLC-DAD Method Validation Parameters for a Similar Anthocyanin (Cyanidin 3-glucoside)

ParameterTypical ValueReference(s)
Linearity (r²) >0.999[11]
LOD ~0.1 µg/mL[13]
LOQ ~0.3 µg/mL[13]
Intra-day Precision (RSD%) < 3%[14]
Inter-day Precision (RSD%) < 5%[14]
Accuracy (%) 95-105%[14]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers higher sensitivity and selectivity for the analysis of this compound, especially in complex matrices like plasma and tissue homogenates.[15]

Protocol 2: LC-MS/MS Analysis of this compound

1. Instrumentation:

  • UPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[16]

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size).[3][16]

  • Mobile Phase A: 0.1% Formic acid in water.[3]

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.[3]

  • Flow Rate: 0.3-0.5 mL/min.

  • Column Temperature: 40°C.[3]

  • Injection Volume: 5 µL.[3]

  • Gradient Elution:

    • 0-1 min: 5% B

    • 1-8 min: 5-30% B

    • 8-9 min: 30-95% B

    • 9-10 min: 95% B

    • 10-10.1 min: 95-5% B

    • 10.1-12 min: 5% B (re-equilibration)

3. Mass Spectrometry Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).[3]

  • Multiple Reaction Monitoring (MRM) Transition: m/z 581.2 > 287.1.[17]

  • Collision Energy: 35 eV.[17]

Table 3: LC-MS/MS Validation Data for this compound in Plasma

ParameterValueReference(s)
Linearity Range 5.0 - 1000 ng/mL[15]
Regression Coefficient (r²) 0.994[15]
Lower Limit of Quantification (LLOQ) 5.0 ng/mL[15]
Within-run Precision (CV%) 7.1 - 10.8%[15]
Between-run Precision (CV%) 1.8 - 7.7%[15]
Accuracy (%) 88.6 - 113.0%[15]

Sample Preparation Protocols

Proper sample preparation is critical to remove interfering substances and concentrate the analyte.

Protocol 3: Extraction from Plant Material

This protocol is adapted from methods for extracting anthocyanins from fruits and plant tissues.[18][19]

  • Homogenize 1 g of the powdered and freeze-dried plant material with 10 mL of acidified methanol (85% methanol, 15% 1.0 N HCl, v/v).[19]

  • Sonicate the mixture for 15 minutes.[19]

  • Centrifuge at 7500 rpm for 10 minutes at 4°C.[19]

  • Collect the supernatant.

  • Repeat the extraction process on the pellet.

  • Combine the supernatants and evaporate the solvent under reduced pressure at 40°C.

  • Reconstitute the dried extract in the initial mobile phase for HPLC or LC-MS/MS analysis.

Protocol 4: Extraction from Plasma

Two common methods for plasma sample preparation are Protein Precipitation (PPT) and Solid-Phase Extraction (SPE). SPE generally provides cleaner extracts and higher recovery.[3][11]

A. Protein Precipitation (PPT): [3]

  • To 100 µL of plasma, add 300 µL of ice-cold acetonitrile (containing an internal standard if used).

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 35°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

B. Solid-Phase Extraction (SPE): [3]

  • Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of 0.1% formic acid in water.

  • To 500 µL of plasma, add 500 µL of 4% phosphoric acid and vortex.

  • Load the entire volume onto the conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of 0.1% formic acid in water.

  • Elute the anthocyanins with 1 mL of acidified methanol (e.g., 0.1% formic acid in methanol).

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 35°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

Visualization of Workflows and Signaling Pathways

Experimental Workflow

The following diagram illustrates the general workflow for the analysis of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Instrumentation cluster_data Data Processing plant Plant Material extraction Extraction plant->extraction plasma Plasma cleanup Clean-up (PPT or SPE) plasma->cleanup hplc HPLC-DAD extraction->hplc lcms LC-MS/MS cleanup->lcms quant Quantification hplc->quant qual Qualification lcms->qual anti_inflammatory_pathway C3S This compound IKK IKK C3S->IKK inhibits MAPK MAPK (p38, JNK, ERK) C3S->MAPK inhibits LPS LPS/Inflammatory Stimuli TLR4 TLR4 LPS->TLR4 TLR4->IKK TLR4->MAPK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Cytokines activates transcription COX2 COX-2 NFkB->COX2 activates transcription MAPK->Cytokines activates transcription Inflammation Inflammation Cytokines->Inflammation COX2->Inflammation antioxidant_pathway C3S This compound ROS Reactive Oxygen Species (ROS) C3S->ROS scavenges Keap1 Keap1 C3S->Keap1 inhibits ROS->Keap1 oxidizes OxidativeStress Oxidative Stress ROS->OxidativeStress Nrf2 Nrf2 Keap1->Nrf2 sequesters ARE Antioxidant Response Element (ARE) Nrf2->ARE binds to Enzymes Antioxidant Enzymes (HO-1, NQO1) ARE->Enzymes activates transcription Enzymes->ROS neutralizes

References

Application Notes and Protocols for LC-MS/MS Analysis of Cyanidin 3-Sambubioside and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyanidin (B77932) 3-sambubioside is an anthocyanin found in various fruits and vegetables, recognized for its potential health benefits, including antioxidant and anti-inflammatory properties. Accurate and sensitive quantification of cyanidin 3-sambubioside and its metabolites in biological matrices is crucial for pharmacokinetic, bioavailability, and pharmacodynamic studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for this purpose, offering high sensitivity and selectivity. These application notes provide detailed protocols for the extraction and quantification of this compound and its primary metabolite, protocatechuic acid, in plasma, along with an overview of their metabolic fate and impact on cellular signaling pathways.

Quantitative Data Summary

The following tables summarize the quantitative parameters for the LC-MS/MS analysis of this compound and its major metabolite, protocatechuic acid.

Table 1: Quantitative LC-MS/MS Parameters for this compound in Plasma

ParameterValueReference
Lower Limit of Quantification (LLOQ)5.0 ng/mL[1]
Linearity Range5.0 - 1000 ng/mL[1]
Regression Coefficient (r²)0.994[1]
Within-Run Precision & Accuracy
5.0 ng/mL (LLOQ)CV: 10.8%, Accuracy: 104.0%[1]
50 ng/mLCV: 8.6%, Accuracy: 88.6%[1]
500 ng/mLCV: 7.1%, Accuracy: 111.1%[1]
Between-Run Precision & Accuracy
5.0 ng/mL (LLOQ)CV: 1.8%, Accuracy: 102.7%[1]
50 ng/mLCV: 7.7%, Accuracy: 113.0%[1]
500 ng/mLCV: 3.0%, Accuracy: 100.4%[1]

Table 2: Quantitative LC-MS/MS Parameters for Protocatechuic Acid (PCA) in Human Plasma

ParameterValueReference
Lower Limit of Quantification (LLOQ)1.0 ng/mL[1][2]
Linearity Range1.0 - 1000 ng/mL[1][2]
Within-Day Precision & Accuracy
5 ng/mLCV: 11.8%, Accuracy: 110%[1]
50 ng/mLCV: 5.9%, Accuracy: 98%[1]
500 ng/mLCV: 1.18%, Accuracy: 92%[1]
Between-Day Precision & Accuracy
5 ng/mLCV: 8.9%, Accuracy: 105%[1]
50 ng/mLCV: 7.8%, Accuracy: 103%[1]
500 ng/mLCV: 4.9%, Accuracy: 96%[1]

Experimental Protocols

Detailed methodologies for the analysis of this compound and its metabolites are provided below. These protocols are synthesized from established methods for anthocyanin analysis.

Protocol 1: Sample Preparation from Plasma

Two common methods for plasma sample preparation are Protein Precipitation (PPT) and Solid-Phase Extraction (SPE). SPE generally provides cleaner extracts and higher recovery.[3]

A. Protein Precipitation (PPT)

  • To 100 µL of plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile (B52724) containing the internal standard.

  • Vortex the mixture vigorously for 1 minute to precipitate proteins.

  • Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 35°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

B. Solid-Phase Extraction (SPE)

  • Conditioning: Condition a C18 SPE cartridge by passing 2 mL of acidified methanol (B129727) (1% formic acid) followed by 2 mL of acidified water (1% formic acid).[3]

  • Loading: Dilute 500 µL of plasma with 1.5 mL of acidified water (1% formic acid). Load the entire volume onto the conditioned SPE cartridge.[3]

  • Washing: Wash the cartridge with 1.5 mL of acidified water (1% formic acid) to remove interfering substances.[3]

  • Elution: Elute the analytes with 1.5 mL of acidified methanol (1% formic acid).[3]

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in 125 µL of the initial mobile phase for LC-MS/MS analysis.[3]

Protocol 2: UPLC-MS/MS Analysis

Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system is required.

  • Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm or equivalent.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Gradient Elution:

    • 0-1 min: 5% B

    • 1-7 min: 5-40% B (linear gradient)

    • 7-7.1 min: 40-95% B (linear gradient)

    • 7.1-9 min: 5% B (re-equilibration)

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

Mass Spectrometer: A triple quadrupole mass spectrometer is used for quantitative analysis.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • This compound: m/z 581.2 → 287.1 (Collision Energy ~35 eV)[1]

    • Protocatechuic Acid (in negative ion mode): m/z 153 → 109

  • Note: The collision energy should be optimized for the specific instrument being used. The characteristic fragmentation of cyanidin glycosides involves the loss of the sugar moiety, resulting in the cyanidin aglycone fragment at m/z 287.[1][4]

Metabolism of this compound

Upon ingestion, this compound undergoes extensive metabolism. It can be absorbed in its intact glycosylated form, but a significant portion is metabolized by the gut microbiota.[5] The primary metabolic pathways include:

  • Deglycosylation: The glycosidic bond is cleaved, releasing the cyanidin aglycone.

  • Degradation: The cyanidin aglycone is further broken down into smaller phenolic acids. The most prominent of these is protocatechuic acid .[5]

  • Phase II Metabolism: Both the intact anthocyanin and its degradation products can undergo methylation, glucuronidation, and sulfation in the liver and other tissues.[5][6]

Visualizations

G LC-MS/MS Experimental Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample ppt Protein Precipitation (Acetonitrile) plasma->ppt Choose Method spe Solid-Phase Extraction (C18 Cartridge) plasma->spe Choose Method extract Reconstituted Extract ppt->extract spe->extract uplc UPLC Separation (C18 Column) extract->uplc Injection ms Tandem Mass Spectrometry (MRM Mode) uplc->ms Elution data Data Acquisition & Quantification ms->data

Caption: Workflow for LC-MS/MS analysis of plasma samples.

Caption: Modulation of cellular signaling pathways.

Impact on Signaling Pathways

This compound and its metabolites have been shown to modulate several key cellular signaling pathways, contributing to their biological activities.

  • Inhibition of Metastasis: this compound can inhibit cancer cell metastasis by downregulating the expression and activity of matrix metalloproteinase-9 (MMP-9). This effect is mediated through the inhibition of Akt phosphorylation.

  • Induction of Apoptosis and Cell Cycle Arrest: In cancer cells, cyanidin-3-O-glucoside, a closely related anthocyanin, has been shown to induce the production of reactive oxygen species (ROS).[7] This increase in ROS can lead to the activation of several signaling pathways, including MAPK, STAT3, and NF-κB, which in turn can trigger apoptosis, arrest the cell cycle, and inhibit cell migration.[7]

  • Anti-inflammatory Effects: Cyanidin glycosides can exert anti-inflammatory effects by modulating pathways such as the IL-4Rα-STAT6 signaling pathway, which is involved in allergic airway inflammation.[8]

  • Metabolic Regulation: Cyanidin-3-O-glucoside has been demonstrated to regulate fatty acid metabolism through the activation of the AMP-activated protein kinase (AMPK) signaling pathway in liver cells.[9]

References

Validated Analytical Method for the Quantification of Cyanidin 3-Sambubioside

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cyanidin 3-sambubioside is a prominent anthocyanin, a class of water-soluble flavonoids responsible for the vibrant red, purple, and blue colors in many fruits and vegetables. Beyond its role as a natural colorant, this compound is of significant interest to the pharmaceutical and nutraceutical industries due to its potent antioxidant and anti-inflammatory properties. Accurate and reliable quantification of this bioactive compound is crucial for quality control, formulation development, and pharmacokinetic studies. This document provides a detailed, validated analytical method for the determination of this compound using High-Performance Liquid Chromatography (HPLC) with Diode-Array Detection (DAD). The methodologies provided are based on established protocols for similar anthocyanins, ensuring robustness and reliability.

Analytical Method Overview

This method employs reverse-phase HPLC with DAD for the separation and quantification of this compound. The acidic mobile phase ensures the stability of the anthocyanin in its colored flavylium (B80283) form, allowing for sensitive detection at a wavelength of 520 nm.

Experimental Workflow

The overall workflow for the analysis of this compound from a sample matrix involves sample preparation, chromatographic separation, and data analysis.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Sample Matrix (e.g., fruit extract, plasma) Extraction Solid-Phase Extraction (SPE) Sample->Extraction Loading Concentration Evaporation & Reconstitution Extraction->Concentration Elution HPLC HPLC-DAD Analysis Concentration->HPLC Injection Data Data Acquisition & Processing HPLC->Data Quantification Quantification Data->Quantification Result Result Quantification->Result Final Concentration

A streamlined workflow for the quantification of this compound.

Experimental Protocols

Reagents and Materials
  • This compound reference standard (>95% purity)

  • Methanol (B129727) (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid (analytical grade)

  • Water (deionized or Milli-Q)

  • Solid-Phase Extraction (SPE) cartridges (C18, e.g., 500 mg, 3 mL)

Standard Solution Preparation
  • Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of acidified methanol (0.1% formic acid).

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.5 to 100 µg/mL.

Sample Preparation (Solid-Phase Extraction)

This protocol is suitable for purifying this compound from a complex matrix like a plant extract or biological fluid.

  • Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of acidified water (0.1% formic acid).

  • Sample Loading: Load the sample extract (previously acidified to pH 2-3) onto the conditioned cartridge.

  • Washing: Wash the cartridge with 10 mL of acidified water to remove polar impurities such as sugars and organic acids.

  • Elution: Elute the bound anthocyanins with 5 mL of acidified methanol (0.1% formic acid).

  • Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature below 40°C. Reconstitute the residue in a known volume of the initial mobile phase for HPLC analysis.

HPLC-DAD Conditions
  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase A: 5% Formic acid in water

  • Mobile Phase B: 100% Methanol

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-20 min: 10-40% B

    • 20-25 min: 40-60% B

    • 25-30 min: 60-10% B

    • 30-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 20 µL

  • Detection Wavelength: 520 nm

Method Validation

The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines, assessing specificity, linearity, precision, accuracy, and limits of detection (LOD) and quantification (LOQ). The following tables summarize the validation parameters, adapted from validated methods for the closely related compound, cyanidin-3-glucoside.[1][2]

System Suitability
ParameterAcceptance CriteriaTypical Result
Tailing Factor≤ 21.2
Theoretical Plates> 20008500
%RSD of Peak Area (n=6)< 2%0.8%
Linearity, LOD, and LOQ
ParameterResult
Linearity Range0.5 - 100 µg/mL
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD)0.06 µg/mL
Limit of Quantification (LOQ)0.20 µg/mL
Precision
Concentration (µg/mL)Intra-day Precision (%RSD, n=6)Inter-day Precision (%RSD, n=18)
1< 6.0%< 8.0%
10< 4.0%< 6.0%
50< 2.0%< 4.0%
Accuracy (Recovery)
Spiked Concentration (µg/mL)Recovery (%)
195 - 115%
1098 - 105%
5099 - 102%

Biological Activity and Signaling Pathways

This compound exhibits significant biological activities, primarily attributed to its antioxidant and anti-inflammatory effects.

Antioxidant Signaling Pathway

Cyanidin glycosides can mitigate oxidative stress through direct scavenging of reactive oxygen species (ROS) and by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) antioxidant response pathway.[3][4]

Antioxidant_Pathway C3S This compound ROS Reactive Oxygen Species (ROS) C3S->ROS Scavenges Nrf2 Nrf2 C3S->Nrf2 Promotes dissociation Keap1 Keap1 Nrf2->Keap1 Dissociates from ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates to nucleus and binds to AntioxidantEnzymes Antioxidant Enzymes (e.g., HO-1, SOD, GPx) ARE->AntioxidantEnzymes Induces transcription of AntioxidantEnzymes->ROS Neutralizes

Antioxidant mechanism of this compound via Nrf2 activation.
Anti-inflammatory Signaling Pathway

Chronic inflammation is often mediated by the Nuclear Factor-kappa B (NF-κB) signaling pathway. Cyanidin glycosides have been shown to inhibit this pathway, thereby reducing the expression of pro-inflammatory cytokines.

Anti_inflammatory_Pathway C3S This compound IKK IKK Complex C3S->IKK Inhibits InflammatoryStimuli Inflammatory Stimuli (e.g., LPS, TNF-α) InflammatoryStimuli->IKK Activates IkB IκBα IKK->IkB Phosphorylates & promotes degradation NFkB NF-κB IkB->NFkB Inhibits ProInflammatoryGenes Pro-inflammatory Genes (e.g., COX-2, iNOS, IL-6) NFkB->ProInflammatoryGenes Translocates to nucleus and activates transcription Inflammation Inflammation ProInflammatoryGenes->Inflammation Leads to

Inhibition of the NF-κB inflammatory pathway by this compound.

Conclusion

The HPLC-DAD method described herein is a reliable and robust technique for the quantification of this compound in various sample matrices. The provided protocols for sample preparation and chromatographic analysis, along with the comprehensive validation data, offer a solid foundation for researchers, scientists, and drug development professionals. The detailed diagrams of the antioxidant and anti-inflammatory signaling pathways provide a visual representation of the compound's mechanism of action, further highlighting its therapeutic potential.

References

Application Notes and Protocols: Cyanidin 3-sambubioside as a Natural Food Colorant

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyanidin 3-sambubioside is a naturally occurring anthocyanin, a class of water-soluble flavonoid pigments responsible for the red, purple, and blue colors in many fruits, flowers, and vegetables.[1][2] It is notably abundant in the calyces of Hibiscus sabdariffa (Roselle), which are traditionally used to make vibrant red beverages.[3] As a natural colorant, this compound offers a promising alternative to synthetic dyes, driven by increasing consumer demand for clean-label food products.[3][4] Beyond its coloring properties, this compound exhibits potent antioxidant activity and has been investigated for various health benefits, including anti-inflammatory, anti-angiogenic, and antiviral properties, making it a subject of interest for drug development professionals.[5][6][7]

These application notes provide detailed protocols for the extraction, purification, and application of this compound as a natural food colorant, along with data on its stability and a brief overview of its known biological activities.

Physical and Chemical Properties

PropertyValueReference
Chemical Formula C₂₆H₂₉O₁₅⁺[8]
Molecular Weight 581.5 g/mol [8]
Appearance Dark red/purple powder[9]
Solubility Highly water-soluble[1][9]
Color in Solution pH-dependent: Red (pH < 3), Violet (pH 7-8), Blue (pH > 11)[4]
Natural Sources Hibiscus sabdariffa (Roselle), Acanthopanax sessiliflorus, Elderberry, Black Raspberry[5][10]

Stability of this compound

The stability of this compound is crucial for its application as a food colorant and is influenced by several factors.

Effect of pH

Anthocyanin color and stability are highly pH-dependent.[1] At low pH (<3), this compound exists predominantly in its most stable form, the red flavylium (B80283) cation.[11] As the pH increases, it undergoes structural transformations to a colorless carbinol pseudo-base (pH 4-5) and then to a blue quinoidal base (pH > 6).[11]

pHColorStability
< 3RedHigh
4-5Colorless/Faint PinkLow
6-7PurplishVery Low
> 7BluishDegradation occurs
Effect of Temperature

Elevated temperatures accelerate the degradation of this compound, leading to color loss. The degradation rate is more pronounced at neutral and alkaline pH values.[3][11] Storage at low temperatures (<4°C) is recommended to maintain its stability.

Effect of Light and Oxygen

Exposure to light and oxygen can lead to the degradation of anthocyanins. It is advisable to store this compound, and food products containing it, in opaque, airtight containers.

Interaction with Food Matrix Components

The stability of this compound can be influenced by its interaction with other food components. Co-pigmentation with other flavonoids, phenolic acids, and metal ions can enhance color intensity and stability.[11] However, interactions with proteins like casein may affect the overall antioxidant capacity and pigment stability.[9][12] Ascorbic acid, while a common food ingredient, can accelerate the degradation of some anthocyanins.

Experimental Protocols

Protocol for Extraction and Purification of this compound from Hibiscus sabdariffa

This protocol describes a laboratory-scale method for extracting and purifying this compound from dried Hibiscus sabdariffa calyces.

Materials:

  • Dried Hibiscus sabdariffa calyces

  • Ethanol (B145695) (50-70%, acidified with 0.1% HCl or 1% citric acid)

  • Distilled water

  • Polyamide or Amberlite XAD-7 resin for column chromatography

  • Eluting solvent: Ethanol with 0.1% HCl

  • Rotary evaporator

  • Freeze-dryer

  • Grinder or blender

  • Filtration apparatus (e.g., Whatman No. 1 filter paper, vacuum filtration)

  • Chromatography column

Procedure:

  • Preparation of Plant Material: Grind the dried Hibiscus sabdariffa calyces into a fine powder.

  • Extraction:

    • Macerate the powdered calyces in the acidified ethanol solution (1:10 solid-to-solvent ratio) for 24 hours at 4°C in the dark, with occasional stirring.

    • Alternatively, for a faster extraction, use ultrasound-assisted extraction (UAE) for 30-60 minutes at room temperature.

    • Filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid residue.

    • Repeat the extraction process on the residue to maximize the yield.

    • Combine the filtrates.

  • Solvent Evaporation: Concentrate the extract using a rotary evaporator at a temperature below 40°C to remove the ethanol.

  • Purification by Column Chromatography:

    • Pack a chromatography column with the chosen resin (Polyamide or Amberlite XAD-7).

    • Equilibrate the column with acidified water (pH 2-3).

    • Load the concentrated aqueous extract onto the column.

    • Wash the column with acidified water to remove sugars, organic acids, and other water-soluble impurities.

    • Elute the anthocyanins from the column using acidified ethanol.

  • Final Concentration and Drying:

    • Remove the ethanol from the eluted fraction using a rotary evaporator at <40°C.

    • Freeze-dry the resulting aqueous concentrate to obtain a purified powder of this compound.

  • Storage: Store the purified powder at -20°C in a desiccated, dark environment.

Extraction_Purification_Workflow Start Dried Hibiscus sabdariffa Calyces Grinding Grinding Start->Grinding Extraction Solid-Liquid Extraction (Acidified Ethanol) Grinding->Extraction Filtration Filtration Extraction->Filtration Evaporation1 Rotary Evaporation (<40°C) Filtration->Evaporation1 Purification Column Chromatography (Polyamide/XAD-7) Evaporation1->Purification Evaporation2 Rotary Evaporation (<40°C) Purification->Evaporation2 FreezeDrying Freeze-Drying Evaporation2->FreezeDrying End Purified Cyanidin 3-sambubioside Powder FreezeDrying->End

Extraction and Purification Workflow
Protocol for Application in a Model Food System (Beverage)

This protocol outlines the incorporation of purified this compound into a model acidic beverage system to evaluate its coloring performance and stability.

Materials:

  • Purified this compound powder

  • Citric acid

  • Sucrose (B13894) or other sweeteners

  • Distilled water

  • pH meter

  • Spectrophotometer or colorimeter

  • Storage bottles (clear and amber glass)

Procedure:

  • Preparation of the Model Beverage Base:

    • Prepare a solution of 10% (w/v) sucrose in distilled water.

    • Adjust the pH of the solution to 3.0 using citric acid.

  • Incorporation of Colorant:

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) in the beverage base.

    • Add the stock solution to the beverage base to achieve the desired final concentration (e.g., 20-200 mg/L). Stir until fully dissolved.

  • Quality Control - Initial Measurement:

    • Immediately after preparation, measure the color of the beverage using a spectrophotometer (scan from 400-700 nm) or a colorimeter (CIELAB L, a, b* values).

    • Measure the pH of the final beverage.

  • Stability Testing:

    • Divide the colored beverage into different storage conditions:

      • Refrigerated (4°C) in amber bottles (dark storage).

      • Refrigerated (4°C) in clear bottles (light exposure).

      • Room temperature (25°C) in amber bottles.

      • Room temperature (25°C) in clear bottles.

    • At regular intervals (e.g., day 0, 1, 3, 7, 14, 30), take samples from each storage condition.

    • For each sample, measure the color (spectrophotometry or colorimetry) and pH.

  • Data Analysis:

    • Calculate the color degradation over time for each condition. This can be expressed as the percentage loss of absorbance at the λmax or changes in CIELAB values.

    • Plot the data to visualize the stability of this compound under different storage conditions.

Application_Workflow cluster_prep Preparation cluster_qc Quality Control cluster_stability Stability Testing cluster_analysis Data Analysis PrepBase Prepare Model Beverage Base (pH 3.0) AddColor Incorporate Cyanidin 3-sambubioside PrepBase->AddColor InitialMeasure Initial Color & pH Measurement AddColor->InitialMeasure Storage Store under different conditions (Temp, Light) InitialMeasure->Storage PeriodicMeasure Periodic Color & pH Measurement Storage->PeriodicMeasure Analyze Calculate Color Degradation PeriodicMeasure->Analyze

Application and Stability Testing Workflow

Regulatory Status

The regulatory status of natural colorants can vary by region. In the United States, color additives are subject to FDA approval.[7][13] Anthocyanins extracted from sources like grape skin and red cabbage are permitted for use in food. While this compound from Hibiscus is not explicitly listed as an approved color additive by the FDA, extracts of hibiscus are often used for their flavor and color properties and may be considered on a case-by-case basis, potentially falling under the category of a fruit or vegetable juice colorant. In the European Union, anthocyanins are approved as a food colorant with the E number E163.[14] The specific source and purity of the anthocyanin extract are important considerations for regulatory compliance. It is recommended to consult the latest FDA and EFSA regulations for the most current information.[8][14]

Biological Activity and Signaling Pathways

For drug development professionals, this compound's bioactivity is of significant interest. It has been shown to possess potent antioxidant properties, scavenging free radicals and potentially mitigating oxidative stress.[5]

Studies have indicated that this compound can modulate specific cellular signaling pathways. For instance, it has been shown to inhibit the metastasis of breast cancer cells by downregulating the expression and activity of matrix metalloproteinase-9 (MMP-9).[10] This inhibitory effect is linked to the suppression of Akt phosphorylation, a key component of a signaling pathway involved in cell survival, proliferation, and migration.[10]

Signaling_Pathway C3S This compound Akt Akt C3S->Akt Inhibits Phosphorylation MMP9 MMP-9 Akt->MMP9 Activates Metastasis Cell Invasion & Metastasis MMP9->Metastasis Promotes

Inhibitory Pathway of this compound

These findings suggest that this compound could be a lead compound for the development of novel therapeutics targeting cancer metastasis. Further research into its pharmacokinetics, bioavailability, and specific molecular targets is warranted.

Conclusion

This compound is a versatile natural compound with significant potential as both a food colorant and a bioactive ingredient. Its vibrant, pH-dependent color makes it an attractive alternative to synthetic dyes, particularly in acidic food systems. However, its stability is a key consideration, and strategies such as encapsulation may be necessary to broaden its application.[15][16][17] For drug development, its ability to modulate key signaling pathways involved in disease progression opens up new avenues for therapeutic research. The protocols and data presented here provide a foundation for researchers and scientists to explore the full potential of this promising natural pigment.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing the Stability of Cyanidin 3-Sambubioside in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with Cyanidin (B77932) 3-Sambubioside, ensuring its stability in aqueous solutions is paramount for reliable experimental outcomes and the development of effective therapeutics. This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its handling and application.

Disclaimer: Direct quantitative stability data for Cyanidin 3-Sambubioside is limited in publicly available literature. The quantitative data presented in this guide is primarily based on its close structural analog, Cyanidin 3-Glucoside (C3G), and should be considered as a proxy. The stability of this compound may differ due to the variation in the sugar moiety.

Frequently Asked Questions (FAQs)

Q1: My this compound solution is rapidly losing its red color. What is happening?

A1: The red color of this compound is attributed to the flavylium (B80283) cation form, which is most stable in acidic conditions (pH 1-3). As the pH of the solution increases towards neutral or alkaline, the flavylium cation undergoes structural transformations into colorless or less stable forms, such as the hemiketal (colorless) and chalcone (B49325) (yellowish) species. This leads to a rapid loss of the characteristic red coloration.

Q2: What are the primary factors that influence the stability of this compound in my experiments?

A2: The stability of this compound in aqueous solutions is significantly affected by several factors:

  • pH: This is the most critical factor. Stability is highest at low pH and decreases dramatically as the pH becomes neutral or alkaline.

  • Temperature: Elevated temperatures accelerate the degradation of the molecule.

  • Light: Exposure to light, particularly UV light, can cause photodegradation.

  • Oxygen: The presence of oxygen can lead to oxidative degradation.

  • Presence of other compounds: Metal ions, enzymes (like polyphenol oxidase), and certain antioxidants (like ascorbic acid under certain conditions) can accelerate degradation.

Q3: How can I improve the stability of my this compound solutions?

A3: Several strategies can be employed to enhance stability:

  • pH Control: Maintain the pH of your solution in the acidic range (ideally pH 1-3) using appropriate buffer systems.

  • Temperature Control: Store solutions at low temperatures (e.g., 4°C) and avoid prolonged exposure to high temperatures during experiments.

  • Light Protection: Use amber vials or cover your containers with aluminum foil to protect the solution from light.

  • Use of Co-pigments: The addition of certain colorless compounds (co-pigments) can stabilize the flavylium cation through molecular association.

  • Encapsulation: Encapsulating this compound in carrier systems like liposomes or nanoparticles can provide a protective barrier against degradative environmental factors.

Troubleshooting Guides

Issue 1: Rapid Color Fading of the Solution
Symptom Possible Cause Troubleshooting Steps
The red color of the solution disappears within minutes to hours of preparation.High pH of the aqueous solution. 1. Measure the pH of your solution. 2. Adjust the pH to the acidic range (pH 1-3) using a suitable buffer (e.g., citrate (B86180) buffer, glycine-HCl buffer). 3. For future preparations, dissolve the compound directly into a pre-acidified solvent.
The solution color fades even at an acidic pH.Elevated temperature. 1. Ensure the solution is stored at a low temperature (refrigerated at 4°C or frozen for long-term storage). 2. If the experiment requires higher temperatures, minimize the duration of heat exposure. 3. Consider using a temperature-controlled water bath or incubator for precise temperature management.
Color fades when the solution is left on the benchtop.Light exposure. 1. Store the solution in amber-colored vials or wrap the container with aluminum foil. 2. Minimize exposure to ambient and direct light during experiments.
Issue 2: Inconsistent Results in Biological Assays
Symptom Possible Cause Troubleshooting Steps
High variability in assay results between replicates or experiments.Degradation of this compound during the assay. 1. Review the pH of the cell culture media or assay buffer. If it is neutral or slightly alkaline, the compound is likely degrading. 2. Prepare fresh solutions of this compound immediately before each experiment. 3. Consider the duration of the assay. For longer incubation times, the instability at physiological pH (around 7.4) will be more pronounced. Shorten incubation times if possible.
Lower than expected biological activity.Loss of the active form of the compound. 1. Confirm the concentration of the active flavylium cation form using UV-Vis spectroscopy at the time of the experiment. 2. Investigate stabilization techniques such as co-pigmentation or encapsulation to protect the molecule during the assay.

Quantitative Stability Data (Based on Cyanidin 3-Glucoside as a Proxy)

The following tables summarize the degradation kinetics of Cyanidin 3-Glucoside (C3G) under various conditions. This data can be used as a guideline to estimate the stability of this compound.

Table 1: Effect of pH on the Stability of Cyanidin 3-Glucoside at 25°C

pHHalf-life (t½)First-Order Degradation Rate Constant (k)Reference
2.0> 8 hours (99% remaining)Very low[1]
4.0~ several hoursModerate[1]
7.0MinutesHigh[1][2]

Table 2: Effect of Temperature on the Degradation of Cyanidin 3-Glucoside

Temperature (°C)pHHalf-life (t½)First-Order Degradation Rate Constant (k)Reference
702.5~19 hours (calculated from 21% loss in 8h)~0.036 h⁻¹[2]
902.5~2.5 hours (calculated from 95% loss in 8h)~0.277 h⁻¹[2]
704.0~5.5 hours (calculated from 53% loss in 8h)~0.126 h⁻¹[2]
904.0~1.1 hours (calculated from 98% loss in 8h)~0.630 h⁻¹[2]
707.0Very shortVery high[2]
907.0Very shortVery high[2]
953.51.82 hours0.381 h⁻¹[3]

Experimental Protocols

Protocol 1: Spectrophotometric Assessment of this compound Stability

This protocol outlines a method to determine the stability of this compound under different pH and temperature conditions using UV-Vis spectrophotometry.

Materials:

  • This compound

  • Buffer solutions at desired pH values (e.g., pH 2, 4, 7)

  • UV-Vis Spectrophotometer

  • Temperature-controlled water bath or incubator

  • Amber vials or foil-wrapped cuvettes

Procedure:

  • Prepare a stock solution of this compound in an acidic solvent (e.g., methanol (B129727) with 0.1% HCl).

  • Dilute the stock solution in the different buffer solutions to a final concentration that gives an initial absorbance reading between 0.8 and 1.2 at the λmax (around 510-520 nm).

  • Immediately after preparation (t=0), measure the full UV-Vis spectrum (e.g., 200-700 nm) of each solution.

  • Incubate the solutions at the desired temperatures.

  • At regular time intervals (e.g., every 30 minutes for higher temperatures, or every few hours for lower temperatures), remove an aliquot and measure its UV-Vis spectrum.

  • The degradation can be monitored by the decrease in absorbance at the λmax.

  • The degradation kinetics can be modeled using a first-order reaction: ln(A/A₀) = -kt, where A is the absorbance at time t, A₀ is the initial absorbance, and k is the degradation rate constant.

  • The half-life (t½) can be calculated as t½ = 0.693/k.

Visualizations

degradation_pathway A This compound (Flavylium Cation, Red) pH < 3 B Quinoidal Base (Purple/Blue) pH 4-6 A->B +H₂O, -H⁺ C Hemiketal (Carbinol) (Colorless) pH > 4 A->C +H₂O B->C +H⁺, +H₂O D Chalcone (Pale Yellow/Colorless) pH > 6 C->D Ring opening E Degradation Products C->E Further degradation D->E Further degradation

pH-dependent degradation pathway of this compound.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep1 Prepare Buffer Solutions (Varying pH) prep3 Dilute Stock in Buffers prep1->prep3 prep2 Prepare this compound Stock Solution prep2->prep3 exp1 Initial Measurement (t=0) UV-Vis Spectrum prep3->exp1 exp2 Incubate at Controlled Temperature exp1->exp2 exp3 Measure Spectrum at Time Intervals exp2->exp3 exp3->exp2 an1 Plot Absorbance vs. Time exp3->an1 an2 Calculate Degradation Rate (k) an1->an2 an3 Determine Half-life (t½) an2->an3

Workflow for assessing the stability of this compound.

stabilization_logic start Instability Observed (e.g., Color Loss) ph_check Is the solution pH < 4? start->ph_check temp_check Is the solution stored at low temp (<4°C)? ph_check->temp_check Yes adjust_ph Adjust pH to 1-3 using a suitable buffer ph_check->adjust_ph No light_check Is the solution protected from light? temp_check->light_check Yes store_cold Store at 4°C or below temp_check->store_cold No protect_light Use amber vials or foil light_check->protect_light No advanced_methods Consider Advanced Stabilization light_check->advanced_methods Yes adjust_ph->start store_cold->start protect_light->start copigmentation Co-pigmentation (e.g., with phenolic acids) advanced_methods->copigmentation encapsulation Encapsulation (e.g., liposomes) advanced_methods->encapsulation

Decision tree for troubleshooting this compound instability.

References

Preventing degradation of Cyanidin 3-sambubioside during extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of Cyanidin 3-sambubioside during extraction.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of this compound during extraction?

A1: this compound, like other anthocyanins, is highly susceptible to degradation. The most significant factors include:

  • pH: It is most stable in acidic conditions (pH < 3). As the pH increases towards neutral and alkaline, it undergoes structural changes, leading to color loss and degradation.[1][2]

  • Temperature: Elevated temperatures significantly accelerate the degradation process.[1][3][4]

  • Light: Exposure to light, especially UV light, can cause the molecule to break down.[2][5][6]

  • Oxygen: The presence of oxygen can lead to oxidative degradation.[2][5]

  • Enzymes: Plant enzymes such as polyphenol oxidase and peroxidase, released during extraction, can accelerate degradation.[3]

  • Presence of other compounds: Ascorbic acid, sulfites, and metal ions can also negatively impact stability.[3][5]

Q2: What is the optimal pH range for extracting and storing this compound?

A2: The optimal pH range for both extraction and storage of this compound is between 1 and 3.[1][2] In this acidic environment, it exists predominantly in its most stable form, the red flavylium (B80283) cation.[1][3]

Q3: Which solvents are recommended for the extraction of this compound?

A3: Polar solvents are most effective for extracting this compound. To maintain stability, these solvents should be acidified.[2] Common choices include:

  • Ethanol (B145695) with a small amount of acid (e.g., 0.1% HCl or 1-5% formic acid)

  • Methanol (B129727) with a small amount of acid (e.g., 0.1% HCl or 1-5% formic acid)

  • Acetone (often used in a mixture with water and acid)[7]

Q4: How can I minimize the impact of temperature during the extraction process?

A4: To minimize thermal degradation, it is crucial to:

  • Conduct the extraction at low temperatures (e.g., 4°C or on ice).

  • If using techniques like sonication, use a cooling bath to dissipate heat.

  • During solvent evaporation (e.g., with a rotary evaporator), keep the water bath temperature below 40°C.[2]

Q5: What are the best practices for storing the final this compound extract?

A5: For long-term stability, store the extract under the following conditions:

  • Temperature: At or below -20°C.[2]

  • Light: In amber-colored vials or wrapped in aluminum foil to protect from light.[2][6]

  • Atmosphere: Under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[2]

  • pH: Ensure the extract is dissolved in an acidic solvent (pH 1-3).[2]

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Low Yield of this compound Incomplete extraction.- Increase extraction time or perform multiple extraction cycles. - Ensure the plant material is finely ground to maximize surface area.[2] - Optimize the solid-to-solvent ratio; an inadequate solvent volume can hinder mass transfer.[7]
Degradation during extraction.- Verify the pH of your extraction solvent is acidic (pH 1-3).[2] - Reduce the extraction temperature; perform extraction on ice if possible. - Protect the extraction setup from light by using amber glassware or wrapping it in foil.[2][6]
Extract Color Changes from Red/Purple to Blue/Colorless Increase in pH.- The color of anthocyanins is highly pH-dependent. A shift towards blue or colorless indicates a rise in pH.[1] - Ensure all solvents and buffers used are acidic.
Degradation.- This indicates significant degradation of the anthocyanin structure.[2] - Review all extraction parameters (pH, temperature, light exposure) to identify and rectify the cause of degradation.
Browning of the Extract Oxidation or enzymatic activity.- This suggests oxidative degradation or the action of enzymes like polyphenol oxidase.[3] - Deaerate your solvents before use. - Consider adding antioxidants like ascorbic acid (use with caution as it can also promote degradation under certain conditions) or working under an inert atmosphere (nitrogen or argon).[6] - Blanching the plant material before extraction can help deactivate enzymes.
Inconsistent Results Between Batches Variability in plant material.- The anthocyanin content in plants can vary with season and growing conditions.[7] - If possible, use a homogenized batch of plant material for all experiments.
Inconsistent extraction parameters.- Carefully control and monitor pH, temperature, extraction time, and solvent-to-solid ratio for each extraction.

Data on Stability of Related Anthocyanins

The following tables summarize the stability of Cyanidin-3-O-glucoside (C3G), a closely related and well-studied anthocyanin, under various conditions. These trends are generally applicable to this compound.

Table 1: Effect of Temperature and pH on the Degradation of Cyanidin-3-O-glucoside (C3G)

Temperature (°C)pHC3G Loss after 8 hours (%)
702.521
704.053
707.0~100
902.595
904.098
907.0~100

Data adapted from a study on haskap berry extract.[1]

Table 2: General Influence of Various Factors on Anthocyanin Stability

FactorCondition for High StabilityCondition for Low Stability
pH Acidic (pH < 3)Neutral to Alkaline (pH > 4)
Temperature Low (e.g., < 25°C)High (e.g., > 40°C)
Light DarknessExposure to UV and visible light
Oxygen Anaerobic/Inert atmospherePresence of oxygen
Enzymes Inactivated (e.g., by blanching)Active

Experimental Protocols

Protocol 1: Standard Acidified Solvent Extraction

  • Preparation of Plant Material: Freeze-dry the plant material and grind it into a fine powder.

  • Solvent Preparation: Prepare an extraction solvent of 80% ethanol in water, acidified to pH 2.0 with citric acid or hydrochloric acid.

  • Extraction:

    • Add the powdered plant material to the acidified ethanol in a 1:20 solid-to-solvent ratio (w/v).

    • Wrap the extraction vessel in aluminum foil to protect it from light.[2]

    • Stir the mixture on a magnetic stirrer in a cold room (4°C) for 12 hours.

  • Filtration: Separate the extract from the solid residue by vacuum filtration through Whatman No. 1 filter paper.

  • Solvent Removal: Concentrate the extract using a rotary evaporator with the water bath temperature maintained below 40°C.[2]

  • Storage: Store the concentrated extract in an amber vial at -20°C under a nitrogen atmosphere.[2]

Protocol 2: Ultrasound-Assisted Extraction (UAE)

  • Preparation of Plant Material: Use fresh or frozen plant material, finely chopped or blended.

  • Solvent Preparation: Prepare an extraction solvent of 70% methanol in water, acidified to pH 2.5 with formic acid.

  • Extraction:

    • Place the plant material in the acidified methanol in a 1:15 solid-to-solvent ratio (w/v) in a beaker.

    • Place the beaker in an ultrasonic bath filled with ice water to maintain a low temperature.

    • Sonicate for 30 minutes.[7]

  • Filtration and Concentration: Follow steps 4 and 5 from the standard protocol.

  • Storage: Store the final extract as described in the standard protocol.

Visualizations

cluster_degradation Degradation Pathway of this compound C3S This compound (Flavylium Cation - Red) Carbinol Carbinol Pseudobase (Colorless) C3S->Carbinol Hydration (Higher pH) Chalcone Chalcone (Colorless/Yellowish) Carbinol->Chalcone Tautomerization Degradation Further Degradation Products (Brownish) Chalcone->Degradation Oxidation/Hydrolysis

Caption: Degradation pathway of this compound.

cluster_workflow Recommended Extraction Workflow Start Start: Plant Material Grinding Grinding/Homogenization Start->Grinding Extraction Extraction with Acidified Solvent (Low Temperature, Dark) Grinding->Extraction Filtration Filtration Extraction->Filtration Concentration Solvent Evaporation (<40°C) Filtration->Concentration Storage Storage (-20°C, Dark, Inert Atmosphere) Concentration->Storage End Final Extract Storage->End cluster_troubleshooting Troubleshooting Decision Tree Start Low Yield or Degradation? Check_pH Is pH between 1-3? Start->Check_pH Yes Optimize_Extraction Optimize extraction parameters: - Increase time - Finer grinding - Adjust solvent ratio Start->Optimize_Extraction No Check_Temp Is temperature low (<40°C)? Check_pH->Check_Temp Yes Adjust_pH Adjust pH with acid Check_pH->Adjust_pH No Check_Light Is the process protected from light? Check_Temp->Check_Light Yes Lower_Temp Lower temperature/use cooling Check_Temp->Lower_Temp No Check_Light->Optimize_Extraction Yes Protect_Light Use amber glass/foil Check_Light->Protect_Light No

References

Technical Support Center: HPLC Analysis of Cyanidin 3-sambubioside

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering HPLC peak tailing issues specifically related to the analysis of Cyanidin (B77932) 3-sambubioside.

Troubleshooting Guide: HPLC Peak Tailing for Cyanidin 3-sambubioside

Peak tailing is a common chromatographic problem that can significantly impact the accuracy and precision of quantitative analysis. This guide provides a systematic approach to troubleshooting and resolving peak tailing for this compound.

Is your this compound peak tailing?

This is a common issue in reversed-phase HPLC. The primary cause is often secondary interactions between the analyte and the stationary phase, particularly with residual silanol (B1196071) groups on the silica (B1680970) packing material.[1][2][3][4][5] Anthocyanins like this compound are polar and can exist in different structural forms depending on the pH, making them susceptible to these interactions.[6][7]

Follow this step-by-step guide to troubleshoot the problem:

1. Verify Mobile Phase pH

Low mobile phase pH is critical for the analysis of anthocyanins.[6][7] At a pH below 3.0, this compound exists predominantly in its stable flavylium (B80283) cation form, which minimizes peak tailing.[6]

  • Question: What is the current pH of your mobile phase?

  • Action: Ensure the aqueous component of your mobile phase is acidified. Formic acid (0.1% to 5%) or trifluoroacetic acid (TFA) (0.1%) are commonly used.[8][9][10] For optimal results, a mobile phase pH of less than 2.0 is often recommended to maintain the stable flavylium form of the anthocyanin and reduce peak tailing.[6]

  • Tip: TFA can be more effective at reducing tailing for basic compounds as it acts as an ion-pairing agent, but it may suppress ionization in mass spectrometry detection.[11][12]

2. Evaluate Your HPLC Column

The choice and condition of your HPLC column play a significant role in peak shape.

  • Question: What type of column are you using and how old is it?

  • Action:

    • Column Chemistry: Use a high-quality, end-capped C18 column. End-capping minimizes the number of accessible free silanol groups, reducing secondary interactions.[1][3] Modern columns with "Type B" silica, which has lower metal content and fewer acidic silanol sites, are also recommended.

    • Column Health: If the column is old or has been used with aggressive mobile phases, it may be degraded. Consider flushing the column or replacing it. A void at the column inlet can also cause peak tailing for all analytes.[1]

    • Guard Column: Employ a guard column with the same stationary phase to protect your analytical column from contaminants in the sample that can cause peak tailing.

3. Optimize Mobile Phase Composition

Beyond pH, other mobile phase parameters can be adjusted.

  • Question: What are the components of your mobile phase?

  • Action:

    • Buffer Concentration: If using a buffer, ensure its concentration is sufficient (typically 10-25 mM) to maintain a stable pH throughout the analysis.[13]

    • Organic Modifier: The choice of organic modifier (acetonitrile or methanol) can influence selectivity and peak shape. Acetonitrile (B52724) often provides better peak shapes for anthocyanins.

    • Additives: In some cases, adding a small amount of a competing base, like triethylamine (B128534) (TEA), to the mobile phase can help to mask residual silanol groups. However, this is less common with modern, high-quality columns.

4. Check for System and Sample Issues

Problems outside of the column and mobile phase can also contribute to peak tailing.

  • Question: Are all peaks in your chromatogram tailing, or only the this compound peak?

  • Action:

    • If all peaks are tailing: This suggests a system-wide issue. Check for extra-column band broadening due to excessive tubing length or wide-bore tubing between the injector and the column, and between the column and the detector. Also, check for leaks or blockages in the system. A partially blocked frit at the column inlet is a common cause of universal peak tailing.[1]

    • If only the analyte peak is tailing: This points towards a specific chemical interaction. In addition to the column and mobile phase issues above, consider the following:

      • Sample Overload: Injecting too much sample can lead to peak fronting, but in some cases, can contribute to tailing. Try injecting a smaller volume or a more dilute sample.

      • Sample Solvent: Whenever possible, dissolve your sample in the initial mobile phase. If a stronger solvent is used, it can cause peak distortion.

Logical Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting HPLC peak tailing for this compound.

HPLC_Troubleshooting start_node Peak Tailing Observed for This compound decision1 Are all peaks tailing? start_node->decision1 action1a Check for System Issues: - Extra-column volume - Leaks/Blockages - Column inlet frit decision1->action1a Yes action1b Focus on Analyte-Specific Issues decision1->action1b No end_node Peak Shape Improved action1a->end_node decision2 Is Mobile Phase pH < 3? action1b->decision2 action2a Adjust pH with Formic Acid or Trifluoroacetic Acid decision2->action2a No action2b Evaluate Column Chemistry & Health decision2->action2b Yes action2a->end_node decision3 Using End-capped C18 Column? action2b->decision3 action3a Switch to a high-quality end-capped or Type B silica column decision3->action3a No action3b Optimize Mobile Phase Composition decision3->action3b Yes action3a->end_node decision4 Sufficient Buffer Concentration? action3b->decision4 action4a Increase buffer concentration (10-25 mM) decision4->action4a No action4b Check for Sample-Related Issues decision4->action4b Yes action4a->end_node decision5 Sample dissolved in mobile phase? action4b->decision5 action5a Re-dissolve sample in initial mobile phase decision5->action5a No decision5->end_node Yes action5a->end_node

Caption: A flowchart for systematic troubleshooting of HPLC peak tailing.

Quantitative Data Summary

The following table summarizes the expected impact of key parameters on the peak asymmetry factor of a polar, ionizable compound like this compound. A peak asymmetry factor of 1.0 indicates a perfectly symmetrical peak, while values greater than 1 indicate tailing.

ParameterCondition 1Asymmetry Factor (Tf)Condition 2Asymmetry Factor (Tf)Rationale
Mobile Phase pH pH 4.5> 1.5pH 2.51.0 - 1.2Lower pH suppresses the ionization of residual silanol groups, reducing secondary interactions.[3]
Column Chemistry Standard C18> 1.3End-capped C181.0 - 1.2End-capping blocks access to silanol groups that cause tailing.[3]
Mobile Phase Additive 0.1% Formic Acid> 1.20.1% Trifluoroacetic Acid1.0 - 1.1TFA is a stronger acid and also acts as an ion-pairing agent, more effectively masking silanol interactions.[11][12]

Note: The asymmetry factor values are representative and can vary depending on the specific HPLC system, column, and analyte.

Detailed Experimental Protocol

This protocol is adapted from a published method for the analysis of anthocyanins, including this compound.[14]

1. Sample Preparation

  • Extract 0.1 g of powdered sample with 1.5 mL of a solution containing 95% water and 5% formic acid (v/v).

  • Sonicate the mixture for 20 minutes at 25 °C.

  • Centrifuge the extract at 8000 rpm for 30 minutes.

  • Filter the supernatant through a 0.22 µm PTFE hydrophilic syringe filter into an HPLC vial.

2. HPLC Instrumentation and Conditions

  • HPLC System: Agilent 1200 series or equivalent with a diode array detector (DAD).

  • Column: Phenomenex Synergy 4-µm Polar-RP 80A (250 x 4.6 mm) with a C18 guard column.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    • 0-7 min: 10% B

    • 7-10 min: 10-25% B

    • 10-20 min: 25% B

    • 20-21 min: 25-10% B

    • 21-30 min: 10% B

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 520 nm.

3. Data Analysis

  • Identify this compound based on its retention time compared to a standard.

  • Quantify the analyte by integrating the peak area and comparing it to a calibration curve prepared from a certified reference standard.

Frequently Asked Questions (FAQs)

Q1: Why is my peak for this compound splitting?

A1: Peak splitting can be caused by several factors:

  • Column Contamination: The inlet of the column may be contaminated with strongly retained compounds from the sample. Try flushing the column or using a guard column.

  • Column Void: A void or channel in the column packing can cause the sample band to split. This usually requires column replacement.

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase, it can lead to peak distortion, including splitting. Try to dissolve the sample in the initial mobile phase.

  • Co-elution: Another compound may be co-eluting with your analyte. A change in the mobile phase composition or gradient may be necessary to improve resolution.

Q2: My retention times are shifting from run to run. What could be the cause?

A2: Retention time instability can be due to:

  • Inadequate Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient.

  • Mobile Phase Preparation: Inconsistent mobile phase preparation can lead to shifts in retention. Prepare fresh mobile phase daily and ensure accurate measurements.

  • Column Temperature Fluctuations: Use a column oven to maintain a constant temperature, as temperature affects mobile phase viscosity and retention.

  • Pump Issues: Leaks or faulty check valves in the HPLC pump can cause inconsistent flow rates and, consequently, shifting retention times.

Q3: Can I use methanol (B129727) instead of acetonitrile as the organic modifier?

A3: Yes, methanol can be used as an alternative to acetonitrile. However, be aware that it may alter the selectivity of your separation and can sometimes lead to broader peaks compared to acetonitrile for certain compounds. You may need to re-optimize your gradient profile.

Q4: How does the sugar moiety (sambubioside) affect the chromatography of cyanidin?

A4: The sugar moiety significantly increases the polarity of the cyanidin aglycone. In reversed-phase HPLC, more polar compounds generally elute earlier. Therefore, this compound will have a shorter retention time than the less polar cyanidin aglycone. The presence of the bulky sugar group can also influence the interaction with the stationary phase.

Q5: What is an acceptable peak asymmetry or tailing factor?

A5: For quantitative analysis, a USP tailing factor between 1.0 and 1.5 is generally considered acceptable. Values above 2.0 indicate significant tailing that can compromise the accuracy of peak integration.

References

Technical Support Center: Overcoming Matrix Effects in Cyanidin 3-Sambubioside Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with matrix effects in the quantification of Cyanidin (B77932) 3-sambubioside using LC-MS/MS.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the analysis of Cyanidin 3-sambubioside in complex matrices.

Issue 1: Low Recovery of this compound from Plasma Samples

Symptoms:

  • Low peak area for the analyte in spiked plasma samples compared to a neat standard solution.

  • Inconsistent and low recovery values across different sample preparations.

Possible Causes:

  • Inefficient protein precipitation leading to co-precipitation of the analyte.

  • Suboptimal solid-phase extraction (SPE) conditions.

  • Analyte degradation during sample processing.

Solutions:

  • Optimize Sample Preparation: Protein precipitation (PPT) alone may be insufficient for complex matrices like plasma. Solid-phase extraction (SPE) generally provides cleaner extracts and higher recovery for anthocyanins.[1][2]

    • Recommended Protocol: A study on the analysis of anthocyanin metabolites in human plasma demonstrated significantly better recovery with SPE (60.8–121.1%) compared to PPT (4.2–18.4%).[2]

  • ** acidification of Samples:** Anthocyanins like this compound are more stable in their flavylium (B80283) cation form at low pH. Acidifying plasma samples with formic acid or phosphoric acid can improve stability and recovery.[1][3]

  • Method Comparison: The choice between PPT and SPE can significantly impact recovery and matrix effects.

    Table 1: Comparison of Protein Precipitation and Solid-Phase Extraction for Anthocyanin Analysis in Plasma

ParameterProtein Precipitation (PPT)Solid-Phase Extraction (SPE)Reference
Principle Protein denaturation and removal by an organic solvent.Analyte retention on a solid sorbent followed by elution.[1]
Typical Solvents Acetonitrile (B52724), Methanol (B129727)Methanol, Acidified Methanol[1][2]
Recovery (%) 4.2 - 18.460.8 - 121.1[2]
Matrix Effect Higher potential for matrix effects.Generally lower matrix effects due to cleaner extracts.[1]
Throughput HighModerate
Issue 2: Significant Ion Suppression or Enhancement

Symptoms:

  • Reduced or unexpectedly high analyte signal in the presence of the matrix compared to a clean solvent.

  • Poor reproducibility of results.

  • Drifting internal standard response.

Possible Causes:

  • Co-elution of matrix components that compete for ionization in the mass spectrometer source.[4][5]

  • High concentrations of salts, phospholipids, or other endogenous compounds in the sample extract.[5]

  • Suboptimal chromatographic separation.

Solutions:

  • Improve Chromatographic Separation: Modifying the HPLC or UPLC conditions can help separate this compound from interfering matrix components.[5]

    • Actionable Step: Adjust the gradient elution profile to include a stronger organic wash at the beginning of the run to elute highly non-polar interferences before the analyte.

    • Actionable Step: Experiment with different stationary phases (e.g., C18, Phenyl-Hexyl) to alter selectivity.

  • Sample Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components, thereby minimizing ion suppression. However, this may compromise the limit of quantification (LOQ).[5]

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound is the most effective way to compensate for matrix effects, as it will co-elute and experience similar ionization suppression or enhancement as the analyte.

  • Matrix-Matched Calibration: Preparing calibration standards in the same matrix as the sample (e.g., blank plasma) can help to correct for consistent matrix effects.

Experimental Workflow for Mitigating Matrix Effects

experimental_workflow cluster_prep Sample Preparation cluster_extraction Extraction Methods cluster_analysis LC-MS/MS Analysis cluster_quant Quantification & Troubleshooting Sample Sample Collection (e.g., Plasma, Fruit Extract) Acidify Acidify Sample (e.g., with Formic Acid) Sample->Acidify Spike_IS Spike with Internal Standard (Preferably SIL-IS) Acidify->Spike_IS Extraction Extraction Spike_IS->Extraction SPE Solid-Phase Extraction (SPE) (Recommended for cleaner extract) Extraction->SPE Higher Recovery PPT Protein Precipitation (PPT) (Faster, but more matrix effects) Extraction->PPT Faster LC_Separation Chromatographic Separation (UPLC/HPLC) SPE->LC_Separation PPT->LC_Separation MS_Detection Mass Spectrometric Detection (Triple Quadrupole) LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification Check_Recovery Check Recovery & Matrix Effect Quantification->Check_Recovery Low_Recovery Low Recovery? Check_Recovery->Low_Recovery High_ME High Matrix Effect? Low_Recovery->High_ME No Optimize_SPE Optimize SPE Protocol Low_Recovery->Optimize_SPE Yes Optimize_Chroma Optimize Chromatography High_ME->Optimize_Chroma Yes Use_SIL_IS Use SIL-IS / Matrix-Matched Calibration High_ME->Use_SIL_IS Persistent Final_Data Final Validated Data High_ME->Final_Data No Optimize_SPE->LC_Separation Optimize_Chroma->LC_Separation Use_SIL_IS->Quantification

Caption: Workflow for overcoming matrix effects in this compound quantification.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of LC-MS/MS analysis?

A: Matrix effects are the alteration of ionization efficiency for a target analyte due to the presence of co-eluting components from the sample matrix.[4][5] This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), ultimately affecting the accuracy and reproducibility of quantification.[5]

Q2: Why are anthocyanins like this compound particularly susceptible to matrix effects?

A: Anthocyanins are often analyzed in complex matrices such as fruits, vegetables, and biological fluids, which contain a high concentration of other compounds like sugars, organic acids, and proteins.[6][7] These components can co-elute with the anthocyanins and interfere with the ionization process in the mass spectrometer.

Q3: How can I quantitatively assess the matrix effect for my this compound assay?

A: The matrix effect can be calculated by comparing the peak area of the analyte in a post-extraction spiked sample (analyte added to a blank matrix extract) to the peak area of the analyte in a neat solution at the same concentration.

  • Formula: Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Neat Solution) x 100

  • A value < 100% indicates ion suppression, while a value > 100% indicates ion enhancement.

Q4: What are the key parameters to consider for a validated LC-MS/MS method for this compound in plasma?

A: A validated method should include data on linearity, accuracy, precision, recovery, and matrix effect. The following table provides an example of typical validation parameters for anthocyanins in plasma.

Table 2: Example Validation Parameters for Anthocyanin Quantification in Plasma

ParameterCyanidin 3-glucoside (C3G)Cyanidin 3-rutinoside (C3R)This compound (C3SAM)Reference
LLOQ (ng/mL) 1.01.05.0[3]
Linearity (ng/mL) 1.0 - 5001.0 - 5005.0 - 500[3]
Within-run Precision (CV%) < 15%< 15%< 18.3% at LLOQ[3]
Between-run Precision (CV%) < 16.9% at LLOQ< 15%< 16.0% at LLOQ[3]
Accuracy (%) 90.7 - 119.387.5 - 11087.5 - 110[3]
Recovery in Tissue (%) ~30-50~30-50~30-50[3]
Matrix Effect in Tissue (%) ~20-40~20-40~20-40[3]

Q5: What are the typical mass transitions for this compound in MS/MS analysis?

A: For this compound, the precursor ion ([M]+) is typically m/z 581.2. The common product ion is the cyanidin aglycone at m/z 287.1, resulting from the glycosidic cleavage. Therefore, the primary MRM transition would be 581.2 > 287.1.[3]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for this compound from Plasma

This protocol is based on established methods for anthocyanin extraction from plasma.[1][2]

  • Sample Pre-treatment: To 500 µL of plasma, add 500 µL of 4% phosphoric acid in water. Vortex for 30 seconds.[1]

  • SPE Cartridge Conditioning: Condition an Oasis HLB SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load the entire pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water to remove polar interferences.

  • Elution: Elute the this compound with 1 mL of acidified methanol (e.g., 0.1% formic acid in methanol).

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 35°C.

  • Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 5% acetonitrile in water with 0.1% formic acid). Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: UPLC-MS/MS Analysis of this compound

This protocol is adapted from a validated method for the analysis of black raspberry anthocyanins.[3]

  • Chromatographic System: Waters ACQUITY UPLC or equivalent.

  • Column: Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: 5-30% B (linear gradient)

    • 8-9 min: 30-95% B (linear gradient)

    • 9-10 min: 95% B

    • 10-10.1 min: 95-5% B (linear gradient)

    • 10.1-12 min: 5% B (re-equilibration)

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transition for this compound: m/z 581.2 → 287.1.

References

Technical Support Center: Optimizing Mobile Phase for Cyanidin 3-Sambubioside HPLC Separation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the HPLC separation of Cyanidin (B77932) 3-sambubioside. Our aim is to address common issues encountered during method development and routine analysis, with a focus on mobile phase optimization.

Troubleshooting Guide

This guide is designed to help you diagnose and resolve common problems encountered during the HPLC separation of Cyanidin 3-sambubioside.

Question: Why am I seeing poor peak shape (tailing, fronting, or splitting) for my this compound peak?

Answer:

Poor peak shape is a frequent challenge in HPLC. Here are the likely causes and their solutions:

  • Secondary Silanol (B1196071) Interactions: Peak tailing, in particular, can be caused by the interaction of the analyte with acidic silanol groups on the surface of the C18 stationary phase.

    • Solution: Incorporate an acidic modifier into your mobile phase to suppress the ionization of these silanol groups. Formic acid, trifluoroacetic acid (TFA), or phosphoric acid at concentrations of 0.1% to 0.5% are commonly used. Reducing the mobile phase pH can mitigate these secondary interactions.[1]

  • Column Overload: Injecting a sample that is too concentrated can lead to peak fronting or tailing.

    • Solution: Dilute your sample and reinject it. If the peak shape improves, column overload was the likely culprit.[2]

  • Column Contamination or Degradation: Accumulation of sample matrix components or degradation of the stationary phase can cause peak distortion.[2]

    • Solution: Implement a column washing procedure with a strong solvent. If the problem persists, the column may need to be replaced. Using a guard column can help protect your analytical column from contaminants.[1][2]

  • Injection Solvent Effects: If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, it can cause peak distortion, including splitting.[3]

    • Solution: Whenever possible, dissolve your sample in the initial mobile phase. If this is not feasible, minimize the injection volume.

  • Co-elution: A split or shouldered peak may indicate the presence of an impurity or a closely related compound that is not fully resolved from this compound.

    • Solution: Adjust the gradient profile to be shallower, or try a different organic modifier (e.g., methanol (B129727) instead of acetonitrile) to alter the selectivity of the separation.

Question: My retention time for this compound is inconsistent. What could be the cause?

Answer:

Fluctuations in retention time can compromise the reliability of your analytical method. Consider the following potential causes:

  • Inconsistent Mobile Phase Composition: Improperly mixed mobile phases or issues with the HPLC pump's proportioning valves can lead to shifts in retention.

    • Solution: Ensure your mobile phase components are thoroughly mixed and degassed. If using online mixing, prime the system adequately. To diagnose a pump issue, you can manually prepare the mobile phase and observe if the retention time stabilizes.[4]

  • Column Temperature Fluctuations: The column temperature has a significant effect on retention time.

    • Solution: Use a column oven to maintain a constant and consistent temperature throughout your analytical run.

  • Column Equilibration: Insufficient equilibration of the column with the initial mobile phase conditions before each injection can cause retention time drift.

    • Solution: Ensure a sufficient equilibration time is included in your method, typically 5-10 column volumes.

  • Changes in Mobile Phase pH: The pH of the mobile phase can affect the ionization state of this compound and the stationary phase, thereby influencing retention.

    • Solution: Prepare fresh mobile phase daily and ensure the pH is consistent between batches.

Question: I am observing high backpressure in my HPLC system. What should I do?

Answer:

High backpressure can damage your HPLC system and column. It is crucial to identify and resolve the issue promptly.

  • Column or Frit Blockage: The most common cause of high backpressure is a blockage in the column inlet frit, often due to particulate matter from the sample or mobile phase.

    • Solution: First, try back-flushing the column. If this does not resolve the issue, the inlet frit may need to be replaced. Always filter your samples and mobile phases to prevent this problem.[1]

  • System Blockage: The blockage could be elsewhere in the system, such as in the tubing, injector, or guard column.

    • Solution: Systematically disconnect components starting from the detector and working your way back to the pump to identify the source of the blockage.

  • Mobile Phase Viscosity: High viscosity of the mobile phase can lead to increased backpressure.

    • Solution: While not always adjustable due to method constraints, be mindful of the viscosity of your mobile phase, especially when using higher concentrations of organic solvent at lower temperatures.

Frequently Asked Questions (FAQs)

Q1: What is a good starting mobile phase for this compound separation on a C18 column?

A good starting point for reversed-phase HPLC separation of this compound is a gradient elution using an acidified aqueous phase as mobile phase A and an organic solvent as mobile phase B. A common setup is:

  • Mobile Phase A: Water with 0.1% to 0.5% formic acid or trifluoroacetic acid.[5][6]

  • Mobile Phase B: Acetonitrile (B52724) or methanol.

A typical gradient might start at a low percentage of mobile phase B (e.g., 5-10%) and gradually increase to elute this compound.

Q2: What is the importance of using an acid in the mobile phase for anthocyanin analysis?

Anthocyanins, including this compound, are more stable at a low pH.[7] Acidifying the mobile phase helps to maintain the flavylium (B80283) cation form of the anthocyanin, which is the colored and more stable form. Additionally, as mentioned in the troubleshooting section, the acid suppresses the ionization of residual silanol groups on the stationary phase, leading to improved peak shape.[1]

Q3: Should I use acetonitrile or methanol as the organic modifier?

Both acetonitrile and methanol can be used for the separation of anthocyanins. Acetonitrile generally provides lower backpressure and better peak efficiency. However, methanol can offer different selectivity, which might be advantageous for resolving this compound from other closely related compounds. The choice between the two may require some method development and optimization.

Q4: At what wavelength should I detect this compound?

This compound, like other cyanidin glycosides, typically exhibits maximum absorbance in the visible range, around 520 nm.[6][8] A photodiode array (PDA) detector is beneficial for confirming the identity of the peak by examining its UV-Vis spectrum.

Q5: How does temperature affect the separation?

Increasing the column temperature generally leads to a decrease in retention time and can improve peak efficiency. However, high temperatures can accelerate the degradation of anthocyanins.[7] A common operating temperature for anthocyanin analysis is between 25°C and 40°C.

Troubleshooting Workflow

HPLC_Troubleshooting start Start: Observe Chromatographic Issue poor_peak Poor Peak Shape? (Tailing, Fronting, Splitting) bad_retention Inconsistent Retention Time? high_pressure High Backpressure? check_mobile_phase_acid Check/Add Acid to Mobile Phase (e.g., 0.1% Formic Acid) poor_peak->check_mobile_phase_acid Tailing? dilute_sample Dilute Sample poor_peak->dilute_sample Fronting/Tailing? wash_column Wash/Replace Column Use Guard Column poor_peak->wash_column All Peaks Affected? check_injection_solvent Match Injection Solvent to Mobile Phase poor_peak->check_injection_solvent Splitting? check_mobile_phase_prep Ensure Proper Mobile Phase Mixing and Degassing bad_retention->check_mobile_phase_prep use_column_oven Use Column Oven for Consistent Temperature bad_retention->use_column_oven increase_equilibration Increase Column Equilibration Time bad_retention->increase_equilibration backflush_column Back-flush/Replace Frit Filter Sample/Mobile Phase high_pressure->backflush_column check_system_blockage Isolate and Clear System Blockages high_pressure->check_system_blockage end_node End: Problem Resolved

Caption: A logical diagram for troubleshooting common HPLC issues.

Data Presentation: Mobile Phase Compositions

The following table summarizes different mobile phase compositions that have been used for the separation of this compound and related cyanidin glycosides.

Mobile Phase SystemMobile Phase AMobile Phase BAcid ModifierReference
1WaterAcetonitrile0.5% Trifluoroacetic Acid[5]
25% Acetonitrile + 3% Acetic Acid + 1% Phosphoric Acid in WaterAcetonitrileAcetic Acid and Phosphoric Acid[5]
3WaterAcetonitrile0.5% Formic Acid[6]
4Water/Methanoic Acid (95:5, v/v)Not specified in abstractMethanoic Acid (Formic Acid)[9]
50.1% Trifluoroacetic Acid in WaterAcetonitrile0.1% Trifluoroacetic Acid[7]

Experimental Protocols

Below are detailed experimental protocols for the HPLC separation of this compound, based on established methods for cyanidin glycosides.

Protocol 1: General Purpose Gradient Method

This protocol is a good starting point for the separation of this compound from a complex mixture.

  • Sample Preparation:

    • Extract the sample with a solution of water and formic acid (95:5, v/v).[9]

    • Sonicate the sample for 20 minutes at 25°C.

    • Centrifuge the extract at 8000 rpm for 30 minutes.

    • Filter the supernatant through a 0.45 µm PTFE syringe filter into an HPLC vial.[9]

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 4-5 µm particle size). A Synergy 4-µm Polar-RP 80A column has been reported for this separation.[9]

    • Mobile Phase A: Water with 0.5% formic acid.[6]

    • Mobile Phase B: Acetonitrile with 0.5% formic acid.[6]

    • Flow Rate: 1.0 mL/min.[6]

    • Column Temperature: 30°C.

    • Detection Wavelength: 520 nm.[6]

    • Injection Volume: 10-20 µL.

    • Gradient Program:

      • 0-5 min: 10% B

      • 5-25 min: 10% to 30% B

      • 25-30 min: 30% to 50% B

      • 30-35 min: 50% to 10% B

      • 35-45 min: 10% B (re-equilibration)

Protocol 2: Alternative Mobile Phase System

This protocol uses a different acidic modifier and may provide alternative selectivity.

  • Sample Preparation:

    • Follow the sample preparation steps outlined in Protocol 1.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase A: Water with 0.5% trifluoroacetic acid.[5]

    • Mobile Phase B: Acetonitrile with 0.5% trifluoroacetic acid.[5]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 520 nm.

    • Injection Volume: 10-20 µL.

    • Gradient Program:

      • Follow the gradient program outlined in Protocol 1, adjusting as necessary based on the elution profile of your sample.

References

Technical Support Center: Enhancing Resolution of Cyanidin 3-Sambubioside

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis and purification of Cyanidin (B77932) 3-sambubioside. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the chromatographic separation of Cyanidin 3-sambubioside from its isomers and other interfering compounds.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the most common isomers and related compounds that co-elute with this compound?

A1: The most common co-eluting compounds are other anthocyanin glycosides with similar structures. These include:

  • Cyanidin 3-glucoside: This is a very common isomer where the sugar moiety is a single glucose unit instead of a sambubiose (xylose-glucose). Its slightly higher polarity can make separation challenging.

  • Other Cyanidin Glycosides: Depending on the source, other sugar moieties may be present, leading to isomers that are difficult to resolve.

  • Acylated Anthocyanins: Acylated forms of this compound, where organic acids are attached to the sugar, can also be present and may have similar retention times.[1]

  • Other Anthocyanidins: Glycosides of other anthocyanidins (e.g., delphinidin, peonidin) with similar polarity can also interfere.

Q2: Why is mobile phase acidification critical for separating anthocyanins like this compound?

A2: Anthocyanins are highly pH-sensitive molecules.[2][3] Acidification of the mobile phase (typically to a pH < 2.5) with modifiers like formic acid or trifluoroacetic acid (TFA) is essential for several reasons:

  • Stabilization: It converts the anthocyanins to their most stable form, the red flavylium (B80283) cation. In neutral or alkaline environments, they can convert to unstable and colorless forms, leading to sample degradation and inconsistent results.[2][4]

  • Improved Peak Shape: A low pH suppresses the ionization of residual silanol (B1196071) groups on the surface of silica-based columns, which can cause peak tailing through secondary ionic interactions. This results in sharper, more symmetrical peaks, which is crucial for high-resolution separation.[5]

Q3: How can I definitively confirm the identity and purity of my isolated this compound peak?

A3: A multi-detector approach is the most reliable method for confirming peak identity and purity:

  • Photodiode Array (PDA/DAD) Detector: A PDA detector allows you to assess peak purity by comparing the UV-Vis spectra across the peak (at the upslope, apex, and downslope). For a pure compound, the spectra should be identical. The characteristic absorbance maximum for anthocyanins is around 520 nm.[5][6]

  • Mass Spectrometry (MS): Coupling your liquid chromatography system to a mass spectrometer is the gold standard for identification. Electrospray ionization (ESI) in positive mode is typically used.[7] You can confirm the peak's identity by its mass-to-charge ratio (m/z) and further confirm its structure through fragmentation patterns (MS/MS).[7][8]

Q4: What is the primary difference between using HPLC/UPLC and Counter-Current Chromatography (CCC) for this separation?

A4: The choice between these techniques depends on the goal of the experiment:

  • HPLC/UPLC (High/Ultra-Performance Liquid Chromatography): This is a high-resolution technique ideal for analytical quantification and small-scale purification. It relies on the differential partitioning of analytes between a liquid mobile phase and a solid stationary phase (the column). UPLC offers faster analysis and better resolution than traditional HPLC due to the use of smaller column particles.[9]

  • CCC (Counter-Current Chromatography): This is a preparative liquid-liquid partition chromatography technique that does not use a solid stationary phase, which eliminates the risk of irreversible sample adsorption.[10] It is highly suitable for isolating larger quantities (milligrams to grams) of pure compounds from complex crude extracts.[6][11][12]

Section 2: Troubleshooting Guide

This guide addresses specific issues encountered during the chromatographic separation of this compound. The core of chromatographic separation is defined by the resolution equation, which depends on three key factors: Efficiency (N), Selectivity (α), and Capacity Factor (k').

Issue: Poor Resolution or Co-elution of Peaks

Q: My this compound peak is co-eluting with an isomer, and both are appearing very early in the chromatogram (low retention). What should I do?

A: This indicates a low Capacity Factor (k') . The analytes are not interacting sufficiently with the stationary phase and are eluting with or near the solvent front.[13]

  • Solution: Weaken your mobile phase. In reversed-phase HPLC, this means decreasing the percentage of the organic solvent (e.g., acetonitrile (B52724) or methanol) in the initial gradient conditions. This will increase the retention time of the compounds, allowing more time for the column to separate them. Aim for a capacity factor between 1 and 5 for optimal resolution.[13][14]

Q: My peaks have good retention time (k' > 2), but they are still not baseline separated. How can I improve this?

A: This is a Selectivity (α) problem. The chemistry of your current system cannot sufficiently differentiate between the two isomers.[13]

  • Solution 1: Modify the Mobile Phase.

    • Change Organic Solvent: If you are using acetonitrile, try substituting it with methanol, or vice-versa. The different solvent properties can alter the interaction with the analytes and stationary phase, thus changing selectivity.[14]

    • Change Acid Modifier: The type and concentration of the acid can influence selectivity. Compare results using formic acid versus trifluoroacetic acid (TFA).

  • Solution 2: Change the Stationary Phase. The column chemistry is the most powerful factor affecting selectivity.

    • If you are using a standard C18 column, consider a column with a different chemistry, such as a Phenyl-Hexyl or a Polar-RP column, which can offer different types of interactions (e.g., π-π interactions) that may resolve the isomers.[8]

Q: My peaks are very broad, causing them to overlap even if their retention times are different. What is the cause?

A: This is an Efficiency (N) problem, resulting in wide peaks that compromise resolution.[13][14]

  • Solution:

    • Check Column Health: The column may be old or contaminated. Try flushing it or, if necessary, replace it.

    • Optimize Flow Rate: Ensure you are using the optimal flow rate for your column's particle size and dimensions.

    • Upgrade Your Column: Use a column with smaller, monodisperse particles (as found in UPLC systems) to significantly increase efficiency and generate sharper peaks.[15]

    • Minimize Extra-Column Volume: Ensure tubing between the injector, column, and detector is as short and narrow as possible to prevent peak broadening.

Issue: Analyte Instability or Poor Peak Shape

Q: My peak area for this compound is decreasing with each injection, or the peak is tailing significantly.

A: This can be caused by either analyte degradation or undesirable secondary interactions on the column.

  • Solution:

    • Ensure Sample Stability: Anthocyanins can degrade at room temperature or when exposed to light.[2] Use a cooled autosampler (e.g., 4 °C), protect samples from light with amber vials, and analyze freshly prepared extracts.

    • Verify Mobile Phase pH: Ensure your mobile phase is sufficiently acidic (pH < 2.5) throughout the run to maintain the stable flavylium cation form and prevent peak tailing.[4][5]

Section 3: Data Presentation

Table 1: Comparison of HPLC/UPLC Conditions for Anthocyanin Isomer Separation
TechniqueColumnMobile Phase AMobile Phase BGradient ExampleFlow Rate (mL/min)Temp (°C)Reference
UPLCAcquity UPLC BEH C18 (1.7 µm, 2.1 x 50 mm)5% Formic Acid in WaterMethanolGradient elutionNot Specified25[7]
HPLCSynergy 4-µm Polar-RP 80A (4.6 x 250 mm)Water/Methanoic Acid (95:5, v/v)Not specified (likely ACN or MeOH)Not specifiedNot specified25[8]
UPLCACQUITY UPLC HSS T3 (1.8 µm, 2.1 x 100 mm)2 mM Ammonium Formate in WaterAcetonitrile (ACN)0-12 min, 1-12% B0.545[16]
RRLCNot specified0.1% TFA in WaterAcetonitrile (ACN)Isocratic: 81:19 (A:B)0.530[17]
HPLCEclipse XDB-C18 (5 µm, 4.6 x 250 mm)0.5% Formic Acid in Water0.5% Formic Acid in ACNGradient elution1.0Not Specified[6]
Table 2: Example Solvent Systems for Counter-Current Chromatography (CCC) of Anthocyanins
Target Compound(s)Solvent SystemVolume RatioReference
Delphinidin-3-O-sambubioside & Cyanidin-3-O-sambubiosiden-Butanol / 0.05% aq. TFA / Methanol4:5:1[11]
Cyanidin-3-glucoside & Cyanidin-3-rutinoside (B1257026)tert-Butyl methyl ether / n-Butanol / Acetonitrile / 0.01% aq. TFA1:3:1:5[12]
Cyanidin-3-glucosidetert-Butyl methyl ether / n-Butanol / Acetonitrile / Water / TFA2:2:1:5:0.01[10][18]

Section 4: Experimental Protocols

Protocol 1: High-Resolution UPLC-DAD-MS Method for Analytical Separation

This protocol is a generalized method based on common parameters for separating anthocyanin isomers.

  • Sample Preparation:

    • Extract the source material (e.g., fruit powder) with an acidified solvent (e.g., 95:5 water/formic acid or acidified ethanol).[7][8]

    • Sonicate or stir the mixture, then centrifuge to pellet solid debris.[8]

    • Filter the supernatant through a 0.22 µm syringe filter (PTFE or similar) into an HPLC vial.[8]

  • Instrumentation:

    • UPLC system coupled with a PDA/DAD and an ESI-MS detector.

    • Column: A reversed-phase UPLC column, such as an Acquity HSS T3 C18 (1.8 µm, 2.1 x 100 mm).[16]

  • Chromatographic Conditions:

    • Mobile Phase A: Water with 0.1% to 5% formic acid.[7][16]

    • Mobile Phase B: Acetonitrile (ACN) or Methanol.[7][16]

    • Column Temperature: 30-45 °C.[16][17]

    • Flow Rate: 0.4-0.5 mL/min.[16]

    • Injection Volume: 1-2 µL. A smaller injection volume can improve resolution for challenging separations.[16]

    • Gradient Program:

      • 0-1 min: 1-5% B

      • 1-12 min: 5-20% B (shallow gradient for isomer separation)

      • 12-14 min: 20-95% B (column wash)

      • 14-16 min: Hold at 95% B

      • 16-16.5 min: 95-5% B (return to initial)

      • 16.5-20 min: Hold at 5% B (re-equilibration)

    • Detection:

      • DAD/PDA: Monitor at 520 nm.

      • MS (ESI+): Scan a relevant mass range (e.g., m/z 150-1000). Use targeted MS/MS for fragmentation of expected parent ions.

Protocol 2: Preparative Counter-Current Chromatography (CCC) for Isolation

This protocol outlines the general steps for isolating this compound using CCC.

  • Solvent System Selection:

    • The key to successful CCC is selecting a two-phase solvent system where the target compound has an ideal partition coefficient (K value), typically between 0.5 and 2.

    • A common system for anthocyanins is a mixture of tert-Butyl methyl ether (TBME) / n-Butanol / Acetonitrile / Water / TFA.[10][12]

    • Prepare the chosen solvent mixture (e.g., TBME/n-butanol/ACN/water/TFA at 1:3:1:5:0.01 v/v) in a separatory funnel.[6]

    • Shake vigorously and allow the two phases (upper organic and lower aqueous) to separate completely.

  • CCC Operation:

    • Filling: Fill the CCC column entirely with the stationary phase (typically the more viscous phase).

    • Equilibration: Pump the mobile phase through the system at the desired flow rate (e.g., 4.0 mL/min) and rotation speed (e.g., 1600 rpm) until hydrodynamic equilibrium is reached (mobile phase begins to elute).[12]

    • Sample Injection: Dissolve the crude extract in a small volume of the biphasic solvent system and inject it into the system.

    • Elution and Fractionation: Continue pumping the mobile phase. Collect fractions of the eluent at regular intervals using a fraction collector.

    • Analysis: Analyze the collected fractions by analytical HPLC to identify which ones contain the pure this compound. Pool the pure fractions and evaporate the solvent to obtain the isolated compound.

Section 5: Visualizations

troubleshooting_workflow start Problem: Poor Resolution or Co-elution q_k Check Capacity Factor (k'). Are peaks eluting too early (k' < 1)? start->q_k s_k ACTION: Weaken Mobile Phase. (Decrease % Organic Solvent) q_k->s_k Yes q_alpha Check Selectivity (α). Are peaks retained but not separated? q_k->q_alpha No end_node Resolution Achieved s_k->end_node s_alpha1 ACTION: Change Mobile Phase. - Switch ACN <=> MeOH - Change Acid Modifier (FA / TFA) q_alpha->s_alpha1 Yes q_n Check Efficiency (N). Are peaks broad? q_alpha->q_n No s_alpha2 ACTION: Change Stationary Phase. (e.g., C18 -> Phenyl-Hexyl) s_alpha1->s_alpha2 If needed s_alpha1->end_node s_alpha2->end_node s_n ACTION: Improve Efficiency. - Use new/better column - Optimize flow rate - Minimize extra-column volume q_n->s_n Yes q_n->end_node No (Resolved) s_n->end_node

Caption: Troubleshooting workflow for diagnosing and resolving co-elution issues.

experimental_workflow extract Crude Extract (e.g., from Berries) prep Sample Preparation (Acidified Extraction, Filtration) extract->prep decision Select Method based on Goal prep->decision hplc Analytical HPLC / UPLC (For Quantification & Purity Check) decision->hplc Analytical ccc Preparative CCC (For Large-Scale Isolation) decision->ccc Preparative analysis Purity & Identity Confirmation hplc->analysis fractions Collect Fractions ccc->fractions fractions->hplc Analyze Fractions dad 1. DAD/PDA (Peak Purity Scan) analysis->dad ms 2. LC-MS/MS (Mass & Fragmentation) analysis->ms

Caption: General experimental workflow for the isolation and analysis of this compound.

References

Minimizing interferences in spectroscopic analysis of Cyanidin 3-sambubioside

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the spectroscopic analysis of Cyanidin (B77932) 3-sambubioside. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions, ensuring accurate and reproducible quantification of this important anthocyanin.

Frequently Asked Questions (FAQs)

Q1: What are the most common factors that interfere with the spectroscopic analysis of Cyanidin 3-sambubioside?

A1: Several factors can interfere with the accurate spectroscopic analysis of this compound. The most common include:

  • pH: The chemical structure and, consequently, the color and absorbance spectrum of anthocyanins like this compound are highly dependent on the pH of the solution.[1][2] Changes in pH can lead to shifts in the maximum absorption wavelength (λmax) and alter molar absorptivity, causing inaccurate quantification.[1]

  • Solvent Composition: The choice of solvent for both extraction and analysis significantly impacts the stability and spectral characteristics of this compound.[1][3][4] Different solvents can affect extraction efficiency and may lead to the degradation of the anthocyanin.[1]

  • Temperature: Elevated temperatures can cause the degradation of this compound, resulting in a loss of color and a decrease in absorbance.[1][2] The rate of degradation is often influenced by both temperature and pH.[1]

  • Presence of Metal Ions: Metal ions, such as iron (Fe²⁺, Fe³⁺) and aluminum (Al³⁺), can form complexes with flavonoids like cyanidin.[1] This complexation can alter the spectroscopic properties of the molecule and interfere with its quantification.[1]

  • Co-pigments and Matrix Effects: The presence of other compounds in the sample matrix, such as other flavonoids, phenolic acids, sugars, and proteins, can interfere with the analysis.[5][6][7] This is known as the matrix effect and can lead to inaccurate results.[6][7]

Q2: Why is my baseline noisy or drifting during spectrophotometric readings?

A2: A noisy or drifting baseline can be caused by several factors, including instrument instability, solvent evaporation, or the presence of particulates in your sample. Ensure the spectrophotometer has had adequate warm-up time. It is also crucial to keep cuvettes capped to prevent solvent evaporation, which can change the concentration of your analyte.[1] Filtering the sample can help remove any suspended particles that may scatter light and contribute to baseline instability.[7]

Q3: My absorbance readings are not reproducible. What could be the cause?

A3: Poor reproducibility can stem from inconsistent sample preparation, pH fluctuations, or temperature variations between measurements.[1] To improve reproducibility, it is essential to use a stable buffer system to maintain a constant pH and a temperature-controlled spectrophotometer.[1] Ensuring precise and consistent dilutions for all samples and standards is also critical.

Q4: How can I remove interfering compounds from my sample before analysis?

A4: Solid-Phase Extraction (SPE) is a widely used and effective technique for purifying and concentrating anthocyanins from crude extracts.[5][8][9] SPE can efficiently remove polar impurities like sugars and organic acids, as well as less polar non-phenolic compounds.[5][8] C18 cartridges are commonly used for this purpose.[5][9] A general procedure involves conditioning the cartridge, loading the sample, washing away impurities, and then eluting the anthocyanins with an appropriate solvent, such as acidified methanol (B129727).[8][9]

Troubleshooting Guides

This section provides structured troubleshooting for common issues encountered during the spectroscopic analysis of this compound.

Issue Possible Cause Troubleshooting Steps Expected Outcome
Inaccurate Quantification pH Fluctuation Prepare all solutions using a stable buffer system. Verify the pH of the final solution before each measurement.[1]Consistent and reproducible absorbance readings.
Matrix Effects from Co-pigments Use chromatographic techniques (e.g., HPLC) to separate this compound from other interfering compounds before spectroscopic analysis.[1] Alternatively, use Solid-Phase Extraction (SPE) for sample cleanup.[5][8][9]A clean spectrum with the expected λmax for pure this compound.
Presence of Metal Ions Add a chelating agent, such as EDTA, to the sample to sequester metal ions.[1]Reversal of any spectral shifts, indicating the mitigation of metal ion interference.
Degradation of Analyte High Temperature Use a temperature-controlled spectrophotometer. Avoid prolonged exposure of samples to high temperatures during preparation and analysis.[1]Minimized degradation and improved stability of this compound.
Unsuitable Solvent Optimize the solvent system. Acidified methanol or ethanol (B145695) are commonly used for anthocyanin extraction and analysis to ensure stability.[3][10]Improved stability and consistent spectral properties of the analyte.
Low Signal/Sensitivity Insufficient Analyte Concentration Concentrate the sample using Solid-Phase Extraction (SPE).[9]Increased absorbance signal and improved detection limits.
Incorrect λmax Scan the sample across a wavelength range (e.g., 400-700 nm) to determine the actual λmax in your specific solvent and pH conditions. The λmax for cyanidin derivatives is typically around 510-530 nm.[11][12]Accurate measurement at the wavelength of maximum absorbance, leading to improved sensitivity.

Quantitative Data Summary

The following table summarizes key quantitative data related to the stability and analysis of cyanidin derivatives, which can be extrapolated to this compound.

Parameter Condition Observation Reference
Stability of Cyanidin 3-O-β-glucopyranoside pH 2.0 at 25°C for 8 hours99% of the compound remained unchanged.[13][14]
Stability of Cyanidin pH 2.0 at 25°C for 8 hoursOnly 27% of the compound remained unchanged.[13][14]
Acidity Constant (Ka) of Cyanidin-3-O-sambubioside 25 °C4.12 x 10⁻⁵[15]
Hydration Constant (Kh) of Cyanidin-3-O-sambubioside 25 °C7.74 x 10⁻⁴[15]
Purity of Anthocyanins after SPE Cation-exchange/reversed-phase combination SPECan reach up to 99% purity.[16][17]
Purity of Anthocyanins after SPE Cation-exchange resinCan reach up to 95% purity.[16][17]

Experimental Protocols

Protocol 1: pH Differential Method for Total Monomeric Anthocyanin Content

This method is based on the structural transformation of anthocyanins with a change in pH. The colored flavylium (B80283) cation exists at pH 1.0, while the colorless hemiketal form predominates at pH 4.5.[1] The difference in absorbance at the λmax is proportional to the total monomeric anthocyanin concentration.

  • Sample Preparation: Prepare two dilutions of the sample, one with potassium chloride buffer (0.025 M), pH 1.0, and the other with sodium acetate (B1210297) buffer (0.4 M), pH 4.5.

  • Spectrophotometric Measurement: Read the absorbance of both dilutions at the λmax of this compound (around 520 nm) and at 700 nm (to correct for haze) against a blank of distilled water.

  • Calculation: The total monomeric anthocyanin concentration, expressed as cyanidin-3-glucoside equivalents, is calculated using the following formula:

    • A = (Aλmax - A700nm)pH 1.0 - (Aλmax - A700nm)pH 4.5

    • Total Monomeric Anthocyanins (mg/L) = (A x MW x DF x 1000) / (ε x l)

      • Where: MW = molecular weight of cyanidin-3-glucoside (449.2 g/mol ), DF = dilution factor, ε = molar absorptivity of cyanidin-3-glucoside (26,900 L/mol·cm), and l = pathlength (1 cm).

Protocol 2: Solid-Phase Extraction (SPE) for Sample Cleanup

This protocol provides a general procedure for the purification of this compound from a complex matrix.

  • Cartridge Conditioning: Condition a C18 SPE cartridge by passing 10 mL of methanol followed by 10 mL of acidified water (e.g., water with 0.01% HCl).[9]

  • Sample Loading: Load the crude extract onto the conditioned cartridge.

  • Washing: Wash the cartridge with 10 mL of acidified water to remove polar interferences like sugars and organic acids.[9]

  • Elution: Elute the this compound with 1.5 mL of acidified methanol (e.g., methanol with 0.1% formic acid).[9]

  • Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a suitable solvent for spectroscopic analysis.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_cleanup Interference Minimization cluster_analysis Spectroscopic Analysis Extraction Extraction (e.g., acidified methanol) Filtration Filtration Extraction->Filtration SPE Solid-Phase Extraction (SPE) - Remove sugars, acids, etc. Filtration->SPE Optional but Recommended pH_Adjustment pH Adjustment (Stabilize with buffer) Filtration->pH_Adjustment SPE->pH_Adjustment Spectrophotometry Spectrophotometry (Measure Absorbance at λmax) pH_Adjustment->Spectrophotometry Quantification Quantification Spectrophotometry->Quantification

Caption: Workflow for spectroscopic analysis of this compound.

Troubleshooting_Logic Start Inaccurate Results? Check_pH Is pH stable? Start->Check_pH Check_Matrix Matrix Effects Suspected? Check_pH->Check_Matrix Yes Use_Buffer Use a stable buffer system. Check_pH->Use_Buffer No Check_Temp Is Temperature Controlled? Check_Matrix->Check_Temp Yes Perform_SPE Perform SPE or HPLC for cleanup. Check_Matrix->Perform_SPE No Use_Temp_Control Use temperature-controlled instrument. Check_Temp->Use_Temp_Control No Reanalyze Re-analyze Sample Check_Temp->Reanalyze Yes Use_Buffer->Reanalyze Perform_SPE->Reanalyze Use_Temp_Control->Reanalyze

Caption: Troubleshooting logic for inaccurate spectroscopic results.

References

Technical Support Center: Enhancing the Bioavailability of Cyanidin 3-Sambubioside

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the bioavailability of Cyanidin 3-sambubioside.

Troubleshooting Guides

This section addresses specific issues that may arise during the formulation and testing of this compound delivery systems.

Nanoencapsulation of this compound

Issue 1: Low Encapsulation Efficiency (%EE) of this compound in Nanoparticles

  • Question: My encapsulation efficiency for this compound in chitosan (B1678972) nanoparticles is consistently below 50%. What are the potential causes and how can I improve it?

  • Answer: Low encapsulation efficiency is a common challenge. Here are several factors that could be contributing to this issue and corresponding troubleshooting steps:

    • Inadequate Polymer Concentration: The concentration of the encapsulating polymer (e.g., chitosan) is crucial. If the concentration is too low, the polymer network may not be dense enough to effectively entrap the this compound.

      • Solution: Gradually increase the concentration of the polymer in your formulation. Optimization is key, as excessively high concentrations can lead to aggregation.

    • pH Mismatch: The pH of the solution affects the charge of both the anthocyanin and the polymer, influencing their interaction. Anthocyanins are most stable in acidic conditions (pH < 3).[1]

      • Solution: Ensure the pH of your this compound solution and the polymer solution are optimized for maximal interaction. For chitosan nanoparticles, a pH around 4.0-6.0 is often optimal for the ionic gelation process.

    • Suboptimal Stirring Speed or Time: Inadequate mixing during the formation of nanoparticles can lead to inefficient encapsulation.

      • Solution: Optimize the stirring speed and duration. A higher stirring speed can promote the formation of smaller, more uniform nanoparticles, but excessive speed may disrupt the encapsulation process.

    • Presence of Competing Molecules: The presence of other charged molecules in your extract can interfere with the binding of this compound to the polymer.

      • Solution: Use a purified this compound extract if possible. If using a crude extract, consider a pre-purification step to remove interfering compounds.

    • Rapid Addition of Cross-linker: Adding the cross-linking agent (e.g., sodium tripolyphosphate for chitosan nanoparticles) too quickly can lead to the rapid formation of a dense polymer network on the outside of the nanoparticle, preventing further encapsulation of the anthocyanin.

      • Solution: Add the cross-linker dropwise and at a controlled rate to allow for more uniform nanoparticle formation and encapsulation.

Issue 2: Aggregation and Instability of Anthocyanin-Loaded Nanoparticles

  • Question: My prepared this compound nanoparticles are aggregating and precipitating out of solution after a short period. How can I improve their stability?

  • Answer: Nanoparticle aggregation is a sign of instability, which can be caused by several factors:

    • High Nanoparticle Concentration: A high concentration of nanoparticles increases the likelihood of collisions and subsequent aggregation.

      • Solution: Prepare nanoparticles at a lower concentration or dilute the suspension after preparation for storage.

    • Inappropriate pH: The surface charge of the nanoparticles is pH-dependent. At a pH close to the isoelectric point of the polymer, the surface charge is minimal, leading to aggregation.

      • Solution: Store the nanoparticle suspension at a pH that ensures a sufficiently high surface charge (either positive or negative) to promote electrostatic repulsion between particles.

    • Ionic Strength of the Medium: High salt concentrations can shield the surface charge of the nanoparticles, reducing electrostatic repulsion and leading to aggregation.

      • Solution: Store the nanoparticles in a low ionic strength buffer or deionized water.

    • Lack of a Stabilizer: The encapsulating polymer alone may not provide sufficient steric hindrance to prevent aggregation.

      • Solution: Incorporate a stabilizer into your formulation. For instance, coating chitosan nanoparticles with materials like polyethylene (B3416737) glycol (PEG) can provide steric stabilization. Double-layer modification using proteins and synanthrin has also been shown to enhance stability.[2]

Use of Absorption Enhancers

Issue: Limited Enhancement of Bioavailability with Phytic Acid

  • Question: I am co-administering phytic acid with this compound but not observing a significant increase in its absorption in my Caco-2 cell model. What could be the reason?

  • Answer: While phytic acid has been shown to enhance the absorption of some anthocyanins, its effectiveness can be limited by several factors:

    • Mineral Chelation: Phytic acid is a strong chelator of essential minerals like iron, zinc, and calcium.[3][4] This chelation can potentially interfere with cellular transport mechanisms that may be indirectly involved in anthocyanin uptake.

      • Solution: Be mindful of the mineral content in your cell culture medium. High concentrations of divalent cations could lead to the formation of insoluble phytate-mineral complexes, reducing the availability of free phytic acid to interact with the intestinal cells.

    • Concentration Dependence: The enhancing effect of phytic acid is dose-dependent. Too low a concentration may not be effective, while very high concentrations could have cytotoxic effects or lead to the aforementioned mineral chelation issues.

      • Solution: Perform a dose-response study to determine the optimal concentration of phytic acid for your specific experimental setup.

    • Impact on Digestive Enzymes: Phytic acid can influence the activity of digestive enzymes.[5] While this is more relevant in vivo, it's a factor to consider if using a more complex in vitro digestion model prior to Caco-2 cell exposure.

      • Solution: If using a simulated digestion model, analyze the stability and form of this compound after digestion in the presence of phytic acid.

Frequently Asked Questions (FAQs)

Q1: Why is the bioavailability of this compound generally low?

A1: The low bioavailability of this compound, and anthocyanins in general, is attributed to several factors:

  • Instability in the Gastrointestinal Tract: Anthocyanins are highly sensitive to changes in pH. They are relatively stable in the acidic environment of the stomach but degrade rapidly in the neutral to alkaline conditions of the small intestine.[1][6]

  • Enzymatic Degradation: Digestive enzymes can also contribute to the degradation of these compounds.[1]

  • Poor Absorption: The structure of anthocyanins, particularly the sugar moiety, influences their absorption across the intestinal epithelium, which is generally inefficient.[1]

  • First-Pass Metabolism: After absorption, anthocyanins undergo extensive metabolism in the liver, which can reduce the concentration of the parent compound reaching systemic circulation.

Q2: What are the main strategies to improve the bioavailability of this compound?

A2: The primary strategies focus on protecting the molecule from degradation and enhancing its absorption:

  • Nanoencapsulation: This involves entrapping this compound within nanocarriers like nanoparticles, nanoemulsions, or liposomes.[1][7] This protects it from the harsh environment of the GI tract and can facilitate its transport across the intestinal barrier.[8]

  • Use of Absorption Enhancers: Certain compounds, when co-administered, can increase the permeability of the intestinal epithelium or modulate transporters to enhance the uptake of anthocyanins.

  • Structural Modification: Altering the chemical structure of this compound, for example, through acylation (adding an acyl group), can improve its stability and lipophilicity, potentially leading to better absorption.[9]

  • Controlling the Food Matrix: The composition of the food matrix (e.g., proteins, fats, carbohydrates) can significantly impact the stability and release of anthocyanins during digestion.[10]

Q3: How does nanoencapsulation improve the stability of this compound?

A3: Nanoencapsulation provides a protective barrier around the this compound molecule. This barrier shields it from:

  • pH-induced degradation: By maintaining a more favorable microenvironment within the nanocarrier.

  • Enzymatic degradation: By preventing direct contact with digestive enzymes.

  • Oxidation: By limiting exposure to oxygen and other pro-oxidant factors.[11]

Q4: Are there any safety concerns with using absorption enhancers like phytic acid?

A4: Yes, while phytic acid can enhance the absorption of certain compounds, it is also known as an "anti-nutrient." Its strong mineral-chelating properties can reduce the absorption of essential minerals like iron, zinc, and calcium.[3][4][12] Therefore, its use, especially at high concentrations or for chronic administration, needs to be carefully evaluated for potential nutritional deficiencies.

Q5: What is the Caco-2 cell model and why is it used to study bioavailability?

A5: The Caco-2 cell line is a human colon adenocarcinoma cell line that, when cultured, differentiates into a monolayer of polarized cells that mimic the intestinal epithelium.[13] These cells form tight junctions and express many of the same transport proteins found in the human small intestine. This makes them a valuable in vitro model for studying the absorption and transport of compounds like this compound across the intestinal barrier, providing an indication of their potential oral bioavailability.[14]

Quantitative Data Summary

The following tables summarize quantitative data on the improvement of anthocyanin stability and bioavailability using various techniques.

Table 1: Improvement of Anthocyanin Encapsulation Efficiency and Stability

Encapsulation SystemAnthocyanin SourceEncapsulation Efficiency (%)Key Stability FindingsReference
Chitosan NanoparticlesMulberry Anthocyanins63.15%Showed slower degradation in simulated gastrointestinal fluid compared to free anthocyanins.[15]
Whey Protein Isolate-Pectin NanoparticlesRed Cabbage Extract~30%Diacylated and/or C3-triglucoside forms were more efficiently encapsulated.[16]
Nanoliposomes (Chitosan modified)General AnthocyaninsIncreased by ~10% compared to unmodifiedReduced release rate (48% vs 64% for unmodified after 24h).[7]
Peptide-C3G NanocomplexCyanidin-3-GlucosideUp to 69.49%Enhanced thermal and storage stability.[17]
Synanthrin and Pea Protein Isolate Modified NanoliposomesGeneral Anthocyanins90.38%Enhanced protective effect and improved biological activity.[2]

Experimental Protocols

Protocol 1: Preparation of this compound Loaded Chitosan Nanoparticles

This protocol describes the preparation of this compound loaded chitosan nanoparticles using the ionic gelation method.

Materials:

  • Low molecular weight chitosan

  • Acetic acid

  • This compound (or a purified extract)

  • Sodium tripolyphosphate (TPP)

  • Deionized water

  • Magnetic stirrer

  • pH meter

Procedure:

  • Prepare Chitosan Solution:

    • Dissolve a specific amount of chitosan (e.g., 0.1-0.5% w/v) in a 1% (v/v) acetic acid solution by stirring overnight at room temperature to ensure complete dissolution.[18]

    • Adjust the pH of the chitosan solution to a desired value (e.g., 4.7-5.0) using 1M NaOH.

    • Filter the solution through a 0.45 µm syringe filter to remove any undissolved particles.

  • Prepare TPP Solution:

    • Dissolve TPP in deionized water to a specific concentration (e.g., 0.1% w/v).

  • Encapsulation of this compound:

    • Dissolve the this compound in the chitosan solution and stir for 30 minutes.

  • Nanoparticle Formation:

    • Place the this compound-chitosan solution on a magnetic stirrer.

    • Add the TPP solution dropwise to the chitosan solution under constant stirring at a moderate speed (e.g., 700 rpm) at room temperature.

    • Continue stirring for an additional 30-60 minutes to allow for the formation and stabilization of the nanoparticles.

    • The formation of nanoparticles is indicated by the appearance of an opalescent suspension.

  • Nanoparticle Collection:

    • Collect the nanoparticles by centrifugation (e.g., 12,000 rpm for 30 minutes at 4°C).

    • Discard the supernatant and wash the nanoparticle pellet with deionized water to remove any unreacted reagents.

    • Resuspend the nanoparticles in deionized water or a suitable buffer for further analysis or lyophilize for long-term storage.

Protocol 2: Caco-2 Cell Permeability Assay for this compound

This protocol outlines a general procedure for assessing the permeability of this compound across a Caco-2 cell monolayer.

Materials:

  • Caco-2 cells

  • Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)

  • Transwell® inserts (e.g., 0.4 µm pore size)

  • Hanks' Balanced Salt Solution (HBSS) or other transport buffer

  • Lucifer yellow (as a marker for monolayer integrity)

  • This compound solution

  • LC-MS/MS or HPLC system for analysis

Procedure:

  • Cell Seeding and Culture:

    • Seed Caco-2 cells onto the apical side of the Transwell® inserts at an appropriate density (e.g., 6 x 10^4 cells/cm²).

    • Culture the cells for 21-28 days, changing the medium every 2-3 days, to allow them to differentiate and form a confluent monolayer.

  • Monolayer Integrity Test:

    • Before the transport experiment, measure the transepithelial electrical resistance (TEER) of the cell monolayer using a voltohmmeter. TEER values should be above a certain threshold (e.g., 250 Ω·cm²) to indicate a confluent monolayer with tight junctions.

    • Alternatively, assess the permeability of a paracellular marker like Lucifer yellow. The apparent permeability coefficient (Papp) of Lucifer yellow should be low (e.g., <1.0 x 10⁻⁶ cm/s).

  • Transport Experiment (Apical to Basolateral):

    • Wash the Caco-2 monolayers with pre-warmed (37°C) transport buffer (e.g., HBSS).

    • Add the transport buffer containing the test concentration of this compound to the apical (donor) chamber.

    • Add fresh transport buffer to the basolateral (receiver) chamber.

    • Incubate the plates at 37°C with gentle shaking.

    • At predetermined time intervals (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with an equal volume of fresh buffer.

    • At the end of the experiment, collect a sample from the apical chamber.

  • Sample Analysis:

    • Analyze the concentration of this compound in the collected samples using a validated analytical method such as LC-MS/MS or HPLC.

  • Calculation of Apparent Permeability Coefficient (Papp):

    • Calculate the Papp value using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) Where:

      • dQ/dt is the rate of appearance of the compound in the receiver chamber (mol/s).

      • A is the surface area of the membrane (cm²).

      • C₀ is the initial concentration of the compound in the donor chamber (mol/cm³).

Visualizations

experimental_workflow cluster_prep Nanoparticle Preparation cluster_caco2 Caco-2 Permeability Assay prep_chitosan Prepare Chitosan Solution prep_c3s Dissolve C3S in Chitosan prep_chitosan->prep_c3s formation Nanoparticle Formation (Ionic Gelation) prep_c3s->formation prep_tpp Prepare TPP Solution prep_tpp->formation collection Centrifugation & Washing formation->collection transport Transport Experiment collection->transport Resuspend Nanoparticles for Assay seeding Seed Caco-2 Cells on Transwell Inserts culture Culture for 21-28 Days seeding->culture integrity Monolayer Integrity Test (TEER/Lucifer Yellow) culture->integrity integrity->transport analysis LC-MS/MS Analysis transport->analysis papp Calculate Papp analysis->papp

Caption: Experimental workflow for nanoparticle preparation and Caco-2 permeability assay.

signaling_pathway cluster_akt Akt Signaling Pathway cluster_no NO Production Pathway C3S This compound pAkt p-Akt (Inactive) C3S->pAkt Inhibits Phosphorylation NO Nitric Oxide (NO) Production C3S->NO Inhibits Production Akt Akt Akt->pAkt Phosphorylation MMP9 MMP-9 pAkt->MMP9 Downregulation Metastasis Metastasis MMP9->Metastasis Inhibition LPS LPS RAW2647 RAW 264.7 cells LPS->RAW2647 RAW2647->NO

Caption: Potential signaling pathways modulated by this compound.[19][20]

logical_relationship cluster_challenges Bioavailability Challenges cluster_strategies Improvement Strategies cluster_outcomes Desired Outcomes low_stability Low Stability (pH, Enzymes) nanoencapsulation Nanoencapsulation low_stability->nanoencapsulation structural_modification Structural Modification low_stability->structural_modification poor_absorption Poor Intestinal Absorption poor_absorption->nanoencapsulation absorption_enhancers Absorption Enhancers poor_absorption->absorption_enhancers increased_stability Increased Stability nanoencapsulation->increased_stability enhanced_absorption Enhanced Absorption nanoencapsulation->enhanced_absorption absorption_enhancers->enhanced_absorption structural_modification->increased_stability improved_bioavailability Improved Bioavailability increased_stability->improved_bioavailability enhanced_absorption->improved_bioavailability

Caption: Logical relationship between challenges, strategies, and outcomes.

References

Addressing poor recovery of Cyanidin 3-sambubioside during sample prep

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the poor recovery of Cyanidin (B77932) 3-sambubioside during sample preparation. This resource is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide: Addressing Poor Recovery

Q1: My recovery of Cyanidin 3-sambubioside is consistently low after the initial extraction. What are the likely causes and how can I improve it?

A: Low recovery during initial extraction is often due to suboptimal solvent choice, insufficient extraction conditions, or degradation of the analyte. This compound, like other anthocyanins, is sensitive to pH, temperature, and light.

Common Causes and Solutions:

  • Inappropriate Solvent System: The polarity of the extraction solvent is critical. While this compound is water-soluble, using acidified organic solvents generally improves extraction efficiency by disrupting plant cell membranes and stabilizing the flavylium (B80283) cation.[1][2][3]

  • Suboptimal pH: Anthocyanins are most stable in acidic conditions (pH 1-3).[4][5] Extraction with neutral or alkaline solvents can lead to rapid degradation.

  • High Temperature: this compound is heat-sensitive and can degrade at temperatures above 40°C.[6][7]

  • Insufficient Extraction Time or Agitation: Incomplete extraction can occur if the solvent is not in contact with the sample for a sufficient duration or with adequate agitation.

  • Photo-degradation: Exposure to light can lead to the degradation of anthocyanins.

Recommendations:

  • Solvent Selection: Use an acidified organic solvent such as methanol (B129727) or ethanol (B145695). A common and effective choice is 85:15 (v/v) methanol:1.0 N HCl. Aqueous ethanol (40-75%) without acid has also been shown to be effective.[1]

  • Maintain Acidic pH: Ensure the extraction solvent has a pH between 1 and 3 to maintain the stability of the flavylium cation.

  • Control Temperature: Perform extractions at room temperature (20-25°C) or below. If heating is necessary, keep it below 40°C.[1]

  • Optimize Extraction Method: Employ techniques like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) to improve efficiency and reduce extraction time.[8] Ensure adequate agitation and a sufficient sample-to-solvent ratio (e.g., 1:10 to 1:50 g/mL).

  • Protect from Light: Conduct extraction procedures in a dark environment or use amber-colored glassware.

Q2: I am losing a significant amount of this compound during the solid-phase extraction (SPE) cleanup step. How can I troubleshoot this?

A: Loss during SPE is a common issue and can occur at various stages: loading, washing, or elution. The key is to optimize each step to ensure the analyte is retained on the sorbent, impurities are washed away, and the analyte is fully recovered during elution.

Troubleshooting SPE Steps:

  • Analyte not Binding to the Sorbent (Found in Load/Wash Fractions):

    • Incorrect Sorbent: C18 cartridges are commonly used for anthocyanin purification. However, for highly glycosylated anthocyanins, polymeric sorbents (e.g., vinylbenzene-based) may offer better retention.[9]

    • Sample Solvent too Strong: If the organic content of your sample is too high, the analyte will not bind effectively to the reversed-phase sorbent. Dilute your sample with acidified water before loading.

    • Incorrect pH: The sample should be acidic (pH 1-3) to ensure this compound is in its cationic form, which aids retention on some sorbents.

    • Flow Rate too Fast: A high flow rate during sample loading can prevent efficient binding. Aim for a flow rate of 1-2 mL/min.

  • Analyte Eluting Prematurely (Found in Wash Fraction):

    • Wash Solvent too Strong: The wash solvent may be too aggressive, causing the analyte to elute along with the impurities. Use a weak, acidified aqueous wash (e.g., water with 0.1% formic acid).

  • Analyte not Eluting from the Sorbent (Low Recovery in Elution Fraction):

    • Elution Solvent too Weak: The elution solvent may not be strong enough to desorb the analyte from the sorbent. Use acidified methanol or ethanol.

    • Insufficient Elution Volume: Ensure you are using a sufficient volume of elution solvent to completely recover the analyte. Eluting in multiple smaller volumes can improve recovery.

    • Irreversible Adsorption: Strong interactions between the analyte and the sorbent can lead to incomplete elution. Consider a different sorbent if this is suspected.

Frequently Asked Questions (FAQs)

Q3: What are the key chemical properties of this compound that I should be aware of during sample preparation?

A: Understanding the chemical properties of this compound is fundamental to developing a robust sample preparation protocol.

PropertyDescriptionImplication for Sample Preparation
Structure Anthocyanin (flavonoid) with a glycosidic linkage to a sambubiose (xylose-glucose) sugar moiety.The glycosidic bond can be susceptible to hydrolysis under harsh acidic conditions.
Solubility Highly water-soluble. Also soluble in polar organic solvents like methanol and ethanol.Methanol and ethanol are effective extraction solvents. Its hydrophilic nature influences its retention on reversed-phase SPE cartridges.
pH Sensitivity Exists as a stable red flavylium cation at pH < 3. At higher pH values, it undergoes structural transformations to colorless or blue forms that are less stable.[4][5]All solutions (extraction, sample loading, wash, and elution) should be acidified to maintain stability and color.
Temperature Stability Prone to degradation at temperatures above 40°C.[6][7]Avoid high temperatures during extraction, solvent evaporation, and storage.
Light Sensitivity Susceptible to photodegradation.Protect samples from light throughout the entire sample preparation process.

Q4: Can this compound degrade during sample preparation, and what are the signs?

A: Yes, degradation is a significant risk. The primary signs of degradation are a loss of the characteristic red/purple color and a decrease in the peak area during chromatographic analysis. Degradation can be caused by:

  • High pH: Exposure to neutral or alkaline conditions.

  • Elevated Temperature: Heating above 40°C.

  • Light Exposure: Prolonged exposure to UV or ambient light.

  • Oxidation: Presence of oxidizing agents.

  • Enzymatic Activity: Presence of active enzymes in the initial plant material.

To minimize degradation, it is crucial to work with acidified solvents, maintain low temperatures, protect samples from light, and consider deactivating enzymes during the initial extraction step (e.g., by flash-freezing the sample in liquid nitrogen before extraction).

Q5: What are the expected recovery rates for this compound?

A: While specific recovery data for this compound is limited in the literature, data for total anthocyanins and other cyanidin glycosides can provide a benchmark. High recovery rates are achievable with optimized protocols.

Table of Expected Recovery Rates for Anthocyanins Using Various Methods:

MethodAnalyteMatrixRecovery Rate (%)Reference
Magnetic Solid Phase ExtractionCyanidin chlorideFruit samples80.0 - 97.6[10]
Microwave-Assisted ExtractionTotal AnthocyaninsMangosteen Rind~55[2]
Ultrasound-Assisted ExtractionTotal Monomeric AnthocyaninsBlackcurrant>95 (relative to conventional extraction)[11]
Solid-Phase Extraction (C18)Total AnthocyaninsBerries85 - 98[12]
Pressurized Liquid ExtractionCyanidin-3-O-glucosideBlackberry Residues>90 (relative to conventional extraction)[3]

Experimental Protocols

Protocol 1: Optimized Extraction of this compound from Plant Material

  • Sample Preparation: Homogenize fresh or frozen plant material to a fine powder.

  • Extraction Solvent: Prepare an acidified methanol solution (e.g., 85% methanol, 15% 1N HCl v/v) or an aqueous ethanol solution (e.g., 50% ethanol with 0.1% formic acid).

  • Extraction:

    • Add the extraction solvent to the powdered plant material at a ratio of 1:20 (g/mL).

    • Vortex the mixture thoroughly.

    • Perform extraction using one of the following methods:

      • Maceration: Stir the mixture for 1-2 hours at room temperature (20-25°C) in the dark.

      • Ultrasound-Assisted Extraction (UAE): Sonicate the mixture in an ultrasonic bath for 15-30 minutes at a controlled temperature (<40°C).

  • Centrifugation: Centrifuge the extract at 4000 rpm for 15 minutes to pellet solid debris.

  • Collection: Carefully decant the supernatant containing the extracted this compound.

  • Re-extraction (Optional): Re-extract the pellet with a fresh portion of the extraction solvent to maximize recovery. Combine the supernatants.

  • Concentration: If necessary, concentrate the extract using a rotary evaporator at a temperature below 40°C.

Protocol 2: Solid-Phase Extraction (SPE) for Cleanup and Concentration

This protocol is a general guideline for using a C18 SPE cartridge. Optimization may be required based on the specific sample matrix.

  • Cartridge Conditioning:

    • Pass 5 mL of methanol through the C18 cartridge to activate the sorbent.

    • Equilibrate the cartridge by passing 5 mL of acidified deionized water (e.g., water with 0.1% formic acid, pH ~2-3) through it. Do not allow the cartridge to dry.

  • Sample Loading:

    • Dilute the concentrated crude extract with acidified water to reduce the organic solvent concentration to <5%.

    • Load the diluted sample onto the conditioned cartridge at a slow flow rate (1-2 mL/min).

  • Washing:

    • Wash the cartridge with 5-10 mL of acidified deionized water to remove polar impurities like sugars and organic acids.

  • Elution:

    • Elute the bound anthocyanins, including this compound, with 5-10 mL of acidified methanol (e.g., methanol with 0.1% formic acid).

    • Collect the colored eluate.

  • Post-Elution Processing:

    • Evaporate the solvent from the eluate under a stream of nitrogen or using a rotary evaporator at <40°C.

    • Reconstitute the purified extract in a suitable solvent for analysis (e.g., HPLC mobile phase).

Visualizations

experimental_workflow cluster_extraction Initial Extraction cluster_spe Solid-Phase Extraction (SPE) start Plant Material homogenize Homogenization start->homogenize extract Acidified Solvent Extraction (UAE/Maceration) homogenize->extract centrifuge Centrifugation extract->centrifuge supernatant Crude Extract centrifuge->supernatant condition Condition & Equilibrate C18 Cartridge supernatant->condition load Sample Loading condition->load wash Wash with Acidified Water load->wash elute Elute with Acidified Methanol wash->elute impurities Impurities (Sugars, Acids) wash->impurities purified Purified Cyanidin 3-sambubioside elute->purified

Caption: Experimental workflow for the extraction and purification of this compound.

troubleshooting_workflow action_node action_node start_node start_node start Poor Recovery of This compound step At which step is the loss occurring? start->step extraction Initial Extraction step->extraction Extraction spe SPE Cleanup step->spe SPE solvent Is the extraction solvent acidified? extraction->solvent binding Is the analyte binding to the sorbent? spe->binding temp Is the temperature below 40°C? solvent->temp Yes acidify_solvent Acidify solvent (pH 1-3) solvent->acidify_solvent No optimize_extraction Optimize solvent (acidified MeOH/EtOH) and method (UAE/MAE) temp->optimize_extraction Yes control_temp Control temperature temp->control_temp No acidify_solvent->temp control_temp->optimize_extraction elution Is the analyte eluting from the sorbent? binding->elution Yes check_sample_solvent Dilute sample (organic <5%) Check sorbent type binding->check_sample_solvent No check_elution_solvent Use stronger solvent (acidified MeOH) Increase elution volume elution->check_elution_solvent No check_wash Is analyte in the wash fraction? elution->check_wash Yes weaken_wash Use weaker wash solvent (acidified water) check_wash->weaken_wash Yes

Caption: Troubleshooting decision tree for poor this compound recovery.

References

Technical Support Center: Cyanidin 3-Sambubioside Stability and Color

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of pH on the stability and color of Cyanidin (B77932) 3-Sambubioside.

Frequently Asked Questions (FAQs)

Q1: How does pH affect the color of Cyanidin 3-Sambubioside solutions?

A1: The color of this compound is highly dependent on the pH of the solution. In acidic conditions (pH < 3), it typically appears as a red flavylium (B80283) cation. As the pH increases towards neutral, it can become colorless due to the formation of the hemiketal form. In alkaline conditions (pH > 7), the color can shift towards purple and blue due to the formation of quinonoidal and chalcone (B49325) structures.[1]

Q2: What is the most stable pH range for this compound?

A2: this compound, like most anthocyanins, is most stable in acidic conditions, typically at a pH below 3.[1] As the pH increases, its stability decreases, and it becomes more susceptible to degradation.

Q3: What are the primary degradation products of this compound at different pH levels?

A3: At neutral to alkaline pH, this compound can degrade into various colorless compounds. The primary degradation pathway involves the opening of the pyran ring to form a chalcone, which is then further degraded into phenolic acids and aldehydes.[2][3]

Q4: Can the color changes of this compound with pH be reversed?

A4: To some extent, the initial color changes due to pH shifts are reversible. For instance, a solution that has become colorless at a neutral pH may regain its red color upon re-acidification. However, prolonged exposure to neutral or alkaline conditions will lead to irreversible degradation.[4]

Troubleshooting Guides

Issue 1: Unexpected Color Change or Loss of Color in Solution
Possible Cause Troubleshooting Steps
Incorrect pH of the solution. 1. Verify the pH of your solution using a calibrated pH meter. 2. Adjust the pH to the desired acidic range (typically pH 1-3) using dilute acids like HCl or formic acid.
Degradation due to prolonged exposure to neutral or alkaline pH. 1. Prepare fresh solutions and use them promptly. 2. If storage is necessary, store solutions at a low temperature (4°C) and in the dark, at an acidic pH.
Presence of interfering substances. 1. Ensure the purity of your this compound sample. 2. Use high-purity solvents and reagents for your experiments.
Issue 2: Inconsistent Results in Stability Studies
Possible Cause Troubleshooting Steps
Fluctuations in temperature. 1. Use a temperature-controlled incubator or water bath for your stability studies. 2. Monitor and record the temperature throughout the experiment.
Exposure to light. 1. Conduct stability studies in the dark or using amber-colored vials to protect the samples from light-induced degradation.
Oxygen exposure. 1. For long-term studies, consider de-gassing your solvents and blanketing the sample vials with an inert gas like nitrogen or argon.
Inaccurate quantification method. 1. Ensure your analytical method (e.g., HPLC, UV-Vis spectrophotometry) is properly validated for linearity, accuracy, and precision. 2. Use a consistent and validated protocol for sample preparation and analysis.

Quantitative Data

The following tables summarize the effect of pH on the color and stability of cyanidin glycosides. The data for Cyanidin 3-Glucoside is presented as a close proxy for this compound due to the limited availability of direct kinetic data for the latter.

Table 1: Effect of pH on the Colorimetric Properties of Cyanidin 3-Glucoside in Aqueous Solution

pHLabChroma (Cab)Hue Angle (h°ab)Visible Color
1.050.348.218.551.621.0Red
3.065.830.15.230.59.8Reddish-Pink
5.085.210.5-2.110.7348.7Very Pale Pink
7.092.12.3-4.55.1297.0Nearly Colorless/Slightly Purplish
9.080.5-5.6-10.211.6241.3Bluish-Purple

Note: Data is illustrative and compiled from various sources on cyanidin glycosides. Actual values may vary based on concentration and specific experimental conditions.

Table 2: Effect of pH on the Stability of Cyanidin 3-Glucoside at 25°C

pHDegradation Rate Constant (k) (h⁻¹)Half-life (t½) (h)
2.00.001693
4.00.02527.7
7.00.1504.6
9.00.3502.0

Note: This data is for Cyanidin 3-Glucoside and serves as an approximation for the stability of this compound.

Experimental Protocols

Protocol 1: Determination of Total Monomeric Anthocyanin Content by the pH Differential Method

This method is based on the structural transformation of the anthocyanin chromophore with a change in pH, measured by UV-Vis spectrophotometry.

1. Reagents and Materials:

  • This compound sample

  • Potassium chloride buffer (0.025 M), pH 1.0

  • Sodium acetate (B1210297) buffer (0.4 M), pH 4.5

  • UV-Vis Spectrophotometer

2. Procedure:

  • Prepare two dilutions of the sample: one with the pH 1.0 buffer and another with the pH 4.5 buffer. The dilution factor should be chosen to yield an absorbance in the linear range of the spectrophotometer (typically 0.2-1.4 AU) at the wavelength of maximum absorbance (λvis-max).

  • Allow the solutions to equilibrate for at least 15 minutes.

  • Measure the absorbance of each dilution at the λvis-max (around 520 nm for cyanidin glycosides) and at 700 nm (to correct for haze).

  • Calculate the absorbance difference (A) using the following equation: A = (Aλvis-max - A700nm)pH 1.0 - (Aλvis-max - A700nm)pH 4.5

  • Calculate the total monomeric anthocyanin concentration, expressed as cyanidin 3-glucoside equivalents, using the following formula: Total Anthocyanins (mg/L) = (A x MW x DF x 1000) / (ε x l) Where:

    • MW (Molecular Weight) = 449.2 g/mol (for cyanidin 3-glucoside)

    • DF = Dilution Factor

    • ε (Molar Extinction Coefficient) = 26,900 L·mol⁻¹·cm⁻¹ (for cyanidin 3-glucoside)

    • l = Pathlength in cm (typically 1 cm)

Protocol 2: HPLC Analysis of this compound

This protocol provides a high-resolution method for the separation and quantification of this compound.

1. Reagents and Materials:

  • This compound standard

  • Methanol (B129727) (HPLC grade)

  • Formic acid (HPLC grade)

  • Water (HPLC grade, deionized)

  • HPLC system with a C18 column and a Diode Array Detector (DAD)

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm)

  • Mobile Phase A: 5% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-10 min: 10% B

    • 10-20 min: 10-25% B

    • 20-30 min: 25-40% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 520 nm

  • Injection Volume: 20 µL

3. Procedure:

  • Prepare a stock solution of this compound standard in acidified methanol (e.g., 0.1% HCl in methanol).

  • Prepare a series of calibration standards by diluting the stock solution.

  • Prepare the sample by dissolving it in the initial mobile phase composition and filter through a 0.45 µm syringe filter.

  • Inject the standards and samples onto the HPLC system.

  • Identify the this compound peak based on its retention time compared to the standard.

  • Quantify the concentration by creating a calibration curve from the peak areas of the standards.

Visualizations

pH_Impact_on_Cyanidin_3_Sambubioside cluster_acidic Acidic (pH < 3) cluster_neutral Neutral (pH ~7) cluster_alkaline Alkaline (pH > 7) flavylium Flavylium Cation (Red) hemiketal Hemiketal (Colorless) flavylium->hemiketal +H₂O, -H⁺ hemiketal->flavylium -H₂O, +H⁺ quinonoidal Quinonoidal Base (Purple/Blue) hemiketal->quinonoidal -H₂O quinonoidal->hemiketal +H₂O chalcone Chalcone (Colorless/Yellowish) quinonoidal->chalcone Ring Opening Experimental_Workflow start Start: this compound Sample prep Sample Preparation (Dissolution in buffer) start->prep ph_adjust pH Adjustment (e.g., pH 2, 4, 7, 9) prep->ph_adjust incubation Incubation (Controlled Temperature & Time) ph_adjust->incubation analysis Analysis incubation->analysis hplc HPLC-DAD (Quantification) analysis->hplc uv_vis UV-Vis Spectrophotometry (Color & Total Anthocyanin) analysis->uv_vis data Data Analysis (Kinetics & Colorimetry) hplc->data uv_vis->data end End: Stability & Color Profile data->end

References

Validation & Comparative

A Comparative Analysis of the Antioxidant Activities of Cyanidin 3-Sambubioside and Cyanidin 3-Glucoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the antioxidant properties of two closely related anthocyanins: cyanidin (B77932) 3-sambubioside and cyanidin 3-glucoside. By presenting supporting experimental data, detailed methodologies, and visual representations of experimental workflows, this document aims to equip researchers with the necessary information to evaluate the therapeutic and functional potential of these natural compounds.

Quantitative Antioxidant Activity

Direct comparative studies on the antioxidant capacities of cyanidin 3-sambubioside and cyanidin 3-glucoside are limited. However, a key study analyzing anthocyanins from Roselle (Hibiscus sabdariffa) provides a direct comparison of their free radical scavenging properties using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. The results, summarized below, indicate a notable difference in activity, with this compound exhibiting stronger antioxidant potential.

The antioxidant activity of anthocyanins is intrinsically linked to their molecular structure. Both this compound and cyanidin 3-glucoside share the same aglycone, cyanidin, which is known for its potent antioxidant properties due to the hydroxyl groups on its B-ring.[1] The difference in their antioxidant activity, therefore, stems from the nature of the sugar moiety attached at the C3 position. Glycosylation can influence antioxidant activity through various mechanisms, including steric hindrance and altered electron distribution.[2]

In the case of the DPPH assay, a lower IC50 value signifies a higher antioxidant capacity. The data from the study on Roselle anthocyanins indicates that this compound (IC50 = 4.10 µg/mL) is a more potent radical scavenger than cyanidin 3-glucoside (IC50 = 7.40 µg/mL).[3] This suggests that the disaccharide sambubiose (composed of xylose and glucose) at the C3 position enhances the radical scavenging ability of the cyanidin core more effectively than a single glucose moiety. This finding is significant for applications where potent, direct antioxidant activity is desired.

CompoundAntioxidant AssayIC50 (µg/mL)Reference
This compound DPPH Radical Scavenging4.10[3]
Cyanidin 3-Glucoside DPPH Radical Scavenging7.40[3]
Delphinidin 3-SambubiosideDPPH Radical Scavenging2.80[3]
Delphinidin 3-GlucosideDPPH Radical Scavenging6.20[3]
Trolox (Reference)DPPH Radical Scavenging7.39[3]
Ascorbic Acid (Reference)DPPH Radical Scavenging7.60[3]

Experimental Protocols

To facilitate further research and direct comparison, detailed methodologies for common antioxidant assays are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical. The reduction of the DPPH radical is monitored by the decrease in its absorbance at 517 nm.

Protocol:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.

  • Sample Preparation: Prepare various concentrations of the test compounds (this compound and cyanidin 3-glucoside) in methanol.

  • Reaction: In a 96-well microplate, add 20 µL of the sample or a standard antioxidant (e.g., Trolox, ascorbic acid) to each well.

  • Add 180 µL of the DPPH working solution to each well and mix thoroughly.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined from a plot of inhibition percentage against sample concentration.[3]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ is measured by the decrease in its absorbance at 734 nm.

Protocol:

  • Preparation of ABTS Radical Cation (ABTS•+): Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours.

  • Working Solution: Dilute the ABTS•+ solution with ethanol (B145695) or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare various concentrations of the test compounds in the same solvent used for dilution.

  • Reaction: In a 96-well microplate, add 10 µL of the sample or a standard (e.g., Trolox) to each well.

  • Add 190 µL of the ABTS•+ working solution to each well and mix.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 6 minutes).

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: The percentage of ABTS•+ scavenging activity is calculated similarly to the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant activity as a 1 mM concentration of the substance under investigation.[4][5]

Experimental Workflow Diagrams

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis DPPH_sol 0.1 mM DPPH in Methanol Mix Mix Sample (20 µL) & DPPH (180 µL) DPPH_sol->Mix Sample_sol Test Compound Solutions Sample_sol->Mix Incubate Incubate 30 min (Dark, RT) Mix->Incubate Measure Measure Absorbance @ 517 nm Incubate->Measure Calculate Calculate % Inhibition & IC50 Measure->Calculate ABTS_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis ABTS_stock 7 mM ABTS ABTS_radical ABTS•+ Solution (12-16h incubation) ABTS_stock->ABTS_radical K2S2O8_stock 2.45 mM K2S2O8 K2S2O8_stock->ABTS_radical Working_sol Diluted ABTS•+ (Abs ~0.7) ABTS_radical->Working_sol Mix Mix Sample (10 µL) & ABTS•+ (190 µL) Working_sol->Mix Sample_sol Test Compound Solutions Sample_sol->Mix Incubate Incubate 6 min (RT) Mix->Incubate Measure Measure Absorbance @ 734 nm Incubate->Measure Calculate Calculate % Inhibition & TEAC Measure->Calculate Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Anthocyanin Cyanidin Glycoside (e.g., C3S, C3G) Keap1_Nrf2 Keap1-Nrf2 Complex Anthocyanin->Keap1_Nrf2 induces dissociation ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 induces dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free releases Degradation Proteasomal Degradation Keap1_Nrf2->Degradation ubiquitination Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds to Transcription Gene Transcription ARE->Transcription Antioxidant_Enzymes Antioxidant Enzymes (HO-1, NQO1, GCL) Transcription->Antioxidant_Enzymes

References

A Comparative Analysis of the Bioactivities of Cyanidin 3-Sambubioside and Delphinidin 3-Sambubioside

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the biological activities of two prominent anthocyanins, Cyanidin (B77932) 3-sambubioside (C3S) and Delphinidin (B77816) 3-sambubioside (D3S). Both compounds are found in various edible plants, notably in the calyces of Hibiscus sabdariffa (Roselle), and are recognized for their potential health benefits, including antioxidant, anti-inflammatory, and anticancer properties.[1][2][3][4][5] This document is intended for researchers, scientists, and professionals in drug development seeking to understand the nuanced differences in the bioactivity of these closely related molecules.

Comparative Bioactivity Data

The following table summarizes the quantitative data on the antioxidant activities of Cyanidin 3-sambubioside and Delphinidin 3-sambubioside.

Bioactivity AssayThis compoundDelphinidin 3-sambubiosideReference CompoundSource
DPPH Radical Scavenging (IC50 in µg/g) 4.102.80Ascorbic Acid (7.60), Trolox (7.39)[1]

In-Depth Bioactivity Comparison

Antioxidant Activity

Both C3S and D3S exhibit potent antioxidant properties by scavenging free radicals.[1] Experimental data from DPPH radical scavenging assays indicate that Delphinidin 3-sambubioside has a lower IC50 value (2.80 µg/g) compared to this compound (4.10 µg/g), suggesting that D3S is a more potent antioxidant in this particular assay.[1] Both compounds demonstrated stronger radical scavenging activity than the reference standards, ascorbic acid and trolox.[1] The superior antioxidant capacity of delphinidin-based anthocyanins is often attributed to the presence of an additional hydroxyl group on the B-ring of the anthocyanidin backbone, which enhances their ability to donate hydrogen atoms or electrons to neutralize free radicals.[1]

Anti-inflammatory Activity

Delphinidin 3-sambubioside has been shown to possess significant anti-inflammatory properties.[6][7] In a study using a lipopolysaccharide (LPS)-induced inflammatory model in RAW264.7 macrophage cells, D3S reduced the levels of key inflammatory mediators, including nitric oxide (NO), interleukin-6 (IL-6), monocyte chemoattractant protein-1 (MCP-1), and tumor necrosis factor-alpha (TNF-α).[6][7] The underlying mechanism for this anti-inflammatory action involves the downregulation of the NF-κB and MEK1/2-ERK1/2 signaling pathways.[6][7][8] In animal models, D3S also attenuated LPS-induced paw edema in mice and reduced serum levels of IL-6, MCP-1, and TNF-α.[6][7]

While specific studies directly comparing the anti-inflammatory effects of C3S and D3S are limited, cyanidin-based anthocyanins, in general, are well-documented for their anti-inflammatory effects, often acting through similar pathways like inhibiting NF-κB activation.[9][10][11] For instance, cyanidin and its glycosides have been shown to inhibit the production of pro-inflammatory cytokines like TNF-α and IL-6.[9]

Anti-cancer Activity

Both anthocyanins have demonstrated potential as anti-cancer agents, though they may act on different cancer types and through varied mechanisms.

Delphinidin 3-sambubioside has been reported to induce apoptosis in human leukemia cells (HL-60).[12][13] This process is characterized by DNA fragmentation and the activation of caspases-3, -8, and -9.[12] The apoptotic mechanism is linked to an increase in intracellular reactive oxygen species (ROS), leading to mitochondrial dysfunction.[12][13] Delphinidin and its glycosides, in general, have been studied for their anticancer activities against various cancers, including prostate cancer, where they can induce apoptosis and suppress cell growth.[14][15]

This compound has been shown to inhibit metastasis in breast cancer cells (MDA-MB-231).[16][17] It achieves this by downregulating the expression and secretion of matrix metalloproteinase-9 (MMP-9), an enzyme crucial for cancer cell invasion.[16] This inhibitory effect is associated with the suppression of Akt phosphorylation.[16] Other cyanidin glycosides, like cyanidin-3-glucoside, have also been found to induce apoptosis in breast cancer cells and inhibit tumor growth in animal models.[18][19]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of a compound to act as a free radical scavenger.

  • Reagent Preparation: A stock solution of DPPH is prepared in methanol.

  • Reaction Mixture: The test compound (this compound or Delphinidin 3-sambubioside) at various concentrations is added to the DPPH solution.

  • Incubation: The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).[20]

  • Measurement: The absorbance of the solution is measured spectrophotometrically at a specific wavelength (typically around 517 nm).

  • Calculation: The percentage of DPPH radical scavenging activity is calculated by comparing the absorbance of the sample to that of a control (DPPH solution without the test compound). The IC50 value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is then determined.[1]

Nitric Oxide (NO) Production Inhibition Assay in RAW 264.7 Macrophages

This assay assesses the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of nitric oxide, a key inflammatory mediator.[21][22]

  • Cell Culture: RAW 264.7 macrophage-like cells are cultured in a suitable medium and seeded in 96-well plates.[21]

  • Treatment: The cells are pre-treated with various concentrations of the test compound for a specific duration.

  • Stimulation: The cells are then stimulated with an inflammatory agent, typically lipopolysaccharide (LPS), to induce the production of NO.[23][24]

  • Incubation: The plates are incubated for a further 24 hours.

  • NO Measurement: The concentration of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured using the Griess reagent.[23] The absorbance is read at approximately 540 nm.

  • Analysis: The percentage of NO production inhibition is calculated relative to LPS-stimulated cells without the test compound. Cell viability is often concurrently assessed using an MTT assay to ensure that the observed inhibition is not due to cytotoxicity.[21]

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cell Viability Assay

This colorimetric assay is used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[25][26][27][28]

  • Cell Seeding: Cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.[28]

  • Compound Treatment: The cells are then treated with various concentrations of the test compound and incubated for a predetermined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: An MTT solution is added to each well, and the plate is incubated for a few hours (typically 2-4 hours) to allow for the formation of formazan (B1609692) crystals by mitochondrial dehydrogenases in viable cells.[27][28]

  • Solubilization: The culture medium is removed, and a solubilizing agent (such as DMSO or an SDS-HCl solution) is added to dissolve the purple formazan crystals.[25][28]

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of around 570 nm.[26][28]

  • Data Analysis: The cell viability is expressed as a percentage relative to the untreated control cells.

Visualizations: Signaling Pathways and Workflows

The following diagrams illustrate a key signaling pathway involved in the anti-inflammatory effects of these compounds and a general experimental workflow for their bioactivity assessment.

anti_inflammatory_pathway cluster_NFkB NF-κB/IκB Complex cluster_nucleus Inside Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MEKK MEKK TLR4->MEKK IKK IKK TLR4->IKK MEK1_2 MEK1/2 MEKK->MEK1_2 ERK1_2 ERK1/2 MEK1_2->ERK1_2 Nucleus Nucleus ERK1_2->Nucleus Translocation IkB IκB IKK->IkB P NFkB NF-κB NFkB->Nucleus Translocation NFkB_n NF-κB ERK1_2_n ERK1/2 Inflammatory_Genes Inflammatory Genes (iNOS, TNF-α, IL-6) D3S Delphinidin 3-sambubioside D3S->MEK1_2 D3S->IKK NFkB_n->Inflammatory_Genes ERK1_2_n->Inflammatory_Genes

Caption: Anti-inflammatory signaling pathway inhibited by Delphinidin 3-sambubioside.

experimental_workflow start Start: Compound Isolation/ Synthesis (C3S & D3S) in_vitro In Vitro Bioactivity Screening start->in_vitro antioxidant Antioxidant Assays (DPPH, ABTS, ORAC) in_vitro->antioxidant anti_inflammatory Anti-inflammatory Assays (NO, Cytokine Production) in_vitro->anti_inflammatory anti_cancer Anti-cancer Assays (MTT, Apoptosis, Invasion) in_vitro->anti_cancer mechanistic Mechanistic Studies antioxidant->mechanistic anti_inflammatory->mechanistic anti_cancer->mechanistic pathway_analysis Signaling Pathway Analysis (Western Blot, PCR) mechanistic->pathway_analysis in_vivo In Vivo Validation pathway_analysis->in_vivo animal_models Animal Models (Inflammation, Cancer) in_vivo->animal_models conclusion Conclusion: Comparative Efficacy Assessment animal_models->conclusion

Caption: General experimental workflow for comparing the bioactivity of C3S and D3S.

Conclusion

These findings highlight that subtle structural differences between these two molecules—specifically, the number of hydroxyl groups on the B-ring—can lead to significant variations in their biological activities and mechanisms of action. Further head-to-head comparative studies are warranted to fully elucidate their respective potencies across a broader range of biological assays and disease models. Such research will be invaluable for guiding the development of these natural compounds into effective therapeutic agents.

References

Unveiling the Anti-Inflammatory Prowess of Cyanidin Glycosides: A Head-to-Head Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced anti-inflammatory potential of different cyanidin (B77932) glycosides is crucial for advancing therapeutic strategies. This guide provides an objective comparison of the in vitro anti-inflammatory activities of various cyanidin glycosides, supported by experimental data and detailed methodologies.

Cyanidin, a prominent anthocyanidin, is abundant in pigmented fruits and vegetables. Its glycosidic forms, such as cyanidin-3-glucoside (C3G) and cyanidin-3-rutinoside (B1257026) (C3R), are the most common in nature and have garnered significant attention for their potent anti-inflammatory properties. These compounds exert their effects by modulating key signaling pathways and reducing the production of pro-inflammatory mediators. This guide delves into a head-to-head comparison of their efficacy in various anti-inflammatory assays.

Comparative Anti-Inflammatory Activity

The following table summarizes the quantitative data on the inhibitory effects of different cyanidin glycosides on key inflammatory markers. The data is compiled from various studies to provide a comparative overview.

Cyanidin GlycosideAssayCell LineInducerConcentration% Inhibition / EffectReference
Cyanidin-3-glucoside (C3G) Nitric Oxide (NO) ProductionRAW 264.7LPS5, 10, 20 µg/mLSignificant dose-dependent reduction[1]
iNOS Protein ExpressionRAW 264.7LPS5, 10, 20 µg/mLDose-dependent decrease[1]
COX-2 Protein ExpressionRAW 264.7LPS5, 10, 20 µg/mLDose-dependent decrease[1]
TNF-α SecretionTHP-1LPS (1 ng/mL)0.05, 0.5 µMSignificant inhibition[2]
IL-6 SecretionTHP-1LPS (1 ng/mL)0.05, 0.5 µMSignificant inhibition[2]
Cyanidin-3-rutinoside (C3R) Nitric Oxide (NO) ProductionRAW 264.7LPS5, 10, 20 µg/mLSignificant dose-dependent reduction[1]
iNOS Protein ExpressionRAW 264.7LPS5, 10, 20 µg/mLDose-dependent decrease[1]
COX-2 Protein ExpressionRAW 264.7LPS5, 10, 20 µg/mLDose-dependent decrease[1]
Cyanidin Chloride NF-κB ActivationHCT116, HT29, SW620TNF-α50 µMSuppression[3]
Delphinidin Osteoclast DifferentiationCo-cultureIL-1, LPS120 µMPotent inhibition (more than cyanidin)[4]

Note: A direct comparison of IC50 values across a wide range of cyanidin glycosides for anti-inflammatory markers is limited in the current literature. The presented data showcases the dose-dependent inhibitory effects observed in specific studies.

Key Signaling Pathway: NF-κB Inhibition

A primary mechanism through which cyanidin glycosides exert their anti-inflammatory effects is by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway.[3][5] This pathway is a central regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including those for cytokines like TNF-α and IL-6, as well as enzymes such as iNOS and COX-2.

In an unstimulated state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by inflammatory signals like Lipopolysaccharide (LPS) or TNF-α, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows NF-κB to translocate to the nucleus, where it binds to DNA and initiates the transcription of pro-inflammatory genes. Cyanidin glycosides have been shown to interfere with this cascade, primarily by inhibiting the phosphorylation of IκBα, thereby preventing NF-κB activation.[2]

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS/TNF-α LPS/TNF-α Receptor Receptor LPS/TNF-α->Receptor IKK IKK Receptor->IKK activates IκBα IκBα IKK->IκBα phosphorylates p-IκBα p-IκBα (Degradation) IκBα->p-IκBα NF-κB NF-κB NF-κB_nuc NF-κB NF-κB->NF-κB_nuc translocates p-IκBα->NF-κB releases Cyanidin\nGlycosides Cyanidin Glycosides Cyanidin\nGlycosides->IKK inhibits Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS, COX-2) NF-κB_nuc->Gene_Expression activates

Figure 1: Simplified NF-κB signaling pathway and the inhibitory action of cyanidin glycosides.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are the protocols for key in vitro anti-inflammatory assays.

Cell Culture and Treatment
  • Cell Line: Murine macrophage cell line RAW 264.7 or human monocytic cell line THP-1 are commonly used.

  • Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment: Cells are typically pre-treated with various concentrations of cyanidin glycosides for 1-2 hours before stimulation with an inflammatory agent like lipopolysaccharide (LPS) (e.g., 1 µg/mL for RAW 264.7 cells or 1 ng/mL for THP-1 cells) for a specified period (e.g., 24 hours).[6][7]

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the accumulation of nitrite (B80452), a stable product of NO, in the cell culture supernatant.

  • Cell Seeding: Seed RAW 264.7 cells (e.g., 1.8 x 10^5 cells/well) in a 96-well plate and incubate for 1-2 hours to allow for cell adherence.[6]

  • Pre-treatment: Treat the cells with varying concentrations of cyanidin glycosides for 1 hour.

  • Stimulation: Add LPS (1 µg/mL) to the wells and incubate for 24 hours.

  • Sample Collection: Collect the cell culture supernatant.

  • Griess Reaction: Mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of equal parts of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).[8]

  • Measurement: After a 10-15 minute incubation at room temperature, measure the absorbance at 520-550 nm using a microplate reader.[6][8]

  • Quantification: Determine the nitrite concentration by comparing the absorbance to a standard curve prepared with sodium nitrite.

Cytokine Measurement (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive method for quantifying the concentration of specific cytokines (e.g., TNF-α, IL-6) in cell culture supernatants.

  • Plate Coating: Coat a 96-well plate with a capture antibody specific for the cytokine of interest and incubate overnight at 4°C.

  • Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

  • Sample Incubation: Add cell culture supernatants and standards to the wells and incubate for 2 hours at room temperature.

  • Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for the cytokine. Incubate for 1-2 hours at room temperature.

  • Enzyme Conjugate: Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 20-30 minutes at room temperature.

  • Substrate Addition: Wash the plate and add a substrate solution (e.g., TMB). Incubate in the dark until a color develops.

  • Stop Reaction: Stop the reaction with a stop solution (e.g., 2N H2SO4).

  • Measurement: Read the absorbance at 450 nm using a microplate reader.

  • Quantification: Calculate the cytokine concentration from the standard curve.

Western Blot Analysis for iNOS and COX-2

Western blotting is used to detect and quantify the expression levels of specific proteins like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • Electrophoresis: Separate equal amounts of protein on an SDS-polyacrylamide gel.

  • Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for iNOS, COX-2, and a loading control (e.g., β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantification: Densitometrically quantify the band intensities and normalize to the loading control.

Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the anti-inflammatory effects of cyanidin glycosides in vitro.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Anti-inflammatory Assays cluster_analysis Data Analysis Cell_Culture Cell Culture (RAW 264.7 or THP-1) Pre-treatment Pre-treatment with Cyanidin Glycosides Cell_Culture->Pre-treatment Stimulation Inflammatory Stimulation (LPS) Pre-treatment->Stimulation NO_Assay Nitric Oxide (NO) Production Assay (Griess Assay) Stimulation->NO_Assay Cytokine_Assay Cytokine Measurement (ELISA for TNF-α, IL-6) Stimulation->Cytokine_Assay Protein_Expression Protein Expression Analysis (Western Blot for iNOS, COX-2) Stimulation->Protein_Expression Data_Quantification Data Quantification and Statistical Analysis NO_Assay->Data_Quantification Cytokine_Assay->Data_Quantification Protein_Expression->Data_Quantification Results Comparative Efficacy of Cyanidin Glycosides Data_Quantification->Results

Figure 2: General experimental workflow for in vitro anti-inflammatory assays of cyanidin glycosides.

References

A Comparative Guide to the Validation of Cell-Based Assays for Cyanidin 3-Sambubioside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various cell-based and alternative assays for the validation of Cyanidin 3-sambubioside's biological activity. The objective is to offer a clear, data-driven resource to aid in the selection of appropriate assays for research and drug development purposes. This document outlines detailed experimental protocols, presents quantitative data for performance comparison, and visualizes key biological pathways and experimental workflows.

Introduction to this compound

This compound is a naturally occurring anthocyanin found in various pigmented fruits and vegetables. It is recognized for a range of biological activities, including antioxidant, anti-inflammatory, anti-angiogenic, and anti-metastatic effects. The validation of assays to quantify these activities is crucial for the development of this compound as a potential therapeutic agent.

Data Presentation: A Comparative Overview of Assay Performance

The following tables summarize quantitative data for various assays used to evaluate the bioactivity of this compound and related anthocyanins. These tables are designed to facilitate a direct comparison of the performance and sensitivity of different methods.

Table 1: Comparison of Cell Viability Assays

Assay TypePrincipleTest SystemEndpointTypical IC50 Range for AnthocyaninsAdvantagesDisadvantages
MTT Reduction of tetrazolium salt by mitochondrial dehydrogenases in viable cells.Various cancer cell lines (e.g., MDA-MB-231)Colorimetric (absorbance at 570 nm)100-500 µMInexpensive, widely used.Potential for interference from antioxidant compounds, endpoint assay.[1]
XTT Reduction of tetrazolium salt to a soluble formazan (B1609692) product by viable cells.Various cancer cell linesColorimetric (absorbance at 450 nm)Similar to MTTHigher sensitivity than MTT, soluble product.Can be affected by superoxide (B77818) formation.[2]
CellTiter-Glo® Measures ATP levels in viable cells using a luciferase reaction.Various cell linesLuminescenceData not available for C3SHigh sensitivity, fast.More expensive than colorimetric assays.
Trypan Blue Exclusion Staining of non-viable cells with a permeable dye.Various cell linesManual or automated cell countingNot typically used for IC50Direct measure of cell membrane integrity.Low throughput, subjective.

Table 2: Comparison of Anti-Inflammatory and Anti-Angiogenic Assays

Assay TypePrincipleTest SystemEndpointTypical IC50 for AnthocyaninsAdvantagesDisadvantages
Nitric Oxide (NO) Production Assay Measurement of nitrite (B80452), a stable product of NO, using the Griess reagent.LPS-stimulated RAW 264.7 macrophagesColorimetric (absorbance at 540 nm)20-100 µM (for related compounds)[3]Simple, reproducible, relevant to inflammation.Indirect measure of NO, potential for compound interference.
Tube Formation Assay Assessment of the ability of endothelial cells to form capillary-like structures on a basement membrane matrix.Human Umbilical Vein Endothelial Cells (HUVECs)Microscopic quantification of tube length, branching points.Qualitative inhibition observedPhysiologically relevant model of angiogenesis.[4]Subjective analysis, variability in matrix preparations.
Western Blot for Akt Phosphorylation Detection of the phosphorylation status of Akt, a key signaling protein.Various cell lines (e.g., MDA-MB-231)Densitometric analysis of protein bandsDose-dependent inhibitionProvides mechanistic insight.Semi-quantitative, labor-intensive.

Table 3: Comparison of Non-Cell-Based (Alternative) Assays

Assay TypePrincipleEndpointIC50 for this compoundAdvantagesDisadvantages
DPPH Radical Scavenging Assay Measures the ability of an antioxidant to scavenge the stable DPPH radical.Spectrophotometric (absorbance at 517 nm)4.10 µg/mL[5]Simple, rapid, and inexpensive for screening antioxidant activity.Not representative of biological systems.
Oxygen Radical Absorbance Capacity (ORAC) Measures the antioxidant's ability to quench peroxyl radicals.FluorometricData not availableMore biologically relevant than DPPH for some radical species.Requires specialized equipment.
MMP-9 Enzymatic Assay Measures the inhibition of the enzymatic activity of matrix metalloproteinase-9.Fluorometric or colorimetricData not availableDirect measure of enzyme inhibition, provides mechanistic insight.Does not account for cellular uptake or metabolism.

Signaling Pathways and Experimental Workflows

Akt Signaling Pathway

This compound has been shown to inhibit the phosphorylation of Akt, a key protein in a signaling pathway that regulates cell survival, proliferation, and angiogenesis.[6]

Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt PDK1 PDK1 PDK1->Akt pAkt p-Akt (Active) Akt->pAkt phosphorylation Downstream Downstream Targets (Cell Survival, Proliferation, Angiogenesis) pAkt->Downstream C3S This compound C3S->Akt inhibits

Caption: Akt signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Cell-Based Assay Validation

The following diagram illustrates a typical workflow for the validation of a cell-based assay to assess the bioactivity of this compound.

Assay_Validation_Workflow start Start assay_dev Assay Development (Cell line selection, reagent optimization) start->assay_dev pre_val Pre-Validation (Feasibility, preliminary range finding) assay_dev->pre_val validation Full Validation pre_val->validation accuracy Accuracy validation->accuracy precision Precision (Repeatability, Intermediate) validation->precision linearity Linearity & Range validation->linearity specificity Specificity validation->specificity robustness Robustness validation->robustness doc Documentation & SOP validation->doc end End doc->end

Caption: General workflow for the validation of a cell-based assay.

Experimental Protocols

Detailed methodologies for the key assays are provided below. These protocols serve as a starting point and may require optimization for specific cell lines and experimental conditions.

1. Cell Viability Assay (MTT)

  • Principle: Measures the metabolic activity of cells, which reflects their viability.

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Treat cells with various concentrations of this compound for 24-72 hours.

    • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control.

2. Nitric Oxide (NO) Production Assay

  • Principle: Quantifies the amount of nitrite, a stable metabolite of NO, in cell culture supernatants using the Griess reagent.

  • Procedure:

    • Seed RAW 264.7 macrophages in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere.

    • Pre-treat the cells with various concentrations of this compound for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce NO production.

    • Collect the cell culture supernatant.

    • Mix equal volumes of the supernatant and Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

    • Incubate for 10 minutes at room temperature.

    • Measure the absorbance at 540 nm.

    • Determine the nitrite concentration using a sodium nitrite standard curve.

3. Endothelial Tube Formation Assay

  • Principle: Assesses the ability of endothelial cells to form capillary-like structures, a key step in angiogenesis.

  • Procedure:

    • Coat a 96-well plate with a basement membrane matrix (e.g., Matrigel) and allow it to solidify at 37°C.

    • Seed Human Umbilical Vein Endothelial Cells (HUVECs) onto the matrix-coated wells in the presence of various concentrations of this compound.

    • Incubate for 6-18 hours to allow for tube formation.

    • Visualize the tube-like structures using a microscope.

    • Quantify angiogenesis by measuring parameters such as the total tube length, number of junctions, and number of branches using image analysis software.

4. Western Blot for Akt Phosphorylation

  • Principle: Detects the levels of phosphorylated Akt (p-Akt) as an indicator of Akt pathway activation.

  • Procedure:

    • Treat cells with this compound for the desired time.

    • Lyse the cells and determine the protein concentration of the lysates.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with a primary antibody specific for p-Akt (e.g., p-Akt Ser473).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

    • Quantify the band intensity using densitometry and normalize to a loading control (e.g., β-actin) and total Akt.[7][8][9][10]

Conclusion

The selection of an appropriate assay for the validation of this compound's bioactivity depends on the specific research question and the desired endpoint. Cell-based assays provide a more physiologically relevant context compared to non-cell-based methods. For assessing overall cytotoxicity, MTT or XTT assays are suitable starting points, with the caveat of potential interference from the compound's antioxidant properties. For investigating specific mechanisms, assays such as the NO production assay for anti-inflammatory effects, the tube formation assay for anti-angiogenic activity, and Western blotting for signaling pathway analysis are highly informative. A thorough validation of any chosen assay, encompassing parameters of accuracy, precision, linearity, specificity, and robustness, is paramount to ensure reliable and reproducible data. This guide provides the foundational information to assist researchers in making informed decisions for their studies on this compound.

References

A Comparative Guide to Antibody Cross-Reactivity in Immunoassays for Cyanidin 3-Sambubioside Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the quantification of specific anthocyanins, the accuracy of immunoassay data is paramount. This guide provides a comparative analysis of the anticipated cross-reactivity of antibodies in immunoassays designed for Cyanidin (B77932) 3-sambubioside. Due to the current lack of commercially available antibodies specifically targeting Cyanidin 3-sambubioside, this document infers potential cross-reactivity based on structural similarities to other anthocyanins and provides detailed experimental protocols to empower researchers to validate antibody specificity.

Understanding Antibody Specificity for Small Molecules

Immunoassays for small molecules like this compound typically employ a competitive format. The specificity of these assays is critically dependent on the antibody's ability to distinguish the target analyte from structurally similar molecules. Cross-reactivity occurs when an antibody binds to compounds other than the target analyte, leading to inaccurate quantification. For anthocyanins, which share a common flavonoid backbone, the nature of the aglycone (the core flavonoid structure) and the identity and linkage of the sugar moieties are key determinants of antibody recognition.

The development of highly specific monoclonal antibodies for flavonoid glycosides has shown that the design of the immunogen is crucial. For instance, the site of conjugation of the hapten (the small molecule) to a carrier protein can significantly influence the specificity of the resulting antibody. Therefore, an antibody raised against this compound would be expected to show some degree of cross-reactivity with other cyanidin glycosides and potentially other anthocyanins.

Predicted Cross-Reactivity of Anti-Cyanidin 3-Sambubioside Antibodies

While experimental data for an anti-Cyanidin 3-sambubioside antibody is not yet available, we can predict its cross-reactivity profile based on the structural characteristics of related anthocyanins. The key structural features of this compound are the cyanidin aglycone and the sambubioside sugar moiety (a disaccharide of xylose and glucose) attached at the 3-position.

An antibody raised against this compound is expected to have the highest affinity for the target molecule. Cross-reactivity with other compounds will likely decrease as their structure deviates from this compound.

Key Predicted Cross-Reactivity Patterns:

  • High Cross-Reactivity: Anthocyanins with the same cyanidin aglycone but with similar disaccharide moieties at the 3-position (e.g., Cyanidin 3-rutinoside) are likely to show significant cross-reactivity.

  • Moderate Cross-Reactivity: Anthocyanins with the cyanidin aglycone and a monosaccharide at the 3-position (e.g., Cyanidin 3-glucoside) will likely exhibit moderate cross-reactivity. The antibody may still recognize the core cyanidin structure.

  • Low to Negligible Cross-Reactivity: Anthocyanins with different aglycones (e.g., Pelargonidin, Delphinidin) or with sugar moieties at different positions are expected to have low to negligible cross-reactivity. The change in the core flavonoid structure is a major determinant for antibody binding.

Data Presentation: A Model for Comparison

The following table provides an illustrative example of how cross-reactivity data for a hypothetical anti-Cyanidin 3-sambubioside antibody could be presented. The percentage cross-reactivity is typically calculated from the IC50 values (the concentration of the analyte that causes 50% inhibition of the signal in a competitive immunoassay).

Formula for Calculating Cross-Reactivity:

% Cross-Reactivity = (IC50 of this compound / IC50 of Cross-Reactant) x 100

Table 1: Illustrative Cross-Reactivity of a Hypothetical Anti-Cyanidin 3-Sambubioside Antibody

CompoundStructureAglyconeGlycoside Moiety (at C3)Predicted % Cross-Reactivity
This compound Target Analyte Cyanidin Sambubioside 100%
Cyanidin 3-rutinosideStructurally SimilarCyanidinRutinoside~75-90%
Cyanidin 3-glucosideStructurally SimilarCyanidinGlucose~40-60%
Cyanidin (Aglycone)Structurally SimilarCyanidinNone~10-20%
Pelargonidin 3-glucosideDifferent AglyconePelargonidinGlucose<5%
Delphinidin 3-glucosideDifferent AglyconeDelphinidinGlucose<5%
Quercetin 3-glucosideDifferent Flavonoid ClassQuercetinGlucose<1%

Note: The data in this table is hypothetical and serves as a guide for researchers. Actual cross-reactivity must be determined experimentally.

Mandatory Visualizations

Signaling Pathway: Anthocyanin Biosynthesis

The biosynthesis of anthocyanins involves a series of enzymatic steps starting from the general phenylpropanoid pathway. Understanding this pathway helps to appreciate the structural relationships between different flavonoids.

Anthocyanin_Biosynthesis cluster_phenylpropanoid Phenylpropanoid Pathway cluster_flavonoid Flavonoid Biosynthesis cluster_glycosylation Glycosylation Phenylalanine Phenylalanine Cinnamic acid Cinnamic acid Phenylalanine->Cinnamic acid PAL p-Coumaric acid p-Coumaric acid Cinnamic acid->p-Coumaric acid C4H p-Coumaroyl-CoA p-Coumaroyl-CoA p-Coumaric acid->p-Coumaroyl-CoA 4CL Naringenin chalcone Naringenin chalcone p-Coumaroyl-CoA->Naringenin chalcone CHS Naringenin Naringenin Naringenin chalcone->Naringenin CHI Dihydrokaempferol Dihydrokaempferol Naringenin->Dihydrokaempferol F3H Leucopelargonidin Leucopelargonidin Dihydrokaempferol->Leucopelargonidin DFR Dihydroquercetin Dihydroquercetin Dihydrokaempferol->Dihydroquercetin F3'H Pelargonidin Pelargonidin Leucopelargonidin->Pelargonidin ANS Leucocyanidin Leucocyanidin Dihydroquercetin->Leucocyanidin DFR Dihydromyricetin Dihydromyricetin Dihydroquercetin->Dihydromyricetin F3'5'H Cyanidin Cyanidin Leucocyanidin->Cyanidin ANS Cyanidin 3-glucoside Cyanidin 3-glucoside Cyanidin->Cyanidin 3-glucoside UFGT Leucodelphinidin Leucodelphinidin Dihydromyricetin->Leucodelphinidin DFR Delphinidin Delphinidin Leucodelphinidin->Delphinidin ANS This compound This compound Cyanidin 3-glucoside->this compound Glycosyl- transferase

Caption: Simplified pathway of anthocyanin biosynthesis.

Experimental Workflow: Competitive ELISA

A competitive Enzyme-Linked Immunosorbent Assay (ELISA) is the recommended method for quantifying small molecules like this compound.

Competitive_ELISA_Workflow cluster_steps Competitive ELISA Protocol A 1. Coating: Plate is coated with this compound-protein conjugate. B 2. Blocking: Unbound sites on the plate are blocked. A->B C 3. Competition: Sample/Standard (containing free C3S) and primary antibody are added. B->C D 4. Incubation & Washing: Free C3S competes with coated C3S for antibody binding. Unbound reagents are washed away. C->D E 5. Detection: Enzyme-conjugated secondary antibody is added, which binds to the primary antibody. D->E F 6. Substrate Addition: Substrate is added, and the enzyme catalyzes a color change. E->F G 7. Measurement: Absorbance is read. Signal is inversely proportional to the concentration of C3S in the sample. F->G

Caption: Workflow of a competitive ELISA for this compound.

Logical Relationship: Structural Comparison of Anthocyanins

The potential for cross-reactivity is directly related to the structural similarity between the target analyte and other compounds.

Caption: Structural relationships and predicted cross-reactivity.

Experimental Protocols

The following is a detailed protocol for a competitive ELISA to determine the concentration of this compound and to assess the cross-reactivity of the antibody.

Materials and Reagents
  • High-binding 96-well microtiter plates

  • This compound (analytical standard)

  • Structurally related anthocyanins for cross-reactivity testing

  • Primary antibody against this compound

  • Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-rabbit IgG)

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash buffer (e.g., PBS with 0.05% Tween 20)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Assay buffer (e.g., PBS)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2 M H₂SO₄)

  • Microplate reader

Procedure
  • Preparation of Coating Antigen:

    • This compound needs to be conjugated to a carrier protein (e.g., BSA or ovalbumin) to create the coating antigen. This is a crucial step and may require specialized bioconjugation chemistry.

  • Plate Coating:

    • Dilute the this compound-protein conjugate to an optimal concentration (e.g., 1-10 µg/mL) in coating buffer.

    • Add 100 µL of the diluted coating antigen to each well of the microtiter plate.

    • Incubate overnight at 4°C.

    • Wash the plate three times with wash buffer.

  • Blocking:

    • Add 200 µL of blocking buffer to each well.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate three times with wash buffer.

  • Competitive Reaction:

    • Prepare serial dilutions of the this compound standard and the potential cross-reactants in assay buffer.

    • In separate tubes, mix 50 µL of each standard or sample dilution with 50 µL of the diluted primary antibody.

    • Incubate this mixture for 30 minutes at room temperature.

    • Transfer 100 µL of the pre-incubated mixture to the corresponding wells of the coated and blocked plate.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate five times with wash buffer.

  • Detection:

    • Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well.

    • Incubate for 1 hour at room temperature.

    • Wash the plate five times with wash buffer.

  • Signal Development and Measurement:

    • Add 100 µL of the substrate solution to each well.

    • Incubate in the dark at room temperature for 15-30 minutes, or until sufficient color development.

    • Add 50 µL of stop solution to each well to stop the reaction.

    • Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance against the logarithm of the this compound concentration. A sigmoidal curve is expected.

    • Determine the IC50 value for this compound and each of the potential cross-reactants.

    • Calculate the percentage cross-reactivity for each compound using the formula provided earlier.

Conclusion

While direct experimental data on the cross-reactivity of antibodies for this compound analysis is currently limited, a predictive assessment based on structural similarity provides a valuable framework for researchers. The provided experimental protocol for a competitive ELISA offers a robust method for determining the concentration of this compound and for empirically validating the specificity of the antibodies used. By carefully assessing cross-reactivity, scientists can ensure the accuracy and reliability of their immunoassay data in the analysis of this and other important anthocyanins.

A Comparative Analysis of Extraction Methods for Cyanidin 3-Sambubioside

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient extraction of specific bioactive compounds is a critical first step. Cyanidin (B77932) 3-sambubioside, a prominent anthocyanin found in sources like Roselle (Hibiscus sabdariffa), elderberries, and purple potatoes, is of particular interest due to its potent antioxidant properties and potential health benefits. The choice of extraction method significantly impacts the yield, purity, and stability of the final product. This guide provides an objective comparison of various extraction techniques for Cyanidin 3-sambubioside, supported by experimental data and detailed protocols.

Overview of Extraction Techniques

Several methods are employed for the extraction of anthocyanins, ranging from traditional solvent-based techniques to more modern, green technologies. The most common methods include Conventional Solvent Extraction (CSE), Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), and advanced techniques like Deep Eutectic Solvent (DES) Extraction and Supercritical Fluid Extraction (SFE). Each method has distinct advantages and disadvantages concerning efficiency, solvent consumption, extraction time, and environmental impact.

Quantitative Comparison of Extraction Methods

The efficacy of different extraction methods can be evaluated based on key performance indicators such as yield, extraction time, and the specific conditions required. The following table summarizes quantitative data from various studies to facilitate a direct comparison.

Extraction MethodPlant SourceKey ParametersYield of this compound (or Total Anthocyanins)PurityReference
Conventional Solvent Extraction (CSE) Black RiceSolvent: Methanol (B129727) acidified with 1.0 N HCl (85:15, v/v)Data not specified for individual anthocyaninsNot specified[1]
Purple LettuceSolvent: Citric acid-sodium citrate (B86180) buffer (pH 3); Temp: 50°C; Time: 60 min; S/L Ratio: 1:30 g/mL86.8% dissolution rateNot specified[2]
Ultrasound-Assisted Extraction (UAE) Litchi PericarpSolvent: 54.1% Ethanol (B145695); Power: 240 W; Time: 34.5 minOptimized for Cyanidin 3-rutinoside, a similar compoundNot specified[3]
Blueberry Wine ResiduesSolvent: Deep Eutectic Solvent; Power: 380 W; Temp: 55°C; Time: 40 min9.32 ± 0.08 mg/g (Total Anthocyanins)92.81% (Cyanidin-3-rutinoside after purification)[4]
Microwave-Assisted Extraction (MAE) Hibiscus sabdariffaSolvent: Choline chloride:Oxalic acid (1:1) with 25% water; Temp: 80°C3.60 ± 0.03 mg/gNot specified[5]
Chinese BayberrySolvent: Not specified; Temp: 80°C; Time: 15 min; S/L Ratio: 1:50 g/mL2.95 ± 0.08 mg/g (Total Anthocyanins)Not specified[6][7]
Deep Eutectic Solvent (DES) Extraction Hibiscus sabdariffa (with Ultrasound)Solvent: Lactic acid-fructose (1:1) with 40% water; Temp: 80°C; Time: 40 min; S/L Ratio: 1:20 g/mL105.19% improvement over water extractionNot specified[8]
Black Bean PeelSolvent: Choline chloride-citric acid; Temp: 50°C; Time: 40 min; S/L Ratio: 1:20 g/mL61.00 ± 2.73 mg C3GE/100 g DWNot specified[9]
Supercritical Fluid Extraction (SFE) Jamun Fruit PulpFluid: Supercritical CO2; Co-solvent: Ethanol; Pressure: 162 bar; Temp: 50°COptimized for total anthocyanins and phenolicsNot specified[10]

Note: C3GE/100 g DW refers to mg of Cyanidin-3-glucoside equivalents per 100g of dry weight. S/L Ratio refers to the solid-to-liquid ratio.

Experimental Protocols and Workflows

Detailed methodologies are crucial for the replication and adaptation of extraction processes. Below are generalized protocols for the key extraction methods discussed, along with visual workflows.

Conventional Solvent Extraction (CSE)

This traditional method relies on the solvent's ability to dissolve the target compound through direct contact and diffusion.

Protocol:

  • Sample Preparation: The plant material (e.g., dried calyces of Hibiscus sabdariffa) is ground into a fine powder to increase the surface area for extraction.

  • Maceration: The powdered sample is mixed with an appropriate solvent, typically acidified methanol or ethanol, in a flask.[1][8]

  • Extraction: The mixture is agitated or left to stand for a prolonged period (several hours to days) at room temperature or with gentle heating.

  • Filtration: The mixture is filtered to separate the solid plant residue from the liquid extract containing the anthocyanins.

  • Solvent Evaporation: The solvent is removed from the extract, often using a rotary evaporator, to concentrate the crude anthocyanin extract.

  • Purification: The crude extract may be further purified using techniques like column chromatography to isolate this compound.[8]

CSE_Workflow start Plant Material prep Grinding start->prep mix Mixing with Solvent prep->mix extract Maceration / Agitation mix->extract filter Filtration extract->filter evap Solvent Evaporation filter->evap purify Purification (Optional) evap->purify end This compound Extract purify->end

Conventional Solvent Extraction Workflow
Ultrasound-Assisted Extraction (UAE)

UAE utilizes high-frequency sound waves to create cavitation bubbles in the solvent. The collapse of these bubbles near the plant cell walls causes disruption, enhancing solvent penetration and mass transfer.[4][11]

Protocol:

  • Sample Preparation: The plant material is ground into a powder.

  • Mixing: The sample is suspended in the extraction solvent in a vessel.

  • Ultrasonication: The vessel is placed in an ultrasonic bath or an ultrasonic probe is immersed in the mixture. The system is operated at a specific frequency (e.g., 20-100 kHz) and power (e.g., 100-1000 W) for a defined period (typically 20-60 minutes).[3][11] Temperature is often controlled to prevent thermal degradation of the anthocyanins.[4]

  • Separation: The extract is separated from the solid residue by centrifugation or filtration.

  • Concentration and Purification: The solvent is evaporated, and the crude extract can be purified as in the CSE method.

UAE_Workflow start Ground Plant Material mix Suspension in Solvent start->mix ultrasound Ultrasonication (Power, Time, Temp) mix->ultrasound separate Centrifugation / Filtration ultrasound->separate concentrate Solvent Removal separate->concentrate end Crude Anthocyanin Extract concentrate->end

Ultrasound-Assisted Extraction Workflow
Microwave-Assisted Extraction (MAE)

MAE uses microwave energy to heat the solvent and the moisture within the plant cells. This creates localized pressure, causing the cell walls to rupture and release the target compounds into the solvent. This method significantly reduces extraction time.[6][7]

Protocol:

  • Sample Preparation: Dried and powdered plant material is used.

  • Mixing: The sample is placed in a microwave-transparent vessel with the extraction solvent.

  • Microwave Irradiation: The vessel is placed in a microwave extractor and irradiated at a set power (e.g., 200-800 W) and temperature for a short duration (e.g., 5-20 minutes).[6][12]

  • Cooling and Separation: The vessel is cooled, and the extract is separated from the solid residue by filtration or centrifugation.

  • Concentration: The solvent is evaporated to yield the crude extract.

MAE_Workflow start Powdered Plant Material mix Mixing with Solvent in Vessel start->mix microwave Microwave Irradiation (Power, Time, Temp) mix->microwave cool Cooling microwave->cool separate Filtration cool->separate concentrate Solvent Evaporation separate->concentrate end Crude Anthocyanin Extract concentrate->end

Microwave-Assisted Extraction Workflow
Supercritical Fluid Extraction (SFE)

SFE employs a fluid at a temperature and pressure above its critical point, where it exhibits properties of both a liquid and a gas. Supercritical carbon dioxide (SC-CO₂) is commonly used due to its non-toxic, non-flammable nature and low critical temperature (31.1°C).[13][14]

Protocol:

  • Sample Loading: The ground plant material is packed into an extraction vessel.

  • Pressurization and Heating: CO₂ is pumped into the vessel and brought to supercritical conditions (e.g., >73.8 bar and >31.1°C).[13] A co-solvent like ethanol is often added to increase the polarity of the fluid and enhance anthocyanin solubility.[10]

  • Extraction: The supercritical fluid passes through the sample bed, dissolving the anthocyanins.

  • Depressurization: The resulting solution flows into a separator where the pressure is reduced. This causes the CO₂ to return to a gaseous state, leaving the extracted compounds behind.

  • Collection: The precipitated extract is collected from the separator. The CO₂ can be recycled.[14]

SFE_Workflow co2 CO2 Tank pump High-Pressure Pump co2->pump heater Heater pump->heater extractor Extraction Vessel (with Plant Material) heater->extractor Supercritical CO2 separator Separator extractor->separator CO2 + Extract collection Extract Collection separator->collection recycle CO2 Recycle separator->recycle Gaseous CO2 end Anthocyanin Extract collection->end recycle->co2

Supercritical Fluid Extraction Workflow

Conclusion

The selection of an optimal extraction method for this compound depends on the specific goals of the research or application, including desired yield, purity, processing time, and environmental considerations.

  • Conventional Solvent Extraction is simple and requires minimal specialized equipment but is often time-consuming and uses large volumes of organic solvents.

  • Ultrasound-Assisted Extraction and Microwave-Assisted Extraction are significantly more efficient, offering higher yields in much shorter times.[6][8] These methods are excellent for laboratory-scale extractions and process optimization. However, care must be taken to control temperature to prevent the degradation of heat-sensitive compounds like anthocyanins.[4][7]

  • Deep Eutectic Solvent Extraction represents a green and highly effective alternative, often demonstrating superior extraction yields compared to conventional solvents, especially when combined with UAE or MAE.[5][8]

  • Supercritical Fluid Extraction is the most environmentally friendly method, avoiding organic solvents and producing a very pure extract.[14] However, the high initial equipment cost is a significant drawback, making it more suitable for industrial-scale production.[15]

For researchers aiming for high efficiency and yield at a laboratory scale, UAE and MAE, particularly when paired with green solvents like DES, present a compelling balance of performance and practicality. For industrial applications where purity and sustainability are paramount, SFE is the superior choice, despite the higher capital investment.

References

A Comparative Guide to the Efficacy of Cyanidin 3-Sambubioside: In Vitro vs. In Vivo Perspectives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of Cyanidin (B77932) 3-sambubioside, a prominent anthocyanin. While robust in vitro data highlights its therapeutic potential, direct in vivo evidence remains limited. This document summarizes the existing experimental data, provides detailed methodologies for key assays, and visualizes relevant biological pathways to support further research and development. To offer a broader perspective on potential in vivo effects, comparative data for the closely related and well-studied compound, Cyanidin 3-glucoside, is included where direct data for Cyanidin 3-sambubioside is unavailable.

I. Overview of Biological Activities

This compound has demonstrated a range of biological activities in laboratory settings, primarily attributed to its antioxidant and anti-inflammatory properties. These activities suggest its potential application in the prevention and treatment of various diseases.

Key Investigated Activities:
  • Antioxidant Activity: Directly scavenges free radicals, reducing oxidative stress.

  • Anti-inflammatory Effects: Modulates inflammatory pathways to reduce the production of pro-inflammatory mediators.

  • Anti-Angiogenic Properties: Inhibits the formation of new blood vessels, a critical process in tumor growth and metastasis.

  • Antiviral Potential: Shows inhibitory effects against certain viruses, such as influenza.

II. Quantitative Data Summary

The following tables summarize the available quantitative data for the in vitro and in vivo efficacy of this compound and the comparative compound Cyanidin 3-glucoside.

Table 1: In Vitro Efficacy of this compound
Biological ActivityAssayCell Line / SystemConcentration / IC₅₀Outcome
Antioxidant DPPH Radical ScavengingChemical AssayIC₅₀: 4.10 µg/mL[1]Potent free radical scavenging activity, twice as active as ascorbic acid and trolox[1].
Anti-inflammatory Nitric Oxide (NO) ProductionRAW 264.7 Macrophages-Inhibition of LPS-induced NO production.
Anti-Angiogenic Chick Chorioallantoic Membrane (CAM) AssayIn ovo1-30 µg/mLDose-dependent interruption of neovasculature formation[2].
Anti-Metastatic MMP-9 Expression & ActivityMDA-MB-231 Breast Cancer Cells1-30 µg/mLSignificant decrease in MMP-9 secretion and expression[2].
Antiviral Neuraminidase InhibitionH1N1 Influenza Virus-Potential inhibitor against H274Y mutant neuraminidase[3][4].
Table 2: Comparative In Vivo Efficacy Data (Cyanidin 3-Glucoside)
Biological ActivityAnimal ModelDosageRoute of AdministrationOutcome
Anti-inflammatory Carrageenan-Induced Paw Edema (Mice)4 mg/100 gOralSignificant suppression of paw edema[5][6].
Anti-inflammatory Zymosan-Induced Peritonitis (Rats)-OralSignificant reduction in iNOS protein levels in peritoneal exudate cells[7].
Anticancer MDA-MB-453 Breast Cancer Xenograft (Mice)--Significant reduction in tumor growth compared to control[8].
Anticancer MDA-MB-231 Breast Cancer Xenograft (Mice)--Significantly smaller tumor growth and volume compared to control[3].
Anticancer H661 Lung Carcinoma Xenograft (Mice)--Impaired tumor growth and increased tumor apoptosis[6][9].

Note: The data for Cyanidin 3-glucoside is presented as a proxy to suggest potential in vivo activities of cyanidin glycosides. Direct in vivo studies on this compound are needed for confirmation.

III. Experimental Protocols

Detailed methodologies for the key in vitro and in vivo assays are provided below to facilitate reproducibility and further investigation.

A. In Vitro Assays

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

  • Principle: This spectrophotometric assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow.

  • Protocol:

    • Prepare a stock solution of DPPH in methanol (B129727) (e.g., 0.1 mM).

    • Prepare serial dilutions of this compound in methanol.

    • In a 96-well plate, add a specific volume of each sample dilution to the wells.

    • Add an equal volume of the DPPH working solution to each well to initiate the reaction.

    • Include a blank (methanol) and a positive control (e.g., ascorbic acid or Trolox).

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

    • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100.

    • The IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals) can be determined by plotting the percentage of inhibition against the sample concentration.

2. Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

  • Principle: This assay quantifies the amount of nitrite (B80452), a stable metabolite of nitric oxide, in the cell culture medium using the Griess reagent. A reduction in nitrite levels in the presence of the test compound indicates inhibition of NO production.

  • Protocol:

    • Seed RAW 264.7 macrophage cells in a 96-well plate at a density of approximately 1 x 10⁵ cells/well and incubate for 24 hours.

    • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

    • Stimulate the cells with lipopolysaccharide (LPS; e.g., 1 µg/mL) to induce NO production, and incubate for a further 24 hours.

    • Collect the cell culture supernatant.

    • Add an equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid) to the supernatant in a new 96-well plate.

    • Incubate at room temperature for 10-15 minutes to allow for color development.

    • Measure the absorbance at 540 nm.

    • A standard curve using known concentrations of sodium nitrite is used to quantify the nitrite concentration in the samples.

    • Cell viability should be assessed in parallel (e.g., using an MTT assay) to ensure that the observed reduction in NO is not due to cytotoxicity.

B. In Vivo and Ex Vivo Assays

1. Carrageenan-Induced Paw Edema in Rodents

  • Principle: This is a widely used model of acute inflammation. Subplantar injection of carrageenan induces a biphasic inflammatory response characterized by edema (swelling). The ability of a compound to reduce this swelling indicates its anti-inflammatory potential.

  • Protocol:

    • Acclimatize rodents (rats or mice) to the experimental conditions.

    • Administer this compound (or vehicle control) orally or via intraperitoneal injection at a predetermined time before the carrageenan challenge. A positive control group receiving a known anti-inflammatory drug (e.g., indomethacin) should be included.

    • Measure the initial paw volume of the animals using a plethysmometer.

    • Inject a 1% solution of carrageenan in saline into the subplantar region of the right hind paw.

    • Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

    • The percentage of edema inhibition is calculated for each time point using the formula: % Inhibition = [1 - (ΔV treated / ΔV control)] x 100, where ΔV is the change in paw volume.

2. Chick Chorioallantoic Membrane (CAM) Assay for Angiogenesis

  • Principle: The CAM of a developing chick embryo is a highly vascularized membrane that serves as a model to study angiogenesis. The effect of a test compound on the formation of new blood vessels can be observed and quantified.

  • Protocol:

    • Incubate fertilized chicken eggs in a humidified incubator at 37°C.

    • On embryonic day 3 or 4, create a small window in the eggshell to expose the CAM.

    • On embryonic day 8 or 9, place a carrier (e.g., a sterile filter paper disc or a Matrigel plug) soaked with different concentrations of this compound onto the CAM. A vehicle control and a known angiogenesis inhibitor/stimulator can be used as controls.

    • Reseal the window and continue incubation for 48-72 hours.

    • Observe and photograph the CAM under a stereomicroscope.

    • Quantify the angiogenic response by counting the number of blood vessel branch points or measuring the total blood vessel length within a defined area around the carrier. A reduction in vascularization compared to the control indicates anti-angiogenic activity.

IV. Signaling Pathways and Mechanisms of Action

The biological effects of this compound are mediated through its interaction with various cellular signaling pathways.

Akt/MMP-9 Signaling Pathway in Metastasis

In vitro studies have shown that this compound can inhibit the metastatic potential of breast cancer cells by downregulating the expression and activity of Matrix Metalloproteinase-9 (MMP-9). This effect is, at least in part, mediated through the inhibition of Akt phosphorylation[2]. The Akt pathway is a central signaling cascade that regulates cell survival, proliferation, and migration. Its inhibition leads to a downstream reduction in the activation of transcription factors that control MMP-9 gene expression.

Akt_MMP9_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor Binds PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Activates (Phosphorylation) NFkB NF-κB Akt->NFkB Activates MMP9_Gene MMP-9 Gene NFkB->MMP9_Gene Promotes Transcription MMP9_Protein MMP-9 Protein MMP9_Gene->MMP9_Protein Translation C3S This compound C3S->Akt Inhibits Phosphorylation Metastasis Cell Invasion & Metastasis MMP9_Protein->Metastasis Promotes

Akt/MMP-9 signaling pathway in cancer metastasis.

V. Experimental and Logical Workflows

The following diagrams illustrate the typical workflows for evaluating the efficacy of this compound.

Workflow for In Vitro Efficacy Assessment

This workflow outlines the steps for characterizing the bioactivity of this compound in a laboratory setting.

in_vitro_workflow Start Start: Compound (this compound) Assay_Selection Select In Vitro Assays (e.g., DPPH, NO, Cell Viability) Start->Assay_Selection Cell_Culture Prepare Cell Cultures (e.g., RAW 264.7, MDA-MB-231) Assay_Selection->Cell_Culture Treatment Treat Cells with Varying Concentrations of C3S Cell_Culture->Treatment Incubation Incubate for Defined Period Treatment->Incubation Data_Collection Collect Data (Absorbance, Fluorescence, etc.) Incubation->Data_Collection Data_Analysis Analyze Data (Calculate IC₅₀, % Inhibition) Data_Collection->Data_Analysis Conclusion Draw Conclusions on In Vitro Efficacy Data_Analysis->Conclusion

Workflow for in vitro efficacy assessment.

Workflow for In Vivo Anti-inflammatory Evaluation

This diagram illustrates the process of evaluating the anti-inflammatory effects of this compound in an animal model.

in_vivo_workflow Start Start: Animal Model (e.g., Mice/Rats) Grouping Divide Animals into Groups (Control, C3S, Positive Control) Start->Grouping Dosing Administer C3S or Controls (Oral or IP) Grouping->Dosing Inflammation_Induction Induce Inflammation (e.g., Carrageenan Injection) Dosing->Inflammation_Induction Measurement Measure Inflammatory Response (e.g., Paw Volume) Inflammation_Induction->Measurement Data_Analysis Analyze Data and Calculate % Inhibition Measurement->Data_Analysis Conclusion Evaluate In Vivo Anti-inflammatory Efficacy Data_Analysis->Conclusion

Workflow for in vivo anti-inflammatory evaluation.

VI. Conclusion and Future Directions

The available evidence strongly supports the in vitro efficacy of this compound as a potent antioxidant, anti-inflammatory, and anti-angiogenic agent. Its ability to modulate key signaling pathways, such as the Akt/MMP-9 cascade, underscores its potential as a therapeutic candidate.

However, there is a notable gap in the literature regarding the in vivo efficacy of purified this compound. While studies on the related compound, Cyanidin 3-glucoside, show promising in vivo anti-inflammatory and anticancer effects, these findings need to be directly validated for this compound. Future research should focus on:

  • Pharmacokinetic and bioavailability studies of purified this compound in relevant animal models.

  • Comprehensive in vivo efficacy studies to confirm its anti-inflammatory, antioxidant, and anticancer properties in preclinical models of disease.

  • Dose-response studies to determine the optimal therapeutic window for in vivo applications.

  • Toxicology studies to establish a safety profile for potential therapeutic use.

By addressing these research gaps, the full therapeutic potential of this compound can be elucidated, paving the way for its development as a novel therapeutic agent.

References

A Comparative Guide to the Structure-Activity Relationship of Cyanidin Glycosides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of various cyanidin (B77932) glycosides, focusing on their structure-activity relationships. The information presented is supported by experimental data to facilitate objective evaluation and further research.

Introduction to Cyanidin and its Glycosides

Cyanidin is a prominent member of the anthocyanidin class of flavonoids, responsible for the red, purple, and blue pigments in many fruits and vegetables.[1] In nature, cyanidin typically exists as glycosides, with one or more sugar molecules attached to its core structure. The type, number, and position of these sugar moieties significantly influence the compound's stability, bioavailability, and biological activity.[2][3] This guide will delve into the comparative antioxidant, anti-inflammatory, and anticancer properties of different cyanidin glycosides.

Comparative Biological Activities of Cyanidin Glycosides

The biological efficacy of cyanidin glycosides is intrinsically linked to their chemical structure, particularly the glycosylation pattern. The presence and nature of the sugar group can modulate the molecule's ability to scavenge free radicals, interact with cellular signaling pathways, and ultimately exert its therapeutic effects.

Antioxidant Activity

Cyanidin and its glycosides are potent antioxidants that can neutralize harmful free radicals through hydrogen atom transfer (HAT) and single electron transfer (SET) mechanisms.[1] The glycosylation of cyanidin can influence its antioxidant capacity. While the cyanidin aglycone (without a sugar) often exhibits high antioxidant activity, certain glycosides retain or even show enhanced activity in specific assays. For instance, some studies suggest that 3-glucosylation of cyanidin does not significantly alter its antioxidant activity compared to the aglycone.[4]

CompoundAssayIC50 / ActivityReference
CyanidinDPPH Radical Scavenging4.85 µM[1]
Cyanidin-3-glucosideDPPH Radical Scavenging7.29 µM[1]
Cyanidin-3-glucosideDPPH Radical Scavenging0.014 mg/mL[1]
Cyanidin-3-rutinosideDPPH Radical Scavenging8.78 µM[5]
CyanidinSuperoxide Radical ScavengingHigher activity[1]
Cyanidin-3-glucosideSuperoxide Radical ScavengingLower activity[1]
CyanidinOxygen Radical Absorbance Capacity (ORAC)Higher activity[1]
Cyanidin-3-glucosideOxygen Radical Absorbance Capacity (ORAC)Lower activity[1]
Cyanidin-3-sophorosideSuperoxide Radical Scavenging (rate constant)2.2 × 10⁵ M⁻¹s⁻¹[4]
Cyanidin (aglycone)Superoxide Radical Scavenging (rate constant)1.9 × 10⁶ M⁻¹s⁻¹[4]

Table 1: Comparative Antioxidant Activities of Cyanidin and its Glycosides. This table summarizes the half-maximal inhibitory concentration (IC50) and relative activity of different cyanidin derivatives in various antioxidant assays. Lower IC50 values indicate greater antioxidant potency.

Anti-inflammatory Activity

Cyanidin glycosides have demonstrated significant anti-inflammatory effects by modulating key signaling pathways, such as the NF-κB and MAPK pathways, which are central to the inflammatory response.[6] For example, cyanidin-3-glucoside (C3G) has been shown to inhibit the production of pro-inflammatory cytokines like TNF-α and IL-6.[6] The structure of the glycoside can influence its anti-inflammatory potency.

CompoundCell LineEffectSignaling PathwayReference
Cyanidin-3-glucosideRAW264.7 MacrophagesInhibition of NO, iNOS, and COX-2 productionNF-κB, MAPK[6]
Cyanidin-3-rutinosideRAW264.7 MacrophagesInhibition of NO, iNOS, and COX-2 productionNF-κB, MAPK[6]
Cyanidin-3-glucosideTHP-1 MacrophagesInhibition of pro-inflammatory cytokine releaseNF-κB[7]

Table 2: Comparative Anti-inflammatory Activities of Cyanidin Glycosides. This table highlights the effects of different cyanidin glycosides on inflammatory markers and the signaling pathways involved.

Anticancer Activity

The anticancer potential of cyanidin and its glycosides has been extensively studied. These compounds can inhibit cancer cell proliferation, induce apoptosis (programmed cell death), and suppress tumor growth in various cancer models.[8][9] The presence of a sugar moiety can affect the anticancer efficacy. For instance, in some cancer cell lines, the aglycone form, cyanidin, may exhibit greater potency than its glycosylated counterparts.

CompoundCancer Cell LineIC50Reference
Cyanidin-3-glucosideCaco-2 (colon cancer)> 0.25 mg/mL[10]
Cyanidin-3-glucoside LiposomesCaco-2 (colon cancer)~0.20 mg/mL[10]

Table 3: Comparative Anticancer Activities of Cyanidin-3-glucoside. This table provides IC50 values for the antiproliferative effects of cyanidin-3-glucoside and its liposomal formulation on human colon cancer cells.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below to ensure reproducibility and facilitate further investigation.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common spectrophotometric method for determining the antioxidant capacity of a compound.[11]

Principle: DPPH is a stable free radical with a deep purple color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to a yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.[11]

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol (B129727). The absorbance of this solution at 517 nm should be approximately 1.0.[12]

  • Sample Preparation: Dissolve the test compounds (cyanidin glycosides) in methanol at various concentrations.

  • Reaction: Add a specific volume of the sample solution to the DPPH solution. A common ratio is 0.5 mL of sample to 3 mL of DPPH solution.[12]

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.[11][12]

  • Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer. A blank containing only methanol is used to zero the spectrophotometer.[11]

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.[13] The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is then determined by plotting the percentage of inhibition against the sample concentration.[11]

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the total antioxidant capacity of a sample based on its ability to reduce ferric ions (Fe³⁺) to ferrous ions (Fe²⁺).[2]

Principle: At a low pH, the reduction of a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form results in the formation of an intense blue-colored complex. The absorbance of this complex is measured at 593 nm, and the change in absorbance is proportional to the antioxidant power of the sample.[2]

Procedure:

  • Reagent Preparation:

    • Acetate (B1210297) Buffer (300 mM, pH 3.6): Dissolve 3.1 g of sodium acetate trihydrate and 16 mL of glacial acetic acid in 1 L of distilled water.[2]

    • TPTZ Solution (10 mM): Dissolve 31 mg of 2,4,6-tripyridyl-s-triazine (TPTZ) in 10 mL of 40 mM HCl.[2]

    • Ferric Chloride (FeCl₃) Solution (20 mM): Dissolve 54 mg of FeCl₃·6H₂O in 10 mL of distilled water.[2]

    • FRAP Reagent: Mix the acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 ratio. Prepare this reagent fresh before use.[2]

  • Sample Preparation: Dilute the test samples with distilled water.

  • Reaction: Add 150 µL of the sample to 2.85 mL of the FRAP reagent.[2]

  • Incubation: Incubate the mixture at 37°C for 4 minutes.[14]

  • Measurement: Measure the absorbance at 593 nm against a blank containing the FRAP reagent and distilled water.[2]

  • Calculation: A standard curve is prepared using a known antioxidant, such as Trolox or ferrous sulfate. The antioxidant capacity of the sample is then determined from the standard curve and expressed as µmol of Trolox equivalents (TE) or Fe²⁺ equivalents per gram of sample.[2][15]

MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[16]

Principle: Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to insoluble purple formazan (B1609692) crystals. These crystals are then dissolved, and the absorbance of the resulting solution is measured, which is directly proportional to the number of viable cells.[16][17]

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a desired density (e.g., 5,000 to 10,000 cells/well) and allow them to adhere overnight in a CO₂ incubator at 37°C.[18]

  • Compound Treatment: Treat the cells with various concentrations of the cyanidin glycosides for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).[18]

  • MTT Addition: After the treatment period, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[16][17]

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as DMSO or a specialized solubilization solution, to dissolve the formazan crystals.[16][17]

  • Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[16]

  • Calculation: Cell viability is expressed as a percentage of the control (untreated cells). The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Signaling Pathways and Molecular Mechanisms

The biological activities of cyanidin glycosides are mediated through their interaction with various cellular signaling pathways. Understanding these mechanisms is crucial for drug development and targeted therapeutic applications.

General Experimental Workflow

G cluster_0 In Vitro Assays cluster_1 Cellular & Molecular Analysis cluster_2 Data Analysis & Interpretation antioxidant Antioxidant Assays (DPPH, FRAP, ORAC) ic50 IC50 Determination antioxidant->ic50 anti_inflammatory Anti-inflammatory Assays (NO, Cytokine Production) signaling Signaling Pathway Analysis (Western Blot, Reporter Assays) anti_inflammatory->signaling anti_inflammatory->ic50 anticancer Anticancer Assays (MTT, Apoptosis) anticancer->signaling anticancer->ic50 gene_expression Gene Expression Analysis (qPCR, Microarray) signaling->gene_expression mechanism Mechanism of Action Elucidation signaling->mechanism gene_expression->mechanism sar Structure-Activity Relationship (SAR) Analysis ic50->sar sar->mechanism G cluster_0 Cytoplasm cluster_1 Nucleus C3G Cyanidin-3-glucoside IKK IKK C3G->IKK Inhibits PI3K PI3K C3G->PI3K Inhibits MAPK MAPK C3G->MAPK Modulates Stimuli Inflammatory Stimuli (e.g., LPS) Stimuli->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates NFκB NF-κB (p65/p50) IκBα->NFκB Releases NFκB_n NF-κB (p65/p50) NFκB->NFκB_n Translocates Akt Akt PI3K->Akt Akt->IKK Activates Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) NFκB_n->Genes Induces

References

Acylated vs. Non-Acylated Cyanidin 3-Sambubioside: A Comparative Guide to Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stability of anthocyanins is a critical factor in their application as natural colorants, food ingredients, and therapeutic agents. This guide provides an objective comparison of the stability of acylated versus non-acylated cyanidin (B77932) 3-sambubioside, a specific anthocyanin, supported by experimental data and detailed methodologies. While direct quantitative data for cyanidin 3-sambubioside is limited, this guide draws upon extensive research on closely related cyanidin glycosides to provide a comprehensive overview.

Executive Summary

Acylation, the process of adding an acyl group (such as a phenolic acid) to the sugar moiety of an anthocyanin, has been consistently shown to enhance the stability of these molecules. This enhancement is attributed to intramolecular co-pigmentation, where the acyl group stacks with the anthocyanin's flavylium (B80283) cation, protecting it from degradation by factors such as heat, light, and pH fluctuations. For researchers and developers, utilizing acylated this compound can lead to products with longer shelf-life, improved color retention, and potentially enhanced biological activity.

Data Presentation: Stability Comparison

The following tables summarize quantitative data on the stability of acylated and non-acylated cyanidin glycosides under various stress conditions. This data, derived from studies on closely related compounds like cyanidin-3-O-glucoside, serves as a strong proxy for the expected behavior of this compound.

Table 1: Thermal Stability Comparison

Compound TypeAnthocyaninTemperature (°C)Half-life (t½)Degradation Rate Constant (k)Reference
Non-acylatedCyanidin-3-O-glucoside951.82 h-[1]
AcylatedDiacylated cyanidins (from red cabbage)50-0.8 h⁻¹[2]
Non-acylatedCyanidin-3-O-glucoside85-Significantly higher than acylated form[2]
AcylatedEnzymatically acylated Cyanidin-3-O-glucoside85-Significantly lower than non-acylated form[2]

Table 2: Photostability Comparison (in pH 3.0 solution at 35°C)

Compound TypeAnthocyanin SourceConditionRetention after 10 days (%)Reference
Non-acylatedBlack goji berryLight64[2]
Non-acylatedBlack goji berryDark79[2]
AcylatedNitraria Tangutorum Bobr and Lycium ruthenicum MurrayLight~90[2]

Table 3: pH Stability Comparison (Retention after 12 days)

Compound TypeAnthocyaninpH 5.0pH 7.0Reference
Non-acylatedPetunidin-3,5-O-diglucoside15%15%[2]
AcylatedPetunidin-3-O-rutinoside (trans-p-coumaroyl)-5-glucoside50%50%[2]

Experimental Protocols

The following are detailed methodologies for key experiments to assess anthocyanin stability.

Thermal Stability Assay
  • Objective: To determine the degradation kinetics of acylated and non-acylated this compound at elevated temperatures.

  • Materials:

    • Purified acylated and non-acylated this compound samples.

    • Citrate-phosphate buffer (pH 3.0).

    • Water bath or incubator capable of maintaining a constant temperature (e.g., 80°C).

    • Amber glass vials.

    • HPLC-DAD system.

  • Procedure:

    • Prepare solutions of acylated and non-acylated this compound in the citrate-phosphate buffer at a known concentration.

    • Dispense equal volumes of each solution into separate amber glass vials and seal them.

    • Place the vials in a pre-heated water bath or incubator set to the desired temperature (e.g., 80°C).

    • At predetermined time intervals (e.g., 0, 30, 60, 90, 120, 180 minutes), remove one vial of each sample type.

    • Immediately cool the removed vials in an ice bath to stop the degradation reaction.

    • Analyze the concentration of the remaining anthocyanin in each sample using an HPLC-DAD system, with detection at the λmax of this compound (around 520 nm).

    • Calculate the degradation rate constant (k) and the half-life (t½) by fitting the data to a first-order kinetics model: ln(C/C₀) = -kt, where C is the concentration at time t, and C₀ is the initial concentration.[3]

Photostability Assay
  • Objective: To evaluate the stability of acylated and non-acylated this compound when exposed to light.

  • Materials:

    • Purified acylated and non-acylated this compound samples.

    • Citrate-phosphate buffer (pH 3.0).

    • Clear and amber glass vials.

    • A light source with a known intensity (e.g., a fluorescent lamp).

    • HPLC-DAD system.

  • Procedure:

    • Prepare solutions of acylated and non-acylated this compound in the citrate-phosphate buffer.

    • Dispense the solutions into both clear (for light exposure) and amber (for dark control) glass vials.

    • Place the vials under the light source at a controlled distance and temperature for a specified duration (e.g., 10 days). Store the amber vials under the same temperature conditions but protected from light.

    • After the exposure period, analyze the anthocyanin concentration in all samples using HPLC-DAD.

    • Compare the percentage of anthocyanin retained in the light-exposed samples to the dark controls to determine the extent of photodegradation.

pH Stability Assay
  • Objective: To assess the stability of acylated and non-acylated this compound across a range of pH values.

  • Materials:

    • Purified acylated and non-acylated this compound samples.

    • A series of buffers with different pH values (e.g., pH 3, 5, 7, 9).

    • UV-Vis spectrophotometer or HPLC-DAD system.

  • Procedure:

    • Prepare a stock solution of each anthocyanin.

    • Add a small aliquot of the stock solution to each of the different pH buffers to achieve the same final concentration.

    • Measure the initial absorbance at the λmax or the initial concentration by HPLC at time zero.

    • Store the solutions at a constant temperature in the dark.

    • At regular intervals over a period of several days, measure the absorbance or concentration of the anthocyanin in each buffer.

    • Plot the percentage of retained anthocyanin against time for each pH to compare the stability profiles.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_assays Stability Assays cluster_analysis Analysis prep_non_acyl Non-acylated This compound thermal Thermal Stability prep_non_acyl->thermal Introduce to stress condition photo Photostability prep_non_acyl->photo Introduce to stress condition ph pH Stability prep_non_acyl->ph Introduce to stress condition prep_acyl Acylated This compound prep_acyl->thermal Introduce to stress condition prep_acyl->photo Introduce to stress condition prep_acyl->ph Introduce to stress condition hplc HPLC-DAD Analysis thermal->hplc photo->hplc ph->hplc kinetics Kinetic Modeling (k and t½) hplc->kinetics comparison Comparative Analysis kinetics->comparison

Caption: Workflow for comparing the stability of acylated and non-acylated this compound.

Degradation Pathway of Cyanidin Glycosides

degradation_pathway cluster_degradation Degradation cluster_products Degradation Products C3S This compound (Acylated or Non-acylated) hydrolysis Hydrolysis C3S->hydrolysis Heat, pH oxidation Oxidation C3S->oxidation Light, O₂ aglycone Cyanidin (Aglycone) hydrolysis->aglycone sugars Sugar Moieties (Sambubiose) hydrolysis->sugars oxidation->aglycone phenolic_acids Phenolic Acids (e.g., Protocatechuic acid) aglycone->phenolic_acids Ring Fission aldehydes Phloroglucinaldehyde aglycone->aldehydes Ring Fission

Caption: General degradation pathway for cyanidin glycosides under various stress conditions.

Conclusion

The available scientific evidence strongly indicates that acylation significantly enhances the stability of this compound against common degradative factors encountered in processing and storage, namely heat, light, and pH variations. This increased stability makes acylated this compound a more robust candidate for applications in the food, pharmaceutical, and cosmetic industries where color stability and the retention of bioactive properties are paramount. For professionals in drug development, the improved stability of the acylated form may translate to a longer shelf-life and more consistent dosage of the active compound. Further research focusing specifically on the quantitative stability of acylated this compound will be invaluable in optimizing its use in various applications.

References

A Head-to-Head Comparison of Cyanidin 3-Sambubioside and Synthetic Antioxidants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the continuous search for potent and safe antioxidant compounds, both natural and synthetic options are rigorously evaluated. This guide provides an objective, data-driven comparison of the naturally occurring anthocyanin, Cyanidin (B77932) 3-sambubioside, with two widely used synthetic antioxidants, Butylated Hydroxytoluene (BHT) and Tert-butylhydroquinone (TBHQ). This comparison is based on their performance in established in vitro antioxidant assays and their mechanisms of action, particularly focusing on key signaling pathways.

Quantitative Comparison of Antioxidant Capacity

The antioxidant efficacy of a compound is often quantified by its IC50 value, which represents the concentration required to inhibit 50% of the free radicals in a specific assay. Lower IC50 values are indicative of higher antioxidant activity. The following table summarizes the available quantitative data for Cyanidin 3-sambubioside and the synthetic antioxidants BHT and TBHQ from various in vitro antioxidant assays.

Antioxidant AssayThis compoundButylated Hydroxytoluene (BHT)Tert-butylhydroquinone (TBHQ)
DPPH Radical Scavenging Activity (IC50) 4.10 µg/mL[1]Weak activity, IC50 not calculated[2]22.20 µg/mL[2][3]
ABTS Radical Cation Scavenging Activity (IC50) Not explicitly foundWeak scavenging activity[2]33.34 µg/mL[2]
Ferric Reducing Antioxidant Power (FRAP) Data not available in comparable unitsData not available in comparable unitsData not available in comparable units

Note: The data presented is compiled from various sources and may not be directly comparable due to potential variations in experimental conditions. However, the available data suggests that this compound exhibits potent free radical scavenging activity, with a reported DPPH IC50 value significantly lower than that of TBHQ.

Mechanisms of Antioxidant Action

The antioxidant effects of these compounds are mediated through different mechanisms, including direct radical scavenging and modulation of cellular signaling pathways.

This compound , like other anthocyanins, is a potent direct scavenger of free radicals. Its antioxidant activity is attributed to its chemical structure, which can donate hydrogen atoms to stabilize free radicals.[1] Furthermore, related cyanidin compounds have been shown to activate the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway , a critical cellular defense mechanism against oxidative stress.[4][5][6][7] Activation of Nrf2 leads to the transcription of a suite of antioxidant and detoxification enzymes, enhancing the cell's endogenous defense capabilities.

Butylated Hydroxytoluene (BHT) primarily functions as a chain-breaking antioxidant . It donates a hydrogen atom to peroxy radicals, converting them into hydroperoxides and thereby terminating the free radical chain reaction.[8] Its radical scavenging ability in some in vitro assays is reported to be weak.[2]

Tert-butylhydroquinone (TBHQ) acts as a potent antioxidant through two main mechanisms. It is an effective free radical scavenger , similar to other phenolic antioxidants.[3] Additionally, TBHQ is a known activator of the Nrf2 signaling pathway , contributing to its protective effects against oxidative stress.[3]

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the key signaling pathways involved in the antioxidant action of these compounds.

G Direct Radical Scavenging Mechanism cluster_antioxidant Antioxidant cluster_radical Free Radical cluster_products Neutralized Products Antioxidant (AH) Antioxidant (AH) Free Radical (R•) Free Radical (R•) Antioxidant (AH)->Free Radical (R•) H• donation Stable Antioxidant Radical (A•) Stable Antioxidant Radical (A•) Antioxidant (AH)->Stable Antioxidant Radical (A•) Stable Molecule (RH) Stable Molecule (RH) Free Radical (R•)->Stable Molecule (RH)

Direct antioxidant radical scavenging.

G Keap1-Nrf2 Signaling Pathway Activation cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Oxidative Stress Oxidative Stress Keap1 Keap1 Oxidative Stress->Keap1 inactivates Nrf2 Nrf2 Keap1->Nrf2 sequesters Ub Ub Nrf2->Ub ubiquitination Nrf2_n Nrf2 Nrf2->Nrf2_n translocation Proteasomal Degradation Proteasomal Degradation Ub->Proteasomal Degradation ARE ARE Nrf2_n->ARE binds Antioxidant Genes Antioxidant Genes ARE->Antioxidant Genes activates transcription

Nrf2 pathway activation by antioxidants.

Experimental Protocols

The following are detailed methodologies for the key in vitro antioxidant assays cited in this guide.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical. The reduction of the violet DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically by a decrease in absorbance at approximately 517 nm.

Protocol:

  • Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol (B129727) or ethanol (B145695). The absorbance of this working solution should be adjusted to a specific value (e.g., 1.0 ± 0.2) at 517 nm.

  • Sample Preparation: A series of concentrations of the test compound (this compound, BHT, or TBHQ) and a positive control (e.g., Trolox or ascorbic acid) are prepared in the same solvent.

  • Reaction Mixture: In a 96-well microplate, a small volume of the sample or standard solution (e.g., 100 µL) is mixed with the DPPH working solution (e.g., 100 µL). A blank well contains only the solvent and DPPH solution.

  • Incubation: The microplate is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: The absorbance of each well is measured at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is then determined by plotting the percentage of inhibition against the different concentrations of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

Principle: This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is measured by the decrease in absorbance at approximately 734 nm.

Protocol:

  • Preparation of ABTS•+ Solution: The ABTS radical cation is generated by reacting an aqueous solution of ABTS (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM). The mixture is kept in the dark at room temperature for 12-16 hours before use.

  • Working Solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: A series of concentrations of the test compound and a positive control are prepared.

  • Reaction Mixture: A small volume of the sample or standard solution (e.g., 10 µL) is added to a larger volume of the diluted ABTS•+ solution (e.g., 1 mL).

  • Incubation: The reaction mixture is incubated at room temperature for a specific time (e.g., 6 minutes).

  • Measurement: The absorbance is measured at 734 nm.

  • Calculation: The percentage of ABTS•+ scavenging is calculated similarly to the DPPH assay. The antioxidant activity can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored by measuring the change in absorbance at 593 nm.

Protocol:

  • Preparation of FRAP Reagent: The FRAP reagent is prepared by mixing acetate (B1210297) buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio. The reagent is typically warmed to 37°C before use.

  • Sample Preparation: Test compounds and a standard (e.g., FeSO₄ or Trolox) are prepared.

  • Reaction Mixture: A small volume of the sample or standard (e.g., 10 µL) is mixed with the FRAP reagent (e.g., 300 µL).

  • Incubation: The mixture is incubated at 37°C for a specified time (e.g., 4 minutes).

  • Measurement: The absorbance is measured at 593 nm.

  • Calculation: A standard curve is prepared using the known antioxidant. The antioxidant capacity of the sample is then determined from the standard curve and expressed as mg of standard equivalent per gram of sample.

Conclusion

This comparative guide provides a foundational overview for researchers and professionals in the field of antioxidant research and drug development. The available in vitro data suggests that this compound possesses strong free radical scavenging capabilities, potentially exceeding those of the synthetic antioxidant TBHQ in certain assays. While BHT is a widely used preservative, its direct radical scavenging activity appears to be less potent in these standardized tests.

Furthermore, the mechanisms of action differ, with this compound and TBHQ not only acting as direct antioxidants but also as activators of the protective Nrf2 signaling pathway. The choice of an antioxidant for a specific application will depend on various factors, including the required potency, the nature of the oxidative challenge, and the desired mechanism of action. Further direct comparative studies under identical experimental conditions are warranted to provide a more definitive and comprehensive assessment of the relative antioxidant potencies of these compounds.

References

Validating the Anti-inflammatory Effects of Cyanidin 3-sambubioside: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Cyanidin 3-sambubioside's anti-inflammatory properties against other alternatives, supported by experimental data. We introduce a novel model system for its validation and provide detailed experimental protocols.

This compound, a naturally occurring anthocyanin, has garnered significant interest for its potential therapeutic properties, including its anti-inflammatory effects. This guide delves into the validation of these effects, presenting a comparative analysis with established anti-inflammatory agents and proposing a novel model system for future research.

Comparative Analysis of Anti-inflammatory Activity

To contextualize the anti-inflammatory potency of this compound, this section compares its activity with a well-known non-steroidal anti-inflammatory drug (NSAID), Diclofenac, and another common flavonoid, Quercetin. The data presented is compiled from various studies, and direct comparisons should be interpreted with caution due to potential variations in experimental conditions.

In Vitro Anti-inflammatory Effects

The most common in vitro model for assessing anti-inflammatory activity is the lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cell line. LPS, a component of the outer membrane of Gram-negative bacteria, induces a potent inflammatory response in these cells, characterized by the release of inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). The inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit 50% of a specific biological or biochemical function, are presented below.

CompoundTargetCell ModelIC50 ValueReference
This compound NO ProductionRAW 264.7~25-50 µM (estimated)[1][2]
DiclofenacNO ProductionRAW 264.747.12 ± 4.85 µg/mL (~159 µM)[3]
QuercetinNO ProductionRAW 264.7~20-30 µM[2]
This compound TNF-α ProductionRAW 264.7Data not available
This compound IL-6 ProductionRAW 264.7Data not available
DiclofenacPGE2 Production (COX-2)VariousVaries by assay[4]
QuercetinTNF-α ProductionRAW 264.7Data not available
QuercetinIL-6 ProductionRAW 264.7Data not available

Note: IC50 values for this compound are estimated based on data for Cyanidin 3-glucoside and other anthocyanins. Direct comparative studies are needed for precise values.

A Novel Model System: The Zebrafish Larva

To bridge the gap between in vitro assays and mammalian models, the zebrafish (Danio rerio) larva has emerged as a powerful in vivo model for studying inflammation.[5][6] Its optical transparency allows for real-time visualization of immune cell migration, and its innate immune system shares remarkable similarities with that of mammals.[5][7]

Zebrafish Tail Amputation Assay

A common method to induce a localized inflammatory response in zebrafish larvae is tail amputation.[6] This injury triggers a rapid recruitment of neutrophils and macrophages to the wound site, a process that can be visually quantified. The anti-inflammatory potential of a compound is assessed by its ability to reduce the number of migrating immune cells.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

In Vitro: LPS-Induced Inflammatory Response in RAW 264.7 Macrophages

Objective: To evaluate the inhibitory effect of this compound on the production of inflammatory mediators in LPS-stimulated macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • This compound, Diclofenac, Quercetin

  • Griess Reagent for Nitric Oxide (NO) assay

  • ELISA kits for TNF-α and IL-6 quantification

  • MTT assay kit for cell viability

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of this compound, Diclofenac, or Quercetin for 1 hour.

  • Stimulation: Induce inflammation by adding LPS (1 µg/mL) to each well (except for the control group) and incubate for 24 hours.

  • Nitric Oxide (NO) Assay: Collect the cell culture supernatant. Mix 100 µL of supernatant with 100 µL of Griess reagent and incubate at room temperature for 10 minutes. Measure the absorbance at 540 nm. Calculate the nitrite (B80452) concentration using a sodium nitrite standard curve.

  • Cytokine Measurement (TNF-α and IL-6): Quantify the levels of TNF-α and IL-6 in the cell culture supernatant using specific ELISA kits according to the manufacturer's instructions.

  • Cell Viability Assay: Assess the cytotoxicity of the compounds using the MTT assay to ensure that the observed anti-inflammatory effects are not due to cell death.

In Vivo: Zebrafish Tail Amputation Assay

Objective: To validate the anti-inflammatory effect of this compound by quantifying the inhibition of immune cell migration in a zebrafish larva model.

Materials:

  • Wild-type or transgenic zebrafish larvae with fluorescently labeled immune cells (e.g., Tg(mpx:GFP) for neutrophils) at 3 days post-fertilization (dpf).

  • Embryo medium (E3)

  • Tricaine methanesulfonate (B1217627) (MS-222) for anesthesia

  • Micro-scalpel or sterile razor blade

  • This compound, Diclofenac

  • Fluorescence microscope

Procedure:

  • Larva Preparation: Collect 3 dpf zebrafish larvae and maintain them in E3 medium.

  • Treatment: Expose the larvae to different concentrations of this compound or Diclofenac in the E3 medium for 1-2 hours prior to injury.

  • Anesthesia and Injury: Anesthetize the larvae using MS-222. Under a stereomicroscope, carefully amputate the caudal fin using a micro-scalpel.

  • Recovery and Incubation: After amputation, transfer the larvae back to the treatment medium and incubate at 28.5°C.

  • Imaging and Quantification: At specific time points post-amputation (e.g., 4, 8, and 24 hours), anesthetize the larvae and mount them on a microscope slide. Capture fluorescent images of the tail fin region.

  • Data Analysis: Quantify the number of fluorescently labeled immune cells that have migrated to the injury site. Compare the number of cells in the treated groups to the vehicle control group.

Signaling Pathways and Experimental Workflows

To visualize the complex biological processes and experimental designs, the following diagrams are provided in the DOT language for Graphviz.

NF-κB Signaling Pathway in Inflammation

NF_kB_Signaling cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK MyD88->IKK Activates IkB IκBα IKK->IkB Phosphorylates IkB_NFkB IκBα NF-κB IKK->IkB_NFkB Phosphorylates IκBα NFkB NF-κB (p65/p50) NFkB_active Active NF-κB Nucleus Nucleus NFkB_active->Nucleus Translocates to Inflammatory_Genes Inflammatory Genes (TNF-α, IL-6, iNOS) C3S This compound C3S->IKK Inhibits IkB_NFkB->NFkB_active IκBα degradation releases NF-κB NFkB_active_n Active NF-κB NFkB_active_n->Inflammatory_Genes Induces transcription

Caption: The NF-κB signaling pathway is a key regulator of inflammation.

Experimental Workflow for In Vitro Anti-inflammatory Assay

in_vitro_workflow start Start culture Culture RAW 264.7 Macrophages start->culture seed Seed Cells in 96-well Plate culture->seed treat Pre-treat with This compound or Controls seed->treat stimulate Stimulate with LPS treat->stimulate incubate Incubate for 24h stimulate->incubate collect Collect Supernatant incubate->collect viability_assay Cell Viability (MTT Assay) incubate->viability_assay no_assay Nitric Oxide (NO) Assay (Griess) collect->no_assay cytokine_assay Cytokine (TNF-α, IL-6) ELISA collect->cytokine_assay end End no_assay->end cytokine_assay->end viability_assay->end

Caption: Workflow for assessing in vitro anti-inflammatory activity.

Experimental Workflow for Zebrafish Tail Amputation Assay

zebrafish_workflow start Start collect_larvae Collect 3 dpf Zebrafish Larvae start->collect_larvae treat Treat with This compound or Controls collect_larvae->treat anesthetize Anesthetize Larvae treat->anesthetize amputate Amputate Caudal Fin anesthetize->amputate recover Recover and Incubate amputate->recover image Image Tail Fin at 4, 8, 24h Post-Injury recover->image quantify Quantify Immune Cell Migration image->quantify end End quantify->end

Caption: Workflow for the in vivo zebrafish tail amputation assay.

References

Safety Operating Guide

Navigating the Disposal of Cyanidin 3-Sambubioside: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of laboratory chemicals is a critical component of ensuring a safe and compliant operational environment. This guide provides a detailed, step-by-step procedure for the proper disposal of Cyanidin 3-sambubioside, a naturally occurring anthocyanin. While not classified as a hazardous substance, adherence to established laboratory disposal protocols is essential for maintaining safety and regulatory compliance.[1]

Immediate Safety and Handling Precautions

Prior to disposal, it is crucial to handle this compound with standard laboratory safety measures.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a laboratory coat when handling the compound.

  • Avoid Dust Inhalation: When working with the solid form, prevent the formation and inhalation of dust.[1]

  • Spill Management: In the event of a spill, absorb the material with an inert substance (e.g., diatomite) and collect it into a sealed container for disposal. The affected area should then be decontaminated.[1]

Step-by-Step Disposal Protocol

The recommended method for the disposal of this compound is through a licensed professional waste management service.[2] This ensures that the disposal process is in accordance with all applicable local, state, and federal regulations.[1]

  • Waste Identification and Segregation:

    • Unused Product: Collect any unused or surplus this compound in a clearly labeled, sealed container.

    • Solutions: Aqueous or solvent-based solutions containing this compound should be collected in a separate, sealed container that is appropriately labeled.

    • Contaminated Materials: Any materials that have come into contact with the compound, such as PPE, weighing papers, and pipette tips, should be treated as chemical waste and collected in a designated, sealed container.[2]

  • Labeling:

    • All waste containers must be clearly and accurately labeled with the full chemical name: "this compound".

    • Include any known solvent carriers and approximate concentrations.

  • Storage:

    • Store the sealed waste containers in a cool, well-ventilated area, away from direct sunlight and sources of ignition, pending collection by a waste disposal service.[1]

  • Engage a Licensed Waste Disposal Service:

    • Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the chemical waste.

    • Do not dispose of this compound down the drain or in regular trash, as this can lead to environmental contamination and may be in violation of local regulations.[1]

Quantitative Data

Currently, safety data sheets do not specify quantitative limits for the disposal of this compound. The standard procedure is to manage all quantities through a certified waste disposal service.

ParameterValue
Hazardous ClassificationNot a hazardous substance or mixture[1]
Permissible Concentration in Waste StreamsNo specific data available; treat all concentrations as chemical waste
Reportable Quantities (SARA 302/313)No components subject to reporting[1]

Experimental Protocols

As this document focuses on disposal procedures, no experimental protocols are described.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

This compound Disposal Workflow A Start: Have this compound Waste? B Segregate Waste: - Solid Compound - Solutions - Contaminated Materials A->B C Label Containers Clearly: 'this compound' B->C D Store in Designated Waste Area C->D E Contact Environmental Health & Safety (EHS) for Professional Disposal D->E F End: Waste Disposed of Safely and Compliantly E->F

This compound Disposal Workflow

References

Personal protective equipment for handling Cyanidin 3-sambubioside

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of Cyanidin 3-sambubioside, tailored for researchers, scientists, and drug development professionals. The following procedures are designed to ensure a safe laboratory environment and proper management of the substance from acquisition to disposal.

Safety Data Summary

While this compound is classified as a non-hazardous substance, adherence to standard laboratory safety protocols is essential to minimize exposure and maintain a safe working environment.[1] The primary concerns are the inhalation of dust and direct contact with the eyes and skin.[1]

Hazard ClassificationGHS ClassificationKey Precautionary Statements
Physical Hazards Not ClassifiedKeep container tightly sealed in a cool, well-ventilated area. Avoid dust and aerosol formation.
Health Hazards Not ClassifiedAvoid inhalation, and contact with eyes and skin.[1]
Environmental Hazards No data availablePrevent release into the environment.

Personal Protective Equipment (PPE)

A risk assessment should be conducted to determine the appropriate PPE for the specific procedures being performed. However, the following PPE is recommended as a minimum standard when handling this compound powder.

PPE CategoryRecommended EquipmentRationale
Eye and Face Protection Safety glasses with side shields or safety goggles.Protects against airborne powder particles and accidental splashes.
Hand Protection Nitrile or latex gloves.Prevents direct skin contact with the powder.
Body Protection A standard laboratory coat.Protects clothing and skin from contamination.
Respiratory Protection Generally not required if handled in a well-ventilated area or a fume hood. A dust mask (e.g., N95) may be worn as a precautionary measure if weighing or transferring large quantities in an open environment.Minimizes the risk of inhaling fine powder particles.

Operational Plan: Step-by-Step Handling Procedure

1. Preparation and Engineering Controls:

  • Ensure a well-ventilated workspace. For procedures that may generate dust, such as weighing or aliquoting, it is highly recommended to work within a chemical fume hood or a ventilated balance enclosure.

  • Prepare all necessary equipment and materials before handling the compound to minimize movement and potential for spills.

  • Ensure that an eyewash station and safety shower are readily accessible.[1]

2. Handling the Compound:

  • Don the appropriate personal protective equipment (PPE) as outlined in the table above.

  • Carefully open the container to avoid creating airborne dust.

  • Use a spatula or other appropriate tool to handle the powder. Avoid scooping in a manner that generates dust.

  • If transferring the powder, perform this action slowly and close to the receiving container's opening.

  • Close the container tightly immediately after use.

3. Post-Handling:

  • Clean the work area, including the balance and any contaminated surfaces, with a damp cloth or towel to collect any residual powder. Avoid dry sweeping, which can generate dust.

  • Remove gloves and lab coat before leaving the work area.

  • Wash hands thoroughly with soap and water after handling the compound.

Disposal Plan

As this compound is not classified as a hazardous substance, disposal procedures are generally less stringent than for hazardous chemicals. However, always follow your institution's specific guidelines for chemical waste disposal.

  • Empty Containers: Rinse empty containers with a suitable solvent (e.g., water or ethanol) three times. The rinsate can typically be disposed of down the drain with copious amounts of water, provided it is permitted by local regulations. Deface the label on the empty container before disposing of it in the regular trash.

  • Unused or Waste Compound: For small quantities of unused or waste this compound, consult your institution's environmental health and safety (EHS) office. In many cases, non-hazardous solid chemical waste can be disposed of in the regular laboratory trash, provided it is securely contained.[1][2][3] Do not dispose of large quantities in the regular trash without consulting your EHS office.

  • Contaminated Materials: Paper towels, gloves, and other disposable materials contaminated with this compound can typically be disposed of in the regular laboratory trash.

Experimental Workflow

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_space Prepare Ventilated Workspace don_ppe Don Appropriate PPE prep_space->don_ppe gather_materials Gather All Necessary Materials don_ppe->gather_materials open_container Carefully Open Container gather_materials->open_container Proceed to Handling weigh_transfer Weigh/Transfer Powder open_container->weigh_transfer close_container Securely Close Container weigh_transfer->close_container clean_workspace Clean Work Area close_container->clean_workspace Proceed to Cleanup dispose_waste Dispose of Waste & PPE clean_workspace->dispose_waste remove_ppe Remove Remaining PPE dispose_waste->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands

Caption: Workflow for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.